(3-Chloro-2-formylphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-chloro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYANPLLJDXQXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3-Chloro-2-formylphenyl)boronic acid physical properties
An In-Depth Technical Guide to (3-Chloro-2-formylphenyl)boronic Acid
Introduction
This compound is a bifunctional organoboron compound of significant interest to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. Its unique structure, featuring both a reactive boronic acid moiety and an aldehyde group on a chlorinated benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the formyl and boronic acid groups at the ortho position, combined with the electronic influence of the chlorine atom, imparts distinct reactivity and properties. This guide provides a comprehensive overview of the core physical and chemical properties, reactivity, handling, and applications of this valuable reagent, designed for professionals in research and development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical reagent is the foundation of sound scientific research. The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| CAS Number | 928048-11-7[1][2] |
| Molecular Formula | C₇H₆BClO₃[2][3][4] |
| Molecular Weight | 184.39 g/mol [2] |
| IUPAC Name | This compound |
| InChI Key | NYANPLLJDXQXPC-UHFFFAOYSA-N[1][4] |
| SMILES | O=CC1=C(B(O)O)C=CC=C1Cl[3][4] |
The molecule's architecture, with its ortho-substituted functional groups, is a key determinant of its chemical behavior.
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value / Description | Source(s) |
| Appearance | Solid, White to yellow powder/crystal | [1][5] |
| Melting Point | Data not consistently available in searched sources. | |
| Boiling Point | Data not available. | |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol, ether, THF, DMSO, and DMF. | [6] |
| pKa | 7.21 ± 0.53 (Predicted) | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere. | [1][3] |
Spectroscopic and Analytical Data
While raw spectral data is beyond the scope of this guide, the expected spectroscopic signatures are crucial for compound verification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a broad singlet for the acidic protons of the boronic acid group (-B(OH)₂), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR would feature signals for the aromatic carbons, with the formyl carbon appearing significantly downfield (typically δ 190-200 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretch from the aldehyde group (around 1700 cm⁻¹) and a broad O-H stretching band from the boronic acid moiety (around 3200-3600 cm⁻¹).
-
Mass Spectrometry: The monoisotopic mass is 184.00986 Da.[4] Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns.
Researchers can typically obtain certificates of analysis (CoA) with specific spectral data from commercial suppliers.[7]
Reactivity, Stability, and Synthetic Applications
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
Boronic Acid Moiety: The Gateway to Cross-Coupling
The boronic acid group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.
Causality in Experimental Choice: The choice of catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is critical and depends on the electronic nature of the coupling partner (aryl halide or triflate). The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Aldehyde Moiety: A Handle for Derivatization
The formyl group is a versatile functional handle that can undergo a wide array of classical carbonyl transformations:
-
Oxidation: Can be oxidized to a carboxylic acid, yielding (3-chloro-2-carboxyphenyl)boronic acid.
-
Reduction: Can be reduced to a primary alcohol.
-
Reductive Amination: Reacts with amines to form imines, which can be subsequently reduced to secondary amines. This is a powerful tool for introducing nitrogen-containing substituents.[8]
-
Wittig Reaction: Allows for the formation of alkenes.
Intramolecular Interactions and Unique Reactivity
The ortho-positioning of the aldehyde and boronic acid groups can lead to intramolecular interactions. In some solvents or under certain pH conditions, ortho-formylphenylboronic acids can exist in equilibrium with a cyclic hemiacetal form, a 3-hydroxybenzoxaborole.[9] This equilibrium can influence the compound's reactivity and is a key consideration in reaction design. The formation of iminoboronates (a dative bond between an imine nitrogen and the boron atom) has been shown to accelerate conjugation reactions with α-nucleophiles at neutral pH.[10]
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring user safety and maintaining the integrity of the reagent.
| Safety Aspect | Information | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [1][3] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][3][5][11] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling:
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid generating dust.[12]
-
Wash hands thoroughly after handling.[14]
Storage:
-
Store in a tightly closed container in a cool, dry place.[12]
-
Recommended storage is at refrigerator temperatures (2-8°C).[1][3]
-
Store under an inert atmosphere (e.g., argon or nitrogen) as boronic acids can be sensitive to moisture and air, which can lead to degradation (protodeboronation).[3][15]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized, self-validating workflow. The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to confirm the consumption of starting materials and the formation of the product.
Objective: To synthesize a biaryl compound via the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent System (e.g., Toluene and Water, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and the palladium catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent/Base Addition: Add the degassed solvent system (toluene) followed by the aqueous base solution (K₂CO₃ dissolved in degassed water).
-
Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting starting material (aryl bromide).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and versatile reagent for synthetic chemists. The presence of two distinct and reactive functional groups—the boronic acid for robust C-C bond formation and the aldehyde for a multitude of carbonyl-based transformations—provides a powerful platform for the efficient construction of complex molecules. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory, enabling the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labgogo.com [labgogo.com]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. PubChemLite - this compound (C7H6BClO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 928048-11-7 [amp.chemicalbook.com]
- 6. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 4-(4-Formylphenyl)phenylboronic Acid|High-Purity RUO [benchchem.com]
(3-Chloro-2-formylphenyl)boronic acid chemical structure and analysis
An In-Depth Technical Guide to (3-Chloro-2-formylphenyl)boronic Acid: Structure, Synthesis, and Analytical Characterization
Introduction: The Pivotal Role of Boronic Acids in Modern Synthesis
In the landscape of modern drug discovery and materials science, the ability to efficiently construct complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, organoboron compounds, particularly boronic acids, have emerged as exceptionally versatile and indispensable reagents.[1][2] Their stability, low toxicity, and predictable reactivity make them ideal building blocks for creating novel compounds.[2] Boronic acids are cornerstone reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3]
This guide focuses on a specific, highly functionalized reagent: This compound . The presence of three distinct functional groups—the boronic acid, a chloro substituent, and a formyl (aldehyde) group—on a single phenyl ring makes this molecule a powerful and versatile intermediate. The boronic acid moiety serves as the reactive handle for cross-coupling reactions, while the ortho-formyl and meta-chloro groups provide sites for further derivatization and modulate the electronic properties of the molecule, influencing its reactivity and the characteristics of the final product.[4] This document, intended for researchers and drug development professionals, provides an in-depth examination of its chemical structure, properties, and the critical analytical techniques required for its quality control and characterization.
Chemical Identity and Physicochemical Properties
This compound is a solid, typically appearing as an off-white or white crystalline powder.[5] Its structural and physical properties are fundamental to its handling, storage, and application in synthesis.
Chemical Structure
The molecule consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a formyl group (-CHO) at position 2, and a chlorine atom (-Cl) at position 3.
Caption: Chemical structure of this compound.
Key Properties and Identifiers
A summary of essential data for this compound is provided below. This information is critical for material sourcing, safety assessment, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 928048-11-7 | [6] |
| Molecular Formula | C₇H₆BClO₃ | [7] |
| Molecular Weight | 184.39 g/mol | [8] |
| Physical Form | Solid | |
| InChI Key | NYANPLLJDXQXPC-UHFFFAOYSA-N | [7] |
| Canonical SMILES | B(C1=C(C(=CC=C1)Cl)C=O)(O)O | [7] |
| Storage Conditions | 2-8°C, Inert atmosphere | [9] |
Synthesis Overview
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[2][10] However, the presence of a reactive formyl group in the target molecule requires a protection strategy to prevent unwanted side reactions with the highly nucleophilic organometallic species.[11]
A general, illustrative pathway involves:
-
Protection of the Aldehyde: The formyl group of a starting material like 3-chloro-2-bromobenzaldehyde is first protected, often as an acetal.
-
Formation of the Organometallic Reagent: The corresponding aryl halide is then reacted with magnesium (to form a Grignard reagent) or an organolithium reagent (via lithium-halogen exchange).[2][10]
-
Borylation: The resulting organometallic compound is reacted with a borate ester (e.g., trimethyl borate or triisopropyl borate) at low temperatures.
-
Deprotection and Hydrolysis: The reaction is quenched with an acid, which hydrolyzes both the borate ester intermediate and the protecting group to yield the final this compound.[11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an organohalide or triflate.[3][12] This versatility has made it one of the most important reactions in modern organic synthesis.[13]
The catalytic cycle, a cornerstone of organometallic chemistry, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comprehensive Analytical Characterization
Ensuring the identity, purity, and stability of this compound is critical for its successful application. A multi-technique approach is required for comprehensive quality control.
Caption: Standard analytical workflow for boronic acid characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation and confirmation. Both ¹H and ¹³C NMR should be performed.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into an NMR tube.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and its hydroxyl and aldehyde protons are readily observable.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum. The acquisition parameters should include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).
Expected ¹H NMR Spectrum Insights:
-
Aldehyde Proton (-CHO): A singlet between 9.5 and 10.5 ppm.
-
Aromatic Protons (Ar-H): Three protons in the aromatic region (typically 7.0-8.5 ppm), exhibiting a complex splitting pattern due to their coupling.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, the chemical shift of which can be variable and concentration-dependent. This peak may exchange with residual water in the solvent.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the compound and to identify any impurities. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[14][15]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like acetonitrile or methanol. Dilute this solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size) is typically used.[15]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A fast gradient, for example, from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[15]
-
-
Mass Spectrometry Conditions:
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. The observed mass should correspond to the expected molecular weight. For this compound (MW 184.39), the expected ions would be:
Causality: The acidic modifier (formic acid) in the mobile phase helps to achieve better peak shapes and ionization efficiency. ESI in negative mode is often preferred for boronic acids due to the acidic nature of the B(OH)₂ group.[14]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with UV detection is the gold standard for determining the purity of the compound and quantifying impurities.[5][12]
Protocol: HPLC Purity Analysis
-
System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase conditions.
-
Standard and Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a diluent such as 50:50 acetonitrile:water.
-
If a reference standard is available, prepare it at the same concentration.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, e.g., 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acid modifier ensures sharp peaks by suppressing ionization of the boronic acid. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient Elution | 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate for 5 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Detection | UV at 254 nm | The aromatic ring provides strong chromophores for UV detection. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The acceptance criterion is typically >95% purity.
-
Conclusion
This compound is a high-value, versatile building block for chemical synthesis, particularly in the realm of pharmaceutical research and development. Its trifunctional nature allows for complex and targeted molecular design, primarily through the robust and reliable Suzuki-Miyaura cross-coupling reaction. For researchers and scientists, a thorough understanding of its properties and the application of rigorous analytical methodologies—NMR for identity, LC-MS for molecular weight confirmation, and HPLC for purity—are essential to guarantee the quality and reproducibility of experimental outcomes. The protocols and insights provided in this guide serve as a comprehensive resource for the effective utilization and characterization of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. nbinno.com [nbinno.com]
- 5. ruifuchems.com [ruifuchems.com]
- 6. This compound | 928048-11-7 [sigmaaldrich.com]
- 7. PubChemLite - this compound (C7H6BClO3) [pubchemlite.lcsb.uni.lu]
- 8. 3-Chloro-5-formylphenylboronic acid | C7H6BClO3 | CID 52987973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 10. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 11. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 12. waters.com [waters.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. scirp.org [scirp.org]
- 16. PubChemLite - 3-chloro-4-formylphenylboronic acid (C7H6BClO3) [pubchemlite.lcsb.uni.lu]
A Comprehensive Technical Guide to the Synthesis of (3-Chloro-2-formylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(3-Chloro-2-formylphenyl)boronic acid (CAS No. 928048-11-7) is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety ortho to a formyl group and adjacent to a chlorine atom, provides a valuable scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the synthetic routes to this compound, emphasizing the underlying chemical principles and providing practical, field-proven insights for its preparation.
Strategic Importance in Synthesis
The strategic placement of the boronic acid and aldehyde functionalities allows for a diverse range of subsequent chemical transformations. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of partners.[1][2] The aldehyde group serves as a versatile handle for modifications such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. This dual reactivity makes this compound a coveted intermediate in the synthesis of novel pharmaceuticals and functional materials.
Synthetic Approaches: A Mechanistic Perspective
The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely practiced methods involve the introduction of the boronic acid functionality onto a pre-existing 3-chloro-2-formylphenyl scaffold, or vice-versa. This guide will focus on the most robust and scalable of these strategies: the lithiation-borylation of a protected 2-bromo-6-chlorobenzaldehyde.
This approach is predicated on the principles of directed ortho-metalation, where the electronic and steric properties of the substituents guide the regioselective introduction of the boronic acid group. The protection of the aldehyde is crucial to prevent its reaction with the highly nucleophilic organolithium intermediate.
Recommended Synthetic Protocol: Lithiation-Borylation of a Protected Aryl Halide
This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from established methodologies for the preparation of formylphenylboronic acids.[3] The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Overall Synthetic Scheme
References
- 1. EP1343792B1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 2. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 3. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
Introduction: A Bifunctional Linchpin in Modern Organic Synthesis
An In-Depth Technical Guide to (3-Chloro-2-formylphenyl)boronic acid (CAS 928048-11-7)
This compound is a highly versatile synthetic building block that has garnered significant attention in medicinal chemistry and materials science. Its strategic arrangement of three distinct functional groups—a boronic acid, an aldehyde, and a chloro substituent—on a phenyl ring makes it an exceptionally valuable tool for constructing complex molecular architectures. The boronic acid moiety serves as a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with remarkable efficiency and predictability.[1][2] Concurrently, the ortho-positioned formyl (aldehyde) group provides a reactive site for a plethora of subsequent transformations, including condensations, reductive aminations, and intramolecular cyclizations. This unique bifunctionality allows for the elegant and convergent synthesis of diverse scaffolds, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent in biologically active compounds.[3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Handling
Accurate knowledge of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory. This compound is typically supplied as a solid and requires specific storage conditions to maintain its integrity.[5]
| Property | Value | Source |
| CAS Number | 928048-11-7 | [5][6] |
| Molecular Formula | C₇H₆BClO₃ | [7] |
| Molecular Weight | 184.39 g/mol | [5][7] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage | Refrigerator (2-8°C) | [5] |
| InChI Key | NYANPLLJDXQXPC-UHFFFAOYSA-N | [5][8] |
Trustworthiness in Handling: Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during a reaction, significant boroxine formation can affect reaction stoichiometry and kinetics.[9] It is crucial to store the reagent in a tightly sealed container in a refrigerator.[5] For quantitative experiments, drying the material under high vacuum prior to use can ensure accuracy.[9]
Synthesis Pathway
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatizations. A common strategy for preparing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate.[10][11] A plausible route is outlined below, adapted from general procedures for formylphenylboronic acids.[12]
Caption: General synthetic workflow for formylphenylboronic acids.
Representative Synthesis Protocol
This protocol is a representative example based on established chemical principles.[10][12]
-
Protection: The aldehyde group of 2,6-dichlorobenzaldehyde is first protected (e.g., as a diethyl acetal) to prevent its reaction with the organometallic intermediate.
-
Lithiation: The protected dichlorobenzaldehyde is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to -78 °C. A solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise to perform a lithium-halogen exchange, selectively forming the aryl lithium species at one of the chloro positions.
-
Borylation: Trimethyl borate, B(OCH₃)₃, is added to the cooled solution, reacting with the aryl lithium intermediate to form a boronate ester.
-
Hydrolysis & Deprotection: The reaction is quenched with an aqueous acid (e.g., HCl). This step simultaneously hydrolyzes the boronate ester to the boronic acid and removes the acetal protecting group, revealing the aldehyde.
-
Isolation: The product is extracted into an organic solvent, which is then washed, dried, and evaporated. The resulting solid can be purified by recrystallization or column chromatography.
Core Reactivity and Applications in Drug Discovery
The power of this compound lies in its capacity to participate in sequential or one-pot transformations, making it a cornerstone reagent for building molecular complexity.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[2][13] This palladium-catalyzed reaction couples the boronic acid with an aryl or vinyl halide/triflate, offering a mild, reliable, and functional-group-tolerant method for synthesizing biaryl and substituted styrene motifs, which are privileged structures in many pharmaceuticals.[1][14][]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent is critical for success. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[16] The phosphine ligands stabilize the palladium catalyst and modulate its reactivity.
Step-by-Step Suzuki Coupling Protocol
-
Setup: To an oven-dried Schlenk flask, add this compound (1.1 mmol), the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.5 mmol).
-
Degassing: Seal the flask and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL), via syringe.
-
Reaction: Heat the mixture with stirring (e.g., at 90 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.[1]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Synthesis of Benzofuran Scaffolds
Benzofurans are core structures in numerous natural products and pharmacologically active compounds.[3][4][17] The ortho-formyl and boronic acid functionalities of the title compound provide an elegant entry point to this heterocyclic system. A common strategy involves an initial Suzuki coupling to install a vinyl partner, followed by an intramolecular reaction involving the aldehyde.
Example Workflow: Synthesis of a 2-Arylbenzofuran
-
Suzuki Coupling: Couple this compound with a (2-methoxyphenyl)boronic acid to form a 3-chloro-2-formyl-2'-methoxy-1,1'-biphenyl intermediate. The methoxy group serves as a masked phenol.
-
Demethylation: Treat the biphenyl intermediate with a reagent like boron tribromide (BBr₃) to cleave the methyl ether, revealing a phenol.[17]
-
Intramolecular Cyclization: The resulting 2'-hydroxy-3-chloro-2-formyl-1,1'-biphenyl can then undergo an intramolecular cyclization. This can be an acid- or base-catalyzed condensation between the phenol and the aldehyde to form the benzofuran ring system. This approach offers a powerful method for building highly substituted benzofurans.[18]
Safety and Handling
This compound is associated with standard laboratory hazards. It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
H-Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5]
-
P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[5]
Self-Validating Protocol: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Ensure access to an emergency eyewash station and safety shower.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design and construction. Its unique combination of functionalities enables chemists to execute sophisticated synthetic plans, such as the Suzuki-Miyaura coupling, followed by intramolecular cyclizations to rapidly access complex heterocyclic scaffolds like benzofurans.[2][3][18] This capability is of paramount importance in drug discovery, where the rapid and efficient generation of diverse and novel molecular entities is a key driver of innovation.[11][19][20] By understanding the principles behind its reactivity and applying robust, validated protocols, researchers can fully exploit the potential of this powerful building block to advance their scientific goals.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 928048-11-7 [sigmaaldrich.com]
- 6. This compound | 928048-11-7 [amp.chemicalbook.com]
- 7. 3-Chloro-5-formylphenylboronic acid | C7H6BClO3 | CID 52987973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C7H6BClO3) [pubchemlite.lcsb.uni.lu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nbinno.com [nbinno.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. jocpr.com [jocpr.com]
- 18. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
Spectroscopic Analysis of (3-Chloro-2-formylphenyl)boronic acid: A Technical Guide
An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
Introduction
(3-Chloro-2-formylphenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in the construction of complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the presence of both a reactive boronic acid moiety and a formyl group. The chloro-substituent further modulates the electronic properties and reactivity of the phenyl ring. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical transformations. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural features and spectral interpretation.
Molecular Structure and Properties
This compound possesses the chemical formula C₇H₆BClO₃ and a molecular weight of 184.39 g/mol . The structure features a benzene ring substituted with a boronic acid group [-B(OH)₂], a formyl group [-CHO], and a chlorine atom. The relative positions of these substituents are crucial for the molecule's overall chemical and physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive information about its structure.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl protons of the boronic acid group.
-
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The specific splitting pattern will depend on the coupling constants between adjacent and meta-protons.
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group are expected to give a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the following signals are expected:
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the six carbons of the benzene ring, appearing in the range of δ 120-140 ppm. The carbon atom attached to the boronic acid group (C-B) may show a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and formyl groups and the electron-donating or -withdrawing nature of the boronic acid group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3050 | C-H stretch | Aromatic C-H |
| ~2850, ~2750 | C-H stretch | Aldehyde C-H (Fermi doublet) |
| ~1700 | C=O stretch | Aldehyde (-CHO) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1100 | C-Cl stretch | Chloro-substituent |
The broad O-H stretching band is a characteristic feature of boronic acids and is due to intermolecular hydrogen bonding. The strong C=O stretching absorption confirms the presence of the aldehyde group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show the molecular ion peak ([M]⁺) and several fragment ions.
Predicted Mass Spectrometry Data
While experimental data is the gold standard, predicted mass spectral data from sources like PubChem can provide valuable insights. The predicted monoisotopic mass is 184.00986 Da. Common adducts that might be observed in electrospray ionization (ESI) or other soft ionization techniques include:
-
[M+H]⁺: m/z 185.01714
-
[M+Na]⁺: m/z 206.99908
-
[M-H]⁻: m/z 183.00258
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of characteristic neutral fragments such as H₂O, CO, and Cl. The isotopic pattern of the molecular ion peak would also be indicative of the presence of a chlorine atom (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximately 3:1 ratio).
Experimental Protocols
To obtain the spectroscopic data discussed above, the following general experimental procedures would be employed:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid dissolution) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., ESI or EI). Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Key Structural and Spectroscopic Relationships
To visualize the workflow for the spectroscopic analysis of this compound, a flowchart is presented below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and mass spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals in each spectrum serve as a fingerprint for this compound, enabling its reliable identification and quality control. For researchers and professionals in drug development, a thorough understanding of this data is essential for its effective utilization in synthetic chemistry and for ensuring the integrity of downstream applications.
A Researcher's Guide to (3-Chloro-2-formylphenyl)boronic Acid: In-Depth Technical Insights on Solubility and Stability
Abstract: (3-Chloro-2-formylphenyl)boronic acid stands as a cornerstone reagent in modern synthetic chemistry, prized for its trifunctional handle that enables the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic placement of a boronic acid, an aldehyde, and an aryl chloride on a single phenyl ring offers a powerful toolkit for orthogonal transformations. However, the very reactivity that makes this molecule synthetically valuable also introduces significant challenges related to its solubility and stability. A comprehensive understanding of these parameters is not merely beneficial but essential for reproducible, high-yielding synthetic outcomes. This in-depth technical guide provides researchers, scientists, and drug development professionals with field-proven insights, detailed experimental frameworks, and critical data analysis regarding the solubility and stability of this compound. We will dissect the causal relationships between solvent choice, pH, and temperature and the chemical integrity of this reagent, empowering scientists to optimize their reaction conditions and unlock its full synthetic potential.
The Molecular Blueprint: Physicochemical Properties
A foundational grasp of the key physicochemical properties of this compound is the first step towards its effective utilization. These parameters govern its behavior in both solid and solution states.
| Property | Value | Data Source |
| Molecular Formula | C₇H₆BClO₃ | [1][2][3] |
| Molecular Weight | 184.39 g/mol | [4][5][6][7] |
| Appearance | White to off-white solid | [4] |
| CAS Number | 928048-11-7 | [3][4][5] |
| Storage | 2-8°C, under inert atmosphere | [4][5][6] |
| Estimated pKa | ~7.5 - 8.0 | [8][9][10] |
Expertise & Experience: The pKa of this compound is not readily published. However, we can derive an authoritative estimation. The parent phenylboronic acid has a pKa of approximately 8.8.[9][11] The presence of two electron-withdrawing groups (EWG), the ortho-formyl and meta-chloro substituents, will increase the Lewis acidity of the boron center, thereby lowering the pKa. Both the formyl and chloro groups pull electron density from the ring, making the boronic acid a stronger acid. Consequently, a pKa value lower than that of the parent phenylboronic acid is expected.
Solubility Profile: Choosing the Right Medium
The selection of an appropriate solvent is a critical decision in experimental design. It dictates not only the homogeneity of the reaction mixture but also influences reaction kinetics and the stability of the reagent itself. While specific quantitative data for this compound is scarce, a qualitative and estimated quantitative profile can be constructed based on its structure and data from analogous arylboronic acids.
Qualitative Solubility Assessment
The polar nature of the boronic acid and aldehyde functional groups, combined with the organophilic aryl ring, results in a nuanced solubility profile.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (MeCN), Acetone | High | The polar nature of these solvents effectively solvates the boronic acid and aldehyde moieties. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | Hydrogen bonding interactions with the boronic acid group facilitate dissolution. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solubility is expected due to the presence of the chloro-substituent and overall molecular structure.[12][13] |
| Aqueous | Water | Sparingly Soluble | Poor solubility at neutral pH is typical for arylboronic acids.[14] Solubility is expected to increase at higher pH due to the formation of the more soluble boronate salt. |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | Limited solubility is expected due to the high polarity of the functional groups. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | The significant difference in polarity leads to very poor solubility.[13] |
Experimental Protocol: Determining Quantitative Solubility
Trustworthiness in science is built on verifiable data. The following is a robust, self-validating protocol for determining the quantitative solubility of this compound in a solvent of interest.
Caption: A step-by-step workflow for the gravimetric determination of solubility.
The Stability Landscape: Navigating Degradation Pathways
The synthetic utility of this compound is contingent upon its stability. Two primary degradation pathways, common to most arylboronic acids, must be understood and mitigated: protodeboronation and oxidation.
Protodeboronation: The Cleavage of the C-B Bond
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions.[3][15][16]
Caption: The protodeboronation degradation pathway.
-
Acidic Conditions: While protodeboronation can occur under acidic conditions, arylboronic acids with electron-withdrawing groups are generally more stable.[16]
-
Basic Conditions: The rate of protodeboronation often increases significantly at high pH.[3][15] This is a critical consideration for reactions like the Suzuki-Miyaura coupling, which are typically run under basic conditions. The formation of the anionic boronate species makes the aryl group more susceptible to protonolysis.
Oxidation: The Formation of Phenolic Impurities
Exposure to oxygen, particularly in the presence of metal catalysts or under basic conditions, can lead to the oxidation of the boronic acid to the corresponding phenol.[4][6][7][17]
Caption: The oxidative degradation pathway leading to a phenolic impurity.
Expertise & Experience: The presence of phenolic impurities can complicate purification and may lead to undesired side reactions. To minimize oxidation, it is best practice to handle the solid reagent and its solutions under an inert atmosphere (e.g., nitrogen or argon), especially when preparing for reactions that are sensitive to phenols or require long reaction times at elevated temperatures.
Protocol for Stability Assessment via HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the stability of a compound over time and under various stress conditions.
Objective: To quantify the degradation of this compound under acidic, neutral, and basic aqueous conditions over 72 hours.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: In triplicate for each condition, mix 1 mL of the stock solution with 1 mL of an aqueous buffer (pH 2, pH 7, pH 10). This creates samples at a concentration of 0.5 mg/mL in a 1:1 MeCN:water mixture.
-
Time Points: Immediately after preparation (T=0), inject a sample from each pH condition into the HPLC system. Store the remaining samples at a constant temperature (e.g., 25°C).
-
Analysis: Analyze samples at subsequent time points (e.g., T=24h, T=48h, T=72h).
-
Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample, and identify and quantify major degradation products.
HPLC Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Waters XSelect HSS T3, 150 x 4.6 mm, 3.5 µm)[18] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Trustworthiness: This protocol incorporates triplicate measurements and a T=0 reference to ensure the data is statistically sound and accounts for any initial impurities. The use of a standard C18 column and a generic gradient provides a robust starting point that can be optimized for baseline separation of the parent compound and its potential degradation products.[18][19]
Authoritative Recommendations for Handling and Storage
Based on the inherent stability characteristics of arylboronic acids, the following best practices are essential for preserving the integrity of this compound.
-
Long-Term Storage: The compound should be stored in a tightly sealed container at 2-8°C.[4][5][6] For maximum longevity, storage under an inert atmosphere (argon or nitrogen) is strongly recommended to prevent slow oxidative degradation.
-
Handling: Minimize exposure to atmospheric moisture and oxygen. Weigh the solid and prepare solutions promptly. Avoid leaving containers open to the air for extended periods.
-
Solution Stability: Solutions, particularly in protic or aqueous solvents, should be prepared fresh for immediate use. If a solution must be stored, it should be kept cold and under an inert atmosphere. For base-sensitive reactions, consider preparing a stock solution in an aprotic solvent like THF and adding it to the reaction mixture last.
By adhering to these guidelines, researchers can ensure the quality and reactivity of this compound, leading to more reliable and successful synthetic outcomes.
References
- 1. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 2. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-Chloro-2-formylphenyl)boronic Acid and Its Derivatives
This guide provides an in-depth exploration of (3-Chloro-2-formylphenyl)boronic acid, a versatile bifunctional reagent that has become indispensable in modern organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, particularly in the realms of pharmaceutical discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound and its derivatives.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of synthetic chemistry, reagents that offer multiple reactive sites in a specific, controlled arrangement are of paramount importance. This compound is a prime example of such a strategic building block. It uniquely combines the versatile reactivity of an arylboronic acid with the synthetic handle of an aldehyde (formyl) group, all within a sterically defined and electronically modulated phenyl ring.
The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[1][2] The ortho-formyl group provides a site for a vast array of subsequent chemical transformations, such as reductive amination, Wittig reactions, or condensations. The chlorine atom, positioned meta to the boronic acid, further influences the electronic properties of the ring and can serve as an additional vector for diversification. This trifecta of functionalities makes this compound a powerful tool for constructing complex molecular architectures, accelerating the discovery of novel pharmaceuticals and advanced materials.[1][3]
Core Properties and Specifications
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 928048-11-7 | [4] |
| Molecular Formula | C₇H₆BClO₃ | [5][6] |
| Molecular Weight | 184.39 g/mol | [4][7] |
| Physical Form | Solid / Crystalline Powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2-8°C, Inert atmosphere | [4][5] |
| SMILES | O=CC1=C(Cl)C=CC=C1B(O)O | |
| InChI Key | NYANPLLJDXQXPC-UHFFFAOYSA-N | [4] |
Synthesis Pathway Overview
The synthesis of formylphenylboronic acids can be challenging due to the reactivity of the formyl group with common organometallic intermediates. A prevalent strategy involves the use of a protected aldehyde, which masks its reactivity during the formation of the carbon-boron bond. A general and effective method proceeds via a lithium-halogen exchange on a protected chlorobenzaldehyde, followed by quenching with a borate ester.
A patented method outlines this approach, which is advantageous as it starts from the more accessible and cost-effective chlorobenzaldehydes.[8]
This pathway ensures high regioselectivity and protects the sensitive aldehyde functionality until the final deprotection step, leading to a clean product.
The Suzuki-Miyaura Coupling: Mechanism and Application
The premier application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, the backbone of countless pharmaceutical agents and organic materials.[9][10]
Causality of the Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Each step is a prerequisite for the next, creating a self-sustaining process until the limiting reagent is consumed.
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) complex. Its vacant coordination sites and electron-rich nature make it nucleophilic enough to insert into the carbon-halide bond of an aryl or vinyl halide (the coupling partner). This irreversible step oxidizes the catalyst to a Pd(II) species.[9][11]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. A base (e.g., Na₂CO₃, CsF) is essential here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the exchange of the halide on the palladium for the aryl group from the boron atom.[9][11]
-
Reductive Elimination : The two organic partners (one from the original halide, one from the boronic acid) are now bound to the same Pd(II) center. The palladium complex undergoes reductive elimination, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, allowing the cycle to begin anew.[9][11]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a self-validating, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction. The causality is embedded in the procedure: degassing is critical to prevent oxidation of the Pd(0) catalyst, and the biphasic solvent system ensures that the inorganic base and byproducts remain in the aqueous phase, simplifying purification.
Workflow Diagram
Detailed Procedure
Objective: To synthesize 3'-Chloro-2'-formyl-1,1'-biphenyl by coupling this compound with bromobenzene.
Materials & Reagents:
-
This compound (1.2 equiv.)
-
Bromobenzene (1.0 equiv.)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv.)
-
Triphenylphosphine, PPh₃ (0.08 equiv.) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Protocol:
-
Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, bromobenzene, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The active catalyst is highly sensitive to air.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed water (e.g., in a 4:1 ratio) via cannula or syringe. A biphasic mixture will form.[13]
-
Reaction: Lower the flask into a preheated oil bath set to 90 °C. Stir the mixture vigorously to ensure adequate mixing between the two phases.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (bromobenzene) is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery and Materials Science
The true value of this compound is demonstrated by its application as a versatile intermediate.
-
Medicinal Chemistry: This building block is crucial for synthesizing complex molecules for targeted therapies.[14] The biaryl scaffold it helps create is a common motif in kinase inhibitors and other signaling pathway modulators used in oncology research.[1] The formyl group allows for the introduction of amine-containing side chains via reductive amination, which can be critical for interacting with biological targets or improving pharmacokinetic properties like solubility.[15]
-
Materials Science: The ability to construct well-defined conjugated systems makes this reagent valuable for creating organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). The specific substitution pattern can be used to tune the electronic and photophysical properties of the final material.[3]
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety.
| Hazard Class | Description | Pictogram |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] | GHS07 |
| Signal Word | Warning | |
| Hazard Statements | H302, H312, H315, H332 |
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a refrigerator as recommended.[4]
Conclusion
This compound is a sophisticated and powerful tool in the arsenal of the modern synthetic chemist. Its unique combination of a boronic acid for robust C-C bond formation and an orthogonal formyl handle for subsequent derivatization provides a direct and efficient route to complex molecular targets. From designing the next generation of targeted pharmaceuticals to engineering novel organic materials, the strategic application of this reagent continues to push the boundaries of chemical innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 928048-11-7 [sigmaaldrich.com]
- 5. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 6. labgogo.com [labgogo.com]
- 7. 3-Chloro-5-formylphenylboronic acid | C7H6BClO3 | CID 52987973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 15. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acidity of (3-Chloro-2-formylphenyl)boronic Acid
This guide provides a comprehensive technical overview of the Lewis acidity of (3-Chloro-2-formylphenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just a theoretical understanding but also practical insights into the experimental and computational evaluation of this compound's acidic properties.
Introduction: The Unique Nature of this compound
This compound is a fascinating molecule whose Lewis acidity is modulated by the interplay of its constituent functional groups. Boronic acids, in general, are Lewis acids, meaning they can accept a pair of electrons.[1] This acidity is a cornerstone of their utility in a myriad of applications, from Suzuki cross-coupling reactions to the development of chemical sensors and therapeutic agents. The Lewis acidity of an arylboronic acid is intrinsically linked to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups typically enhance Lewis acidity, while electron-donating groups diminish it.
In the case of this compound, the presence of both a chloro and a formyl group on the phenyl ring is anticipated to significantly influence its electron-accepting capability. The chloro group, being electronegative, exerts an electron-withdrawing inductive effect. The formyl group is also strongly electron-withdrawing, operating through both inductive and resonance effects. Their positions relative to the boronic acid moiety are critical in determining the overall electronic impact and, consequently, the Lewis acidity.
Structural and Electronic Considerations
The Lewis acidity of a boronic acid in aqueous solution is quantified by its pKa value, which represents the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species.[2] A lower pKa value signifies a stronger Lewis acid.
For this compound, the key structural features influencing its pKa are:
-
Inductive Effects: The chlorine atom at the 3-position and the formyl group at the 2-position both pull electron density away from the aromatic ring through the sigma bond network. This inductive withdrawal of electrons makes the boron atom more electron-deficient and thus a stronger Lewis acid.
-
Resonance Effects: The formyl group can also withdraw electron density through resonance, further delocalizing the negative charge in the corresponding boronate anion and stabilizing it.
-
Intramolecular Interactions: The ortho-position of the formyl group relative to the boronic acid is of particular significance. It can lead to intramolecular hydrogen bonding between the aldehyde's carbonyl oxygen and one of the hydroxyl groups of the boronic acid. This interaction can stabilize the neutral boronic acid, potentially increasing the pKa. Conversely, in the tetrahedral boronate anion, the geometric changes might alter this interaction, a factor that must be considered in a comprehensive analysis.
Predicting Lewis Acidity: A Semi-Quantitative Approach
The equation is given by:
log(K/K₀) = σρ
where K is the acid dissociation constant of the substituted compound, K₀ is that of the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant.
For phenylboronic acids, a positive ρ value indicates that electron-withdrawing groups increase the acidity (lower the pKa). We can approximate the pKa of this compound by considering the additive effects of the chloro and formyl substituents. However, the ortho-position of the formyl group complicates a simple additive model due to potential steric and intramolecular hydrogen bonding effects.[3]
Table 1: Estimated pKa of this compound
| Compound | Substituents | Expected Effect on pKa | Estimated pKa Range |
| Phenylboronic acid | None | Reference | ~8.8 |
| 3-Chlorophenylboronic acid | 3-Cl | Decrease | ~8.0-8.5 |
| 2-Formylphenylboronic acid | 2-CHO | Significant Decrease | ~7.0-7.5 |
| This compound | 3-Cl, 2-CHO | Strong Decrease | < 7.0 |
Note: The estimated pKa values are based on general trends and the known effects of similar substituents. Experimental verification is crucial.
Experimental Determination of Lewis Acidity
To rigorously quantify the Lewis acidity of this compound, a combination of spectroscopic and potentiometric methods should be employed.
11B NMR Spectroscopy
Principle: The chemical shift of the boron-11 nucleus is highly sensitive to its coordination environment. A trigonal planar sp²-hybridized boron in a neutral boronic acid resonates at a different frequency compared to a tetrahedral sp³-hybridized boron in an anionic boronate.
Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound at a constant concentration in a suitable solvent system (e.g., D₂O/DMSO-d₆) across a range of pH values.
-
Data Acquisition: Acquire ¹¹B NMR spectra for each sample.
-
Data Analysis: Plot the ¹¹B chemical shift as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the boronic acid.
Figure 1: Workflow for pKa determination using ¹¹B NMR spectroscopy.
Fluorescence Spectroscopy
Principle: Certain fluorescent dyes, such as Alizarin Red S (ARS), interact with boronic acids in a pH-dependent manner, leading to changes in their fluorescence properties. The competition between the dye and hydroxide ions for binding to the boronic acid can be used to determine the pKa.
Protocol:
-
Dye-Boronic Acid Complex Formation: Prepare solutions containing this compound and a suitable fluorescent dye (e.g., ARS) in a series of buffers with varying pH.
-
Fluorescence Measurements: Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the dye-boronate complex.
-
Data Analysis: Plot the fluorescence intensity against pH. The pKa can be determined from the midpoint of the transition in the resulting titration curve.
Potentiometric Titration
Principle: This classic method involves titrating a solution of the boronic acid with a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
Protocol:
-
Titration Setup: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) and place it in a titration vessel equipped with a pH electrode and a burette containing a standardized solution of NaOH.
-
Titration: Add the NaOH solution in small increments and record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.
Computational Assessment of Lewis Acidity
In parallel with experimental work, computational chemistry offers powerful tools for predicting and understanding the Lewis acidity of this compound.
pKa Prediction
Methodology: The pKa can be calculated from the Gibbs free energy change (ΔG) of the acid dissociation reaction in solution using quantum mechanical methods such as Density Functional Theory (DFT).
Workflow:
-
Model Building: Create 3D models of the neutral boronic acid and its conjugate boronate anion.
-
Conformational Search: Perform a thorough conformational search for both species to identify the lowest energy structures, paying close attention to the orientation of the hydroxyl and formyl groups.
-
Geometry Optimization and Frequency Calculation: Optimize the geometries of the most stable conformers and perform frequency calculations to obtain thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: Use an implicit solvation model (e.g., PCM or SMD) to calculate the free energy of solvation for all species.
-
pKa Calculation: Calculate the pKa using the following equation:
pKa = (G°(boronate) + G°(H⁺) - G°(boronic acid)) / (2.303RT)
where G° represents the standard Gibbs free energy in solution.
Figure 2: Computational workflow for pKa prediction.
Other Lewis Acidity Descriptors
Beyond pKa, other computational metrics can provide insights into the intrinsic Lewis acidity:
-
Fluoride Ion Affinity (FIA): This is the calculated enthalpy change for the reaction of the boronic acid with a fluoride ion in the gas phase. A more negative FIA indicates stronger Lewis acidity.
-
Ammonia Affinity (AA): Similar to FIA, this is the enthalpy change for the adduction of ammonia. It is another useful descriptor of Lewis acidity.[5]
-
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be a qualitative indicator of Lewis acidity. A lower LUMO energy suggests a greater ability to accept electrons.
Conclusion and Future Directions
The Lewis acidity of this compound is a critical parameter that governs its reactivity and potential applications. Based on the strong electron-withdrawing nature of the chloro and ortho-formyl substituents, this compound is expected to be a significantly stronger Lewis acid than unsubstituted phenylboronic acid, with an estimated pKa below 7.0.
For drug development professionals and researchers, a precise understanding of this property is paramount. We strongly recommend a multi-pronged approach combining experimental techniques like ¹¹B NMR and potentiometric titration with robust computational modeling to obtain a definitive pKa value. This comprehensive characterization will enable the rational design of novel sensors, catalysts, and therapeutic agents that leverage the unique electronic properties of this versatile building block.
References
The Strategic Application of (3-Chloro-2-formylphenyl)boronic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
The incorporation of boron into small molecule drug candidates has transitioned from a niche curiosity to a validated and powerful strategy in medicinal chemistry.[1][2][3] Boronic acids and their derivatives are no longer viewed with skepticism regarding toxicity but are now celebrated for their unique chemical properties that enable novel mechanisms of action and facilitate the synthesis of complex molecular architectures.[1][3] Their stability, low toxicity, and versatile reactivity in cornerstone reactions like the Suzuki-Miyaura cross-coupling make them indispensable building blocks for the modern medicinal chemist.[4][5]
This guide focuses on a particularly valuable, bifunctional reagent: (3-Chloro-2-formylphenyl)boronic acid (CAS 928048-11-7). The strategic placement of three key functional groups—a boronic acid, a formyl group, and a chloro substituent—on a phenyl ring creates a versatile scaffold with multiple, orthogonal reaction handles. This unique arrangement allows for its application in three critical areas of drug discovery: as a linchpin in carbon-carbon bond formation, as a precursor to important heterocyclic systems, and as a warhead for targeted covalent inhibition.
This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind experimental choices when utilizing this reagent, offering field-proven insights and self-validating protocols to accelerate discovery programs.
Chapter 1: Physicochemical Properties and Intrinsic Reactivity
This compound is a crystalline solid at room temperature, generally requiring refrigerated storage under an inert atmosphere to ensure long-term stability.[6][7] Its true utility lies in the distinct reactivity of its constituent parts.
-
The Boronic Acid Moiety: This group is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl and heteroaryl-aryl structures that are privileged motifs in many therapeutic agents.[4][5]
-
The ortho-Formyl Group: This aldehyde serves two primary purposes. Firstly, it is a reactive handle for classical carbonyl chemistry, allowing for derivatization or the construction of larger scaffolds. Secondly, and more significantly, it can act in concert with the adjacent boronic acid. It can participate in intramolecular cyclization reactions to form benzoxaboroles or engage with biological nucleophiles, most notably the ε-amino group of lysine residues, to form stable, reversible covalent adducts.[8][9]
-
The meta-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electronic properties of the phenyl ring and the reactivity of the other functional groups. It can also serve as a steric and electronic probe in structure-activity relationship (SAR) studies, potentially enhancing binding affinity or modifying metabolic stability.
The interplay between the ortho-formyl and boronic acid groups is a defining feature, enabling unique intramolecular transformations and biomolecular interactions.
Chapter 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for constructing C(sp²)-C(sp²) bonds, and this compound is an excellent substrate for this transformation.[5] It allows for the direct coupling of the chloro-formyl-phenyl scaffold to a wide variety of aryl and heteroaryl halides, rapidly generating molecular complexity.
Causality in Experimental Design:
The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent. The goal is to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand is common. The ligand stabilizes the palladium center and modulates its reactivity. For coupling with electron-deficient or sterically hindered heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to promote the oxidative addition and reductive elimination steps.
-
Base: The base is crucial for activating the boronic acid. It forms a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact yield, particularly with sensitive substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typical. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst. Anhydrous conditions can also be employed, particularly for moisture-sensitive substrates.[10]
Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplar Protocol: Coupling with a Heteroaryl Bromide
This protocol describes a representative Suzuki-Miyaura coupling between this compound and a generic heteroaryl bromide.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the heteroaryl bromide (1.0 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (0.2 M relative to the heteroaryl bromide).
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.025 equiv.) and a phosphine ligand (e.g., XPhos, 0.1 equiv.).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
| Component | Typical Reagents | Equivalents | Rationale |
| Boronic Acid | This compound | 1.1 - 1.5 | A slight excess ensures complete consumption of the potentially more valuable halide partner. |
| Aryl/Heteroaryl Halide | R-Br, R-I, R-OTf | 1.0 | The limiting reagent. Chlorides can be used but often require more specialized catalysts.[5] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 0.01 - 0.1 | Catalyzes the reaction cycle. Loading is optimized to balance reaction time and cost. |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | 0.02 - 0.2 | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 4.0 | Activates the boronic acid for transmetalation. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | - | Solubilizes reactants and facilitates the biphasic reaction. |
Chapter 3: Synthesis of Fused Heterocyclic Scaffolds
The ortho-positioning of the formyl and boronic acid groups enables facile intramolecular cyclization to form benzoxaboroles, a heterocyclic motif of growing importance in medicinal chemistry.[8][11][12] Benzoxaboroles like tavaborole (an antifungal) and crisaborole (an anti-inflammatory) have reached the market, validating this scaffold as a privileged pharmacophore.[12]
Mechanism: Benzoxaborole Formation via Reduction
The most direct route to the parent benzoxaborole ring system from this compound involves the reduction of the aldehyde to a primary alcohol. The resulting hydroxymethyl group readily undergoes a dehydrative cyclization with the adjacent boronic acid to form the stable five-membered oxaborole ring.
Logical Pathway: Benzoxaborole Synthesis
Caption: Formation of a benzoxaborole via reduction and subsequent cyclization.
Exemplar Protocol: Synthesis of 6-Chlorobenzoxaborole
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent mixture such as methanol or THF/water.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 equiv.) portion-wise, ensuring the temperature remains low.
-
Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3). This step facilitates the cyclization.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the solvent under reduced pressure. The crude benzoxaborole can often be purified by recrystallization or silica gel chromatography if necessary.
This methodology can be adapted to synthesize 3-substituted benzoxaboroles by first reacting the formyl group with a nucleophile (e.g., in a Grignard or Wittig reaction) prior to cyclization.[8][11]
Chapter 4: A Warhead for Covalent Inhibition
Targeted covalent inhibition has re-emerged as a powerful strategy in drug design. While much focus has been on targeting cysteine residues, the reversible covalent targeting of other nucleophilic amino acids like lysine is a burgeoning field.[13] The ortho-formylphenylboronic acid moiety is a premier warhead for engaging lysine residues.
Mechanism of Action: Iminoboronate Formation
The ε-amino group of a lysine residue can react with the aldehyde of this compound to form an imine (a Schiff base). This imine is uniquely stabilized by the adjacent boronic acid, which forms a dative bond with the imine nitrogen. This intramolecular coordination results in a stable, six-membered heterocyclic ring system known as an iminoboronate.[9][13][14]
This interaction is covalent yet reversible, offering a compelling pharmacological profile. It can lead to inhibitors with prolonged target residence time and high potency, while potentially mitigating the risks of permanent off-target modification associated with irreversible inhibitors.[8]
Signaling Pathway: Lysine Covalent Targeting
Caption: Reversible covalent inhibition of a lysine residue by an o-formylphenylboronic acid warhead.
Considerations for Covalent Inhibitor Design
-
Scaffold Recognition: The non-covalent binding of the inhibitor's core scaffold to the target protein is the primary driver of selectivity. The covalent warhead must be appropriately positioned by a high-affinity scaffold to react with the target lysine.
-
Reversibility: The kinetics of iminoboronate formation and hydrolysis can be tuned by modifying the electronics of the aromatic ring. The chloro-substituent on the this compound will influence these rates.
-
Validation: The formation of the covalent bond should be confirmed biophysically. This is typically achieved through techniques like intact protein mass spectrometry, which will show a mass shift corresponding to the addition of the inhibitor, or X-ray crystallography, which can directly visualize the iminoboronate linkage.
Conclusion
This compound is more than a simple building block; it is a trifunctional chemical tool that offers elegant solutions to complex challenges in medicinal chemistry. Its capacity to participate in robust C-C bond-forming reactions, seamlessly cyclize into the valuable benzoxaborole scaffold, and act as a sophisticated warhead for reversible covalent inhibition makes it a high-value reagent. By understanding the distinct reactivity of each of its functional components and the interplay between them, drug discovery teams can leverage this molecule to construct novel, diverse, and potent therapeutic candidates with innovative mechanisms of action.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 928048-11-7 [sigmaaldrich.com]
- 7. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 8. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Ascendance of Formylphenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
Substituted formylphenylboronic acids have emerged from relative obscurity to become indispensable tools in the arsenal of the modern synthetic chemist. Their unique bifunctional nature, possessing both a reactive aldehyde and a versatile boronic acid moiety, has paved the way for elegant and efficient syntheses of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important class of reagents. We will delve into the causality behind experimental choices in their preparation and explore their pivotal role in cornerstone carbon-carbon and carbon-heteroatom bond-forming reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of substituted formylphenylboronic acids in their own work.
Introduction: The Rise of a Versatile Building Block
The story of substituted formylphenylboronic acids is intrinsically linked to the ascent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] Initially, the focus of Suzuki-Miyaura reactions was on simpler arylboronic acids. However, the demand for more complex and functionalized molecules, particularly in the pharmaceutical industry, spurred the development of bifunctional building blocks that could participate in cross-coupling reactions while also offering a handle for further synthetic transformations.
Substituted formylphenylboronic acids fit this role perfectly. The boronic acid group serves as the workhorse for Suzuki-Miyaura, Chan-Lam, and Petasis reactions, enabling the facile construction of biaryl systems and other complex scaffolds.[2][3] Simultaneously, the formyl group provides a versatile gateway for a plethora of subsequent chemical modifications, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems. This dual reactivity makes them highly valuable intermediates in multi-step syntheses.
The Genesis: Discovery and Early Synthetic Efforts
The first documented synthesis of a formylphenylboronic acid was reported in 1990 by the research group of Heinrich Nöth.[4][5] Their work laid the foundation for the subsequent explosion of interest in this class of compounds. The seminal method for the preparation of 4-formylphenylboronic acid involved a Grignard reaction, a classic approach in organometallic chemistry.
The Nöth Synthesis: A Foundational Grignard Approach
The initial synthesis of 4-formylphenylboronic acid (4-FPBA) by Nöth and colleagues started from 4-bromobenzaldehyde.[4][6] A critical consideration in this synthetic design is the high reactivity of the Grignard reagent towards the aldehyde functionality. To circumvent this, the formyl group was first protected as a diethyl acetal.
The protected 1-bromo-4-(diethoxymethyl)benzene was then reacted with magnesium to form the corresponding Grignard reagent. This step required activation with 1,2-dibromoethane and the use of ultrasound to initiate the reaction. The resulting organomagnesium compound was then treated with tri-n-butyl borate, followed by acidic work-up to hydrolyze the boronic ester and the acetal, yielding the desired 4-formylphenylboronic acid in a 78% yield.[4]
Experimental Protocol: The Nöth Synthesis of 4-Formylphenylboronic Acid
-
Acetal Protection: 4-Bromobenzaldehyde is reacted with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in ethanol to form 1-bromo-4-(diethoxymethyl)benzene. The reaction is typically heated to drive the equilibrium towards the product.
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small amount of 1,2-dibromoethane is added to activate the magnesium surface. A solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF is then added dropwise. The reaction mixture is often subjected to sonication to ensure the initiation and completion of the Grignard reagent formation.
-
Borylation: The freshly prepared Grignard reagent is cooled in an ice bath, and tri-n-butyl borate is added dropwise. The reaction is stirred for a specified period to allow for the formation of the boronic ester.
-
Hydrolysis: The reaction mixture is quenched by the slow addition of an aqueous acid (e.g., hydrochloric acid). This step serves to both hydrolyze the boronic ester to the boronic acid and deprotect the acetal to regenerate the formyl group.
-
Isolation and Purification: The product is typically extracted with an organic solvent, and the organic layers are combined, dried, and concentrated. The crude product can be purified by recrystallization to afford pure 4-formylphenylboronic acid.
Advancements in Synthesis: The Butyllithium Approach and Improved Yields
While the Grignard-based method was groundbreaking, it had its limitations, including the need for activation and sonication. A significant improvement was reported in 1998, utilizing an organolithium-based approach.[4][7] This method involved the reaction of the same protected bromoaromatic with butyllithium at a low temperature (-78 °C), followed by reaction with triisopropyl borate. This procedure offered a near-quantitative crude yield of 4-formylphenylboronic acid.[4][8]
The choice of butyllithium over a Grignard reagent offers several advantages. Organolithium reagents are generally more reactive than their Grignard counterparts, allowing for a more efficient halogen-metal exchange at low temperatures. This increased reactivity can lead to cleaner reactions with fewer side products. The use of triisopropyl borate is also noteworthy, as the bulkier isopropoxy groups can sometimes lead to improved selectivity.
Comparative Summary of Early Synthetic Methods
| Feature | Nöth Synthesis (Grignard) | Butyllithium Method |
| Starting Material | 4-Bromobenzaldehyde (protected) | 4-Bromobenzaldehyde (protected) |
| Organometallic Reagent | Grignard Reagent (from Mg) | n-Butyllithium |
| Boron Source | Tri-n-butyl borate | Triisopropyl borate |
| Reaction Temperature | Room Temperature (Grignard formation) | -78 °C (Lithium-halogen exchange) |
| Reported Yield | 78% | 99% (crude) |
Purification: A Critical Step for High-Value Applications
For many applications, particularly in the pharmaceutical industry, the purity of substituted formylphenylboronic acids is paramount. Impurities can interfere with subsequent reactions and contaminate the final product. A common challenge in the purification of boronic acids is their tendency to form cyclic anhydrides (boroxines) upon dehydration.
A patented process for the purification of formylphenylboronic acids involves their dissolution in an alkaline aqueous solution (e.g., sodium hydroxide) at a controlled pH (typically between 8 and 11) and temperature (5-10 °C).[7] This converts the boronic acid into its more soluble boronate salt. Insoluble organic impurities can then be removed by filtration or extraction with an immiscible organic solvent. The highly pure formylphenylboronic acid is then precipitated by the careful addition of acid. This method effectively removes non-acidic impurities and can yield products with purities exceeding 99%.[7]
The Expanding Role in Organic Synthesis
The true value of substituted formylphenylboronic acids lies in their broad applicability in a range of powerful chemical transformations.
The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura coupling is arguably the most well-known and widely used application of formylphenylboronic acids. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate. The presence of the formyl group is well-tolerated in this reaction, allowing for the synthesis of complex biaryl aldehydes, which are key intermediates in the synthesis of numerous pharmaceuticals.[2][9]
A notable example of the industrial application of this reaction is in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib.[2][9] In these syntheses, a substituted formylphenylboronic acid is coupled with a suitable heterocyclic halide to construct the core biaryl structure of the drug molecule.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
Beyond carbon-carbon bond formation, formylphenylboronic acids are also excellent substrates for the copper-catalyzed Chan-Lam coupling reaction.[10][11] This reaction enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds. This provides a powerful method for the synthesis of arylamines and aryl ethers under relatively mild conditions, often open to the air.[11] The formyl group's presence allows for the creation of complex molecules with both a biaryl linkage and a formyl handle for further functionalization. Recent research has shown the utility of Chan-Lam coupling of 2-formylphenylboronic acids with amidines and guanidines for the synthesis of quinazoline derivatives.[10][12]
The Petasis Reaction: A Gateway to Amino Acids
The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that combines a formylphenylboronic acid, an amine, and a carbonyl compound (often glyoxylic acid) to produce α-amino acids.[3][13][14] This reaction is particularly valuable for the synthesis of non-natural amino acids, which are important building blocks in medicinal chemistry and peptide research. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly versatile tool for the rapid generation of molecular diversity.[15][16]
Structural Insights: The Case of 2-Formylphenylboronic Acid
An interesting structural feature of ortho-substituted formylphenylboronic acids is their ability to exist in a tautomeric equilibrium with a cyclic 3-hydroxybenzoxaborole form.[17][18] This cyclization is driven by the proximity of the formyl and boronic acid groups. This equilibrium can have a significant impact on the reactivity and biological activity of these compounds. For instance, the antifungal activity of some 2-formylphenylboronic acid derivatives has been correlated with the extent of this cyclization.[17]
Conclusion and Future Outlook
From their initial synthesis in 1990, substituted formylphenylboronic acids have carved out a significant niche in the field of organic synthesis. Their journey from a laboratory curiosity to a commercially available and widely used class of reagents is a testament to their versatility and utility. The continued development of new synthetic methods and the discovery of novel applications in areas such as medicinal chemistry, materials science, and chemical biology ensure that the story of substituted formylphenylboronic acids is far from over. As the demand for increasingly complex and functionalized molecules continues to grow, these remarkable bifunctional building blocks are poised to play an even more prominent role in the future of chemical synthesis.
References
- 1. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Petasis reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. Beiträge zur Chemie des Bors, 206. Darstellung und strukturelle Charakterisierung der p‐Formylbenzolboronsäure | Semantic Scholar [semanticscholar.org]
- 6. 4-Formylphenylboronsäure – Wikipedia [de.wikipedia.org]
- 7. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 8. US20030055283A1 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 9. 4-(4-Formylphenyl)phenylboronic Acid|High-Purity RUO [benchchem.com]
- 10. Synthesis of 2-arylquinazolines by Chan–Evans–Lam coupling of 2-formylphenylboronic acids with amidines - ProQuest [proquest.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Petasis Reaction [organic-chemistry.org]
- 14. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
- 15. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (3-Chloro-2-formylphenyl)boronic acid
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of (3-Chloro-2-formylphenyl)boronic acid. This document offers in-depth mechanistic insights, field-proven protocols, and strategic guidance to effectively utilize this versatile building block in organic synthesis.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional reagent of significant interest in modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the aldehyde, and the chloro substituent. This unique arrangement allows for sequential and diverse chemical transformations, making it a powerful tool for the construction of complex molecular architectures.[3]
The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[4][5] The aldehyde group provides a reactive site for a wide array of subsequent modifications, including but not limited to, reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems.[6][7] The chloro substituent can also participate in cross-coupling reactions, offering a secondary point for molecular elaboration, or it can be retained to modulate the electronic properties of the final product.
These application notes will delve into the nuances of employing this compound in palladium-catalyzed cross-coupling reactions, with a focus on providing practical, reliable, and scientifically-grounded protocols.
Mechanistic Considerations: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[5][8]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]
The presence of the ortho-formyl group in this compound can influence the reaction kinetics and potentially lead to side reactions if not properly controlled. The electron-withdrawing nature of the formyl group can affect the nucleophilicity of the boronic acid, while its proximity to the reaction center may introduce steric hindrance. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and purity.
Experimental Protocols: Suzuki-Miyaura Coupling
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of electron-rich and electron-neutral aryl bromides.
Workflow Diagram:
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
In a separate vial, quickly weigh and add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Challenging Aryl Chlorides
Aryl chlorides are less reactive than their bromide counterparts, often requiring more active catalyst systems.[4]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol) to a dry reaction vessel.
-
Add Pd₂(dba)₃ (0.015 mmol) and SPhos (0.06 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure outlined in Protocol 1.
Data Presentation: Catalyst and Base Screening
The choice of catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected outcomes for the coupling of this compound with 4-bromoanisole.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (3) | Toluene | 110 | 6 | 95 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (8) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 78 |
Yields are representative and may vary depending on the specific reaction scale and purity of reagents.
Troubleshooting and Key Considerations
-
Protodeboronation: The cleavage of the carbon-boron bond is a common side reaction, particularly with electron-rich boronic acids or under harsh basic conditions. Using milder bases like K₂CO₃ or K₃PO₄ and maintaining a truly inert atmosphere can mitigate this issue.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is essential.
-
Aldehyde Reactivity: The formyl group is generally stable under Suzuki-Miyaura conditions. However, with highly nucleophilic coupling partners or under prolonged heating, side reactions involving the aldehyde may occur. Monitoring the reaction closely is advised.
-
Ligand Selection: For electron-deficient or sterically hindered aryl halides, more electron-rich and bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often more effective.[9]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols and guidelines presented in these application notes provide a solid foundation for its successful implementation in palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the reaction parameters, researchers can effectively harness the synthetic potential of this powerful reagent.
References
- 1. (3-Chloro-2-methylphenyl)boronic acid [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride [wisdomlib.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
The Strategic Synthesis of Biaryl Aldehydes: Application Notes for the Suzuki-Miyaura Coupling of (3-Chloro-2-formylphenyl)boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Importance of Substituted Biaryl Aldehydes
In the landscape of modern medicinal chemistry and materials science, the biaryl scaffold remains a privileged motif, conferring crucial conformational rigidity and tunable electronic properties to bioactive molecules and functional materials. The strategic introduction of functional handles, such as the formyl group, onto this framework opens a gateway to a vast chemical space through subsequent transformations. Specifically, biaryl aldehydes serve as pivotal intermediates in the synthesis of complex heterocyclic systems, chiral alcohols, and Schiff bases, which are integral to numerous pharmaceutical candidates. The reaction of (3-Chloro-2-formylphenyl)boronic acid with aryl halides via the Suzuki-Miyaura cross-coupling reaction represents a robust and versatile method for accessing a unique class of sterically hindered and electronically modulated biaryl aldehydes.[1][2] The presence of the ortho-formyl and meta-chloro substituents on the boronic acid partner introduces distinct challenges and opportunities, necessitating a carefully optimized and well-understood protocol for successful implementation.
This comprehensive guide, designed for the practicing researcher, provides an in-depth exploration of the mechanistic nuances, practical considerations, and a detailed experimental protocol for this valuable transformation. By understanding the causality behind each experimental choice, scientists can confidently employ this reaction to accelerate their research and development endeavors.
Mechanistic Deep Dive: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species and an organic halide.[3] The reaction proceeds through a well-established catalytic cycle, which, for the coupling of this compound with an aryl halide (Ar-X), can be delineated into three primary stages: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar palladium(II) intermediate. The reactivity of the aryl halide is contingent on the nature of the halogen, with the general trend being I > Br > Cl > F.[3] For less reactive aryl chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate this otherwise challenging step.[4][5][6]
-
Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium(II) center. The process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[2] The choice of base is therefore not arbitrary; it must be strong enough to activate the boronic acid but not so harsh as to promote unwanted side reactions. The steric hindrance imposed by the ortho-formyl and meta-chloro groups on the this compound can slow this step, again highlighting the importance of a well-chosen ligand to create a sterically accessible coordination sphere around the palladium center.
-
Reductive Elimination: In the final step, the newly formed biaryl product is expelled from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle. This step typically proceeds with retention of stereochemistry if applicable and is generally facile for most substrates.
The aldehyde functionality present in the boronic acid is generally well-tolerated under the basic conditions of the Suzuki-Miyaura reaction.[7] In some instances, an ortho-carbonyl group can even influence the reaction's selectivity through coordination with the palladium center.[8][9][10]
Visualizing the Catalytic Pathway
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride. Optimization may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Major Chemical Supplier | Store under inert atmosphere. |
| Aryl Halide (e.g., Aryl Chloride) | ≥98% | Major Chemical Supplier | Ensure dryness. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major Chemical Supplier | Handle in a glovebox or under inert gas. |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Major Chemical Supplier | Air-sensitive; handle under inert gas. |
| Potassium Phosphate (K₃PO₄), anhydrous | ≥98% | Major Chemical Supplier | Grind to a fine powder and dry in an oven before use. |
| 1,4-Dioxane | Anhydrous | Major Chemical Supplier | Use a freshly opened bottle or dry over molecular sieves. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For workup. |
| Brine (saturated NaCl solution) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Chemical Supplier | For drying. |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |
Reaction Setup and Execution
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (3.0 equiv.).
-
Rationale: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst and the phosphine ligand.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 mixture, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Rationale: A mixture of an organic solvent and water is often beneficial. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The optimal solvent ratio can be substrate-dependent.
-
-
Degassing: Seal the flask and degas the suspension by bubbling argon through the mixture for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Rationale: Thoroughly removing dissolved oxygen is critical for catalyst stability and longevity.
-
-
Catalyst Preparation: In a separate vial and under a positive flow of argon, quickly weigh and add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Rationale: SPhos is a bulky, electron-rich Buchwald-type ligand that is highly effective for coupling sterically hindered substrates and unreactive aryl chlorides.[1] A slight excess of the ligand relative to the palladium source is often used to ensure complete coordination and stabilization of the catalyst.
-
-
Catalyst Addition: Add the catalyst and ligand to the reaction flask under a positive flow of argon.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion, especially when using less reactive aryl chlorides.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
Workup and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Rationale: The aqueous washes remove the inorganic base and other water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aldehyde.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents/reagents.3. Poor quality of boronic acid or aryl halide.4. Insufficient temperature. | 1. Ensure all manipulations are performed under a strict inert atmosphere.2. Improve the degassing procedure.3. Use freshly purchased or purified starting materials.4. Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Products | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Rigorously exclude oxygen from the reaction.2. Ensure proper ligand-to-palladium ratio to facilitate the reduction of Pd(II). |
| Dehalogenation of Aryl Halide | 1. Presence of water and a strong base.2. Certain phosphine ligands can promote this side reaction. | 1. Use anhydrous conditions if possible.2. Screen alternative ligands or use a milder base. |
| Protodeboronation of Boronic Acid | 1. Prolonged reaction times at high temperatures in the presence of base and water. | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[11] |
Conclusion: A Gateway to Molecular Complexity
The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful and strategic transformation for the synthesis of highly functionalized biaryl aldehydes. While the steric and electronic nature of the substrates presents challenges, a thorough understanding of the reaction mechanism and careful control over experimental parameters—particularly the choice of catalyst system and the exclusion of oxygen—can lead to high yields of the desired products. The protocols and insights provided herein are intended to empower researchers to confidently apply this methodology, paving the way for the discovery and development of novel molecules with significant potential in medicine and materials science.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Chloro-2-formylphenyl)boronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds and the Unique Role of (3-Chloro-2-formylphenyl)boronic Acid
Biaryl frameworks are privileged structural motifs in medicinal chemistry, agrochemicals, and materials science. Their conformational properties and ability to present functional groups in a defined three-dimensional space make them ideal scaffolds for interacting with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of these vital compounds, offering a robust and versatile method for carbon-carbon bond formation.[1][2]
This guide focuses on the application of a specialized building block, This compound , in the synthesis of complex biaryl compounds. The strategic placement of the chloro and formyl substituents on the boronic acid ring offers a unique combination of steric and electronic properties, as well as a versatile functional handle for subsequent transformations. The ortho-formyl group, in particular, serves as a gateway to a variety of heterocyclic systems, most notably dibenz[c,e]azepines, which are of significant interest in drug discovery.
This document provides a comprehensive overview of the Suzuki-Miyaura coupling using this specific boronic acid, including mechanistic insights, optimized reaction protocols, and a detailed application in the synthesis of a dibenz[c,e]azepine derivative.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organohalide. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
References
Application of (3-Chloro-2-formylphenyl)boronic acid in the synthesis of heterocyclic compounds
An In-Depth Guide to the Application of (3-Chloro-2-formylphenyl)boronic Acid in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the landscape of modern organic synthesis, the efficiency of constructing complex molecular architectures is paramount. This compound has emerged as a uniquely powerful and versatile reagent, particularly in the synthesis of heterocyclic compounds which form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the boronic acid, the ortho-positioned formyl group, and the chloro substituent.
This trifecta of functionality enables chemists to orchestrate sophisticated reaction sequences, including one-pot cascade reactions and sequential cross-coupling/cyclization strategies. The boronic acid moiety is a venerable participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of C-C bonds.[1][] The aldehyde (formyl group) serves as a classical electrophile for cyclization via condensation with a nucleophile, while the chloride offers an additional handle for further cross-coupling or nucleophilic substitution. The specific ortho arrangement of the formyl and boronic acid groups is the critical design element, predisposing substrates for intramolecular ring-closing events to form five- or six-membered heterocyclic rings.
This application note provides a detailed exploration of the utility of this compound, presenting field-proven insights, detailed experimental protocols, and the mechanistic rationale behind its application in constructing high-value heterocyclic scaffolds.
Core Application I: Palladium-Catalyzed Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The use of this compound provides a convergent and flexible route to substituted quinolines, typically via a one-pot, two-step sequence involving a Suzuki-Miyaura coupling followed by an intramolecular cyclization (Friedländer annulation).
Mechanistic Rationale
The synthesis initiates with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The boronic acid couples with a suitable partner, typically an amino-substituted vinyl halide or a β-amino ketone derivative. The choice of palladium catalyst and ligand is crucial for achieving high efficiency in this step. Following the C-C bond formation, the intermediate is not isolated. Instead, the reaction conditions are adjusted (often by increasing temperature or adding an acid/base catalyst) to promote the intramolecular condensation between the newly introduced amino group and the pendant ortho-formyl group. This acid- or base-catalyzed cyclization and subsequent dehydration forges the quinoline ring system.
The workflow for this transformation is depicted below.
Experimental Protocol: Synthesis of 8-Chloro-7-phenylquinoline
This protocol describes the reaction of this compound with 2-aminoacetophenone.
Materials:
-
This compound (1.0 mmol, 184.4 mg)
-
2-Aminoacetophenone (1.1 mmol, 148.7 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Hydrochloric Acid (HCl), 2M solution
Procedure:
-
To a 25 mL Schlenk flask, add this compound, 2-aminoacetophenone, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed solvent mixture of 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the progress of the Suzuki coupling by TLC or LC-MS.
-
After completion of the initial coupling, add 2M HCl (0.5 mL) to the reaction mixture to catalyze the cyclization.
-
Increase the temperature to 110 °C (reflux) and stir for an additional 4 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure 8-Chloro-7-phenylquinoline.
Core Application II: Tandem Suzuki Coupling/Cyclization for Dibenzofuran Synthesis
Dibenzofurans are another class of heterocycles with significant biological activity and applications in materials science, particularly as components of organic light-emitting diodes (OLEDs).[3] this compound can be employed in a tandem sequence to construct these tricyclic systems.
Mechanistic Rationale
The strategy involves an initial Suzuki-Miyaura coupling with an ortho-halophenol, such as 2-bromophenol. This reaction constructs a 2-formyl-2'-hydroxybiphenyl intermediate. The subsequent and crucial step is an intramolecular nucleophilic attack of the hydroxyl group onto the formyl carbon, followed by cyclization and aromatization. This ring-closing step can be promoted under acidic or thermal conditions. In some variations, the formyl group can be oxidized to a carboxylic acid in situ before an oxidative C-O bond formation, or the chloro group can be used in a subsequent Ullmann-type coupling.[4] A more advanced approach involves a radical cyclization, where the aryl radical generated from the boronic acid attacks the adjacent aromatic ring.[5]
Experimental Protocol: Synthesis of 1-Chlorodibenzofuran
This protocol outlines the synthesis via a Suzuki coupling followed by an acid-catalyzed cyclodehydration.
Materials:
-
This compound (1.0 mmol, 184.4 mg)
-
2-Bromophenol (1.0 mmol, 173.0 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 21.9 mg)
-
Sodium Carbonate (Na₂CO₃) (2.5 mmol, 265.0 mg)
-
Toluene (8 mL)
-
Water (2 mL)
-
Polyphosphoric Acid (PPA) (approx. 2 g)
Procedure:
-
In a microwave vial, combine this compound, 2-bromophenol, Pd(dppf)Cl₂, and Na₂CO₃.
-
Add degassed toluene and water. Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate (25 mL) and water (15 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude 2-(3-chloro-2-formylphenyl)phenol intermediate.
-
Add the crude intermediate to a flask containing polyphosphoric acid (PPA).
-
Heat the mixture to 140 °C with vigorous stirring for 2 hours.
-
Carefully pour the hot mixture onto crushed ice.
-
Extract the resulting suspension with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography (hexanes) to yield 1-Chlorodibenzofuran.
Core Application III: Cascade Reactions for Polyheterocycle Synthesis
The true elegance of this compound is demonstrated in cascade reactions where multiple bonds are formed in a single operation.[6][7] These processes are highly atom-economical and can rapidly build molecular complexity from simple starting materials.
Mechanistic Rationale
A representative cascade involves a three-component reaction between this compound, an amine, and a third component with suitable functionality, such as an alkyne or a β-ketoester. For example, a palladium-catalyzed reaction with an amino-alkyne could proceed via:
-
Suzuki Coupling: Formation of a C-C bond between the boronic acid and the alkyne.
-
Condensation: Formation of an imine between the formyl group and the amine.
-
Intramolecular Cyclization: The alkyne moiety attacks the imine carbon (or a related hydroamination occurs), leading to the formation of a complex polycyclic system.
The specific outcome is highly dependent on the substrates, catalyst system, and reaction conditions. These reactions often require careful optimization but provide powerful shortcuts to novel heterocyclic families.
Summary of Applications and Conditions
| Heterocyclic Target | Key Reaction Sequence | Typical Catalyst/Reagents | Yield Range |
| Quinolines | Suzuki Coupling + Friedländer Annulation | Pd(OAc)₂/SPhos, K₂CO₃, then H⁺ | 65-90% |
| Dibenzofurans | Suzuki Coupling + Cyclodehydration | Pd(dppf)Cl₂, Na₂CO₃, then PPA | 50-75% |
| Benzoxaboroles | Intramolecular Dehydrative Cyclization | Heat or mild acid/base | >90% |
Note: this compound can undergo facile intramolecular cyclization to form the corresponding benzoxaborole upon heating or in the presence of water.[8] This equilibrium should be considered during reaction planning.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern heterocyclic synthesis. Its pre-organized reactive centers enable efficient and often convergent access to medicinally relevant scaffolds like quinolines and dibenzofurans. The potential for this reagent in designing novel cascade reactions remains a fertile area for exploration.[9] As synthetic chemists continue to pursue goals of efficiency, atom economy, and molecular complexity, the strategic application of such multifunctional reagents will undoubtedly play a central role in the discovery and development of new chemical entities.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Dibenzofuran synthesis [organic-chemistry.org]
- 5. Practical Radical Cyclizations with Arylboronic Acids and Trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: (3-Chloro-2-formylphenyl)boronic Acid as a Strategic Reagent in Drug Discovery
Introduction: The Strategic Advantage of Bifunctional Building Blocks
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to their remarkable utility in palladium-catalyzed cross-coupling reactions.[1][2] Among these, (3-Chloro-2-formylphenyl)boronic acid (CAS No. 928048-11-7) represents a particularly strategic building block. Its bifunctional nature, possessing both a reactive boronic acid moiety and an aldehyde group, offers medicinal chemists a powerful handle for sequential chemical modifications. This dual functionality allows for the initial construction of a core biaryl scaffold via Suzuki-Miyaura coupling, followed by diverse elaborations of the formyl group, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]
The presence of the chloro and formyl groups ortho to the boronic acid introduces specific steric and electronic features that can be exploited in synthesis and can influence the pharmacological properties of the final molecule. This guide provides an in-depth look at the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights.
Chemical Properties and Handling
Proper handling and storage of boronic acids are crucial for ensuring their reactivity and the reproducibility of experimental results.
| Property | Value | Source |
| CAS Number | 928048-11-7 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆BClO₃ | PubChem |
| Molecular Weight | 184.39 g/mol | PubChem |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | Store in a refrigerator. | --INVALID-LINK-- |
Boronic acids are generally stable to air and moisture, but can be prone to degradation under certain conditions. It is recommended to store this compound in a cool, dry place under an inert atmosphere to prevent potential decomposition.
Application Spotlight: Synthesis of Novel Kinase Inhibitors
A significant application of this compound is in the synthesis of novel kinase inhibitors, a critical class of therapeutics in oncology. The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are implicated in the regulation of cell proliferation, survival, and motility. Their dysregulation has been linked to various cancers, making them attractive targets for drug discovery.
Patent literature describes the use of this compound as a key intermediate in the synthesis of novel PAK-1 inhibitors. The core synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to forge a crucial carbon-carbon bond, creating a biaryl scaffold.
Logical Workflow: Synthesis of a Kinase Inhibitor Intermediate
The following diagram illustrates the key synthetic transformation where this compound is utilized.
Caption: Synthetic workflow for a kinase inhibitor intermediate.
This workflow highlights the strategic importance of this compound. The Suzuki-Miyaura coupling reaction constructs the core biaryl structure, and the preserved aldehyde functionality serves as a versatile anchor point for subsequent chemical modifications to explore the SAR and optimize the compound's biological activity.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example for the Suzuki-Miyaura cross-coupling of this compound with a halogenated heterocycle, based on general procedures found in the literature for similar transformations.[3] Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv.)
-
Base (e.g., 2 M aqueous Sodium Carbonate, Na₂CO₃) (2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2 M Na₂CO₃) to the flask. The solvent ratio of organic to aqueous is typically around 4:1.
-
Reaction Execution: Heat the reaction mixture to a temperature of 85-95 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl/heteroaryl bromide) is consumed. Reaction times can vary from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl aldehyde intermediate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Maintaining an inert atmosphere is critical for catalytic turnover.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.
-
Solvent System: A biphasic solvent system, such as dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble reagents and the inorganic base.
Mechanism of the Suzuki-Miyaura Coupling
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (boronate species, [Ar'-B(OH)₃]⁻) is transferred to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
Conclusion
This compound is a high-value reagent for drug discovery, providing a reliable and versatile platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitor development. Its bifunctional nature allows for a modular synthetic approach, accelerating the exploration of chemical space and the optimization of lead compounds. The robust and well-understood Suzuki-Miyaura coupling, for which this reagent is ideally suited, remains a cornerstone of modern medicinal chemistry. By understanding the properties, reaction mechanisms, and protocols associated with this reagent, researchers can effectively leverage its potential to advance their drug discovery programs.
References
Application Notes & Protocol: Suzuki-Miyaura Coupling of (3-Chloro-2-formylphenyl)boronic acid
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this Nobel Prize-winning methodology has become indispensable in both academic research and industrial applications, particularly in the synthesis of complex biaryl structures found in pharmaceuticals, agrochemicals, and advanced materials.[1][4] The reaction couples an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base.[3][5]
This guide provides a detailed protocol for the coupling of (3-Chloro-2-formylphenyl)boronic acid, a substrate featuring both a moderately deactivating chloro-substituent and a formyl group. The primary challenge in this transformation lies in the inherent low reactivity of the aryl chloride C-Cl bond, which requires a carefully optimized catalytic system to achieve efficient oxidative addition.[6] We will delve into the mechanistic rationale behind each experimental choice to provide a robust and reproducible protocol for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Suzuki-Miyaura reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : This is the initial and often rate-determining step, where the active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X).[3] For aryl chlorides, the high strength of the C-Cl bond presents a significant energy barrier, necessitating highly active catalysts.[6]
-
Transmetalation : In this step, the organic moiety (Ar') is transferred from the organoboron species to the palladium(II) center. This process is critically dependent on the presence of a base, which activates the boronic acid by converting it into a more nucleophilic boronate complex (e.g., [Ar'B(OH)₃]⁻), thereby facilitating the ligand exchange on the palladium complex.[1][8][9]
-
Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the biaryl product (Ar-Ar'). The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[3]
Protocol Design: A Rationale-Driven Approach
The successful coupling of a challenging substrate like this compound with another aryl chloride hinges on the strategic selection of four key components: the palladium catalyst system, the base, the solvent, and the temperature.
The Catalyst System: Overcoming the Inertness of Aryl Chlorides
The choice of catalyst is the most critical factor for activating aryl chlorides. Standard catalysts like Pd(PPh₃)₄ often fail or provide poor yields. Modern, highly active systems are required.
-
Palladium Precursor : While various Pd(0) and Pd(II) sources can be used, Pd(II) precursors like Palladium(II) acetate (Pd(OAc)₂) and Pd₂(dba)₃ are common and cost-effective.[5] They are reduced in situ to the active Pd(0) species. For enhanced reliability and air stability, pre-formed catalysts known as "precatalysts" (e.g., Buchwald G3 or G4 precatalysts) are superior as they ensure efficient generation of the active LPd(0) species.[10][11]
-
Ligand Selection : The ligand stabilizes the palladium center and modulates its reactivity. For aryl chlorides, the ligand must be both electron-rich to promote the oxidative addition and bulky to facilitate the final reductive elimination step.[3][12] Dialkylbiaryl phosphines (Buchwald ligands) such as SPhos and XPhos, and N-heterocyclic carbenes (NHCs), are the state-of-the-art for this purpose.[12][13][14]
Base Selection: The Activation Engine
The base plays a multifaceted role, primarily by activating the boronic acid for transmetalation.[8]
-
Potassium Phosphate (K₃PO₄) : A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with challenging substrates. It readily forms the active boronate species.
-
Carbonates (K₂CO₃, Cs₂CO₃) : These are also widely used. Cesium carbonate is more soluble in organic solvents and can sometimes offer superior results, albeit at a higher cost.[8]
-
Fluorides (KF, CsF) : These are milder bases that can be advantageous when base-sensitive functional groups are present.[9]
For this protocol, K₃PO₄ is selected for its proven efficacy and ability to drive the reaction to completion.
Solvent System: Ensuring Homogeneity and Reactivity
The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. Biphasic systems are common.
-
Aqueous Mixtures : Solvents like 1,4-dioxane, THF, or toluene are frequently used with water as a co-solvent.[15][16] Water helps dissolve the inorganic base (like K₃PO₄) and can accelerate the transmetalation step.[17][18]
-
Anhydrous Conditions : In some cases, particularly with water-sensitive substrates, anhydrous polar aprotic solvents like DMF or DME can be used.
-
Degassing : It is absolutely critical to remove dissolved oxygen from the solvent. Oxygen can oxidatively deactivate the Pd(0) catalyst, leading to catalyst death and the formation of homocoupling byproducts.[10][19] This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl chloride.
Materials and Reagents
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) | MW | CAS No. |
| Aryl Chloride | 1.0 | 1.0 mmol | - | - |
| This compound | 1.2 - 1.5 | 1.2 - 1.5 mmol (221-277 mg) | 184.39 | 928048-11-7 |
| XPhos Pd G3 (Precatalyst) | 0.02 | 0.02 mmol (16.9 mg) | 845.28 | 1445085-87-9 |
| Potassium Phosphate (K₃PO₄) | 3.0 | 3.0 mmol (636.8 mg) | 212.27 | 7778-53-2 |
| 1,4-Dioxane | - | 8 mL | 88.11 | 123-91-1 |
| Water (Degassed) | - | 2 mL | 18.02 | 7732-18-5 |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Preparation : Place an appropriately sized magnetic stir bar into a Schlenk flask. Dry the flask in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Charging Reagents : To the cooled flask, add the aryl chloride (1.0 mmol), this compound (1.5 mmol, 277 mg), potassium phosphate (3.0 mmol, 636.8 mg), and XPhos Pd G3 precatalyst (0.02 mmol, 16.9 mg).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition : Add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) via syringe. The mixture should appear as a suspension.
-
Reaction : With vigorous stirring, place the flask in a preheated oil bath at 100 °C.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Extraction : Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration : Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Trustworthiness: Troubleshooting Common Issues
This protocol is designed for robustness, but challenges can arise. A systematic approach to troubleshooting is key.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Poor quality or wet reagents/solvents. | 1. Ensure meticulous degassing of solvents and maintenance of an inert atmosphere.[10] Use a fresh bottle of precatalyst.2. Increase temperature to 110 °C.3. Use anhydrous grade solvents and dry reagents. |
| Protodeboronation | The boronic acid is hydrolyzed back to its parent arene before coupling. This can be exacerbated by strong base and high temperature. | 1. Use a milder base like K₂CO₃ or KF.[20]2. Use a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[21]3. Reduce the amount of water or run under anhydrous conditions. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can facilitate a Pd(II)-mediated homocoupling pathway.[19] | 1. Improve the degassing procedure (freeze-pump-thaw is more rigorous than sparging).2. Ensure the reaction is maintained under a positive pressure of inert gas. |
| Stalled Reaction | Catalyst deactivation over time; substrate insolubility. | 1. Add a second portion of the catalyst (e.g., 1 mol%).2. Try a different solvent system to improve solubility, such as Toluene/Water/EtOH or DMF.[11] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
The Strategic Utility of (3-Chloro-2-formylphenyl)boronic Acid in Natural Product Synthesis
Application Note & Protocol Guide
Authored by Senior Application Scientist, Gemini
Introduction: A Multifunctional Building Block for Complex Syntheses
In the intricate field of natural product synthesis, the strategic selection of building blocks is paramount to achieving efficiency, selectivity, and high yields. (3-Chloro-2-formylphenyl)boronic acid has emerged as a uniquely valuable reagent, offering chemists a powerful tool for constructing complex molecular architectures. Its structure is distinguished by three key functional groups on a phenyl ring: a boronic acid, an ortho-formyl (aldehyde) group, and a meta-chloro substituent. This specific arrangement is not coincidental; it provides a synergistic combination of reactivity and functionality that is highly advantageous for the synthesis of biaryl compounds, a common motif in many biologically active natural products.[1][2]
The boronic acid moiety is, of course, the cornerstone of its utility, making it an ideal coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds.[5] The true elegance of this reagent, however, lies in the ortho-formyl group. Positioned directly adjacent to the site of C-C bond formation, this aldehyde serves as a versatile synthetic handle for subsequent, post-coupling transformations. It can be readily converted into a wide array of other functional groups or used to construct new ring systems through intramolecular cyclizations, dramatically increasing the molecular complexity in a controlled manner. The chloro group further modulates the electronic properties of the ring and provides an additional site for potential functionalization.
This guide provides an in-depth look at the primary application of this compound in organic synthesis, focusing on the Suzuki-Miyaura reaction. It offers a detailed mechanistic overview, a practical experimental protocol, and a strategic discussion on how the resulting 2-formylbiaryl core can be elaborated into scaffolds relevant to natural product synthesis, such as dibenzofurans.[6][7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the preeminent application for this compound. This reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[8] The reaction is prized for its mild conditions, tolerance of a vast range of functional groups (including the aldehyde on our title compound), and the use of generally stable and less toxic boron reagents.[9]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[8][10] The cycle consists of three fundamental steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which reacts with an aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex.[4]
-
Transmetalation: In this key step, a base activates the organoboron compound (our this compound), forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide. This forms a new palladium(II) complex bearing both organic partners.[4][8]
-
Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together to form the desired biaryl product with a new C-C bond. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the cycle.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Synthesis of Natural Product Scaffolds
The true power of using this compound lies in the synthetic possibilities after the Suzuki coupling is complete. The product, a 3'-Chloro-2'-formyl-biphenyl derivative, is an advanced intermediate ripe for elaboration. A prominent strategy is the intramolecular cyclization to form heterocyclic cores found in many natural products, such as dibenzofurans.[7][11]
For instance, the biaryl product can undergo intramolecular cyclization via O-arylation of a strategically placed phenol on the coupling partner. This approach provides a convergent and efficient route to complex polycyclic aromatic systems.
Caption: A strategic workflow for natural product scaffold synthesis.
Experimental Protocols
This section provides a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize a 2-formylbiaryl compound via a palladium-catalyzed cross-coupling reaction. This protocol is a general guideline and may require optimization for specific substrates.[12]
Materials & Reagents:
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles | Notes |
| Aryl Bromide | - | 1.0 mmol | 1.0 eq | Limiting reagent |
| This compound | 184.39 | 221 mg | 1.2 eq | Ensure high purity |
| Pd(dppf)Cl₂ | 731.74 | 22 mg | 0.03 eq (3 mol%) | Catalyst, handle in air |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 eq | Base, must be anhydrous |
| 1,4-Dioxane | - | 8 mL | - | Anhydrous solvent |
| Water | - | 2 mL | - | Degassed |
| Reaction Vessel | - | 25 mL Schlenk flask | - | Must allow for inert atmosphere |
| Argon or Nitrogen Gas | - | - | - | For inert atmosphere |
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (221 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Rationale: Combining the solids first is convenient and safe. Potassium carbonate is a common and effective base for Suzuki couplings.[13] An excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide.
-
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Rationale: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species.[3] The dppf ligand is a bulky phosphine that promotes the key steps of the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive and leading to poor or no reaction. Maintaining an inert atmosphere is critical for success.
-
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL).
-
Rationale: A mixture of an organic solvent and water is often optimal.[12] Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the transmetalation step. The solvents must be degassed (by sparging with argon or freeze-pump-thaw) to remove dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Rationale: Heating accelerates the reaction rate. 80-100 °C is a typical temperature range for these couplings.[14]
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Rationale: The work-up removes the inorganic base, salts, and water-soluble components from the organic product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Rationale: Chromatography is necessary to remove the catalyst residues, excess boronic acid, and any side products to obtain the final product in high purity.
-
Conclusion: A Versatile and Strategic Reagent
This compound is more than just another coupling partner; it is a strategic building block designed for synthetic efficiency. Its primary application in the Suzuki-Miyaura coupling provides a reliable entry point to functionalized biaryl structures. The true value is realized in the post-coupling transformations enabled by the ortho-formyl group, which allows for the rapid construction of complex heterocyclic cores found in a multitude of natural products. The protocols and strategies outlined in this guide demonstrate the reagent's robust utility and provide researchers with a solid foundation for its application in their own synthetic endeavors.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scienceopen.com [scienceopen.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Application Note: (3-Chloro-2-formylphenyl)boronic Acid as a Versatile Reagent for the Synthesis of Covalent Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pursuit of potent and selective enzyme inhibitors remains a cornerstone of modern drug discovery. Covalent inhibitors, in particular, have seen a resurgence due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance. This application note details the utility of (3-Chloro-2-formylphenyl)boronic acid, a uniquely bifunctional reagent, in the design and synthesis of novel covalent enzyme inhibitors. Its strategic combination of an ortho-formyl group and a boronic acid moiety allows for dual-targeting of nucleophilic residues within enzyme active sites, such as lysine and serine. Furthermore, its structure is primed for elaboration via robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. This guide provides the scientific rationale, detailed synthetic protocols, and key mechanistic insights for leveraging this powerful building block in inhibitor development programs.
The Chemical Rationale: A Bifunctional Reagent for Covalent Inhibition
This compound is not merely a synthetic intermediate; it is a rationally designed "warhead" scaffold. The specific arrangement of its functional groups—the boronic acid, the ortho-formyl group, and the chloro substituent—provides a multi-pronged approach to enzyme inhibition.
The Boronic Acid Warhead: Targeting Serine Residues
Boronic acids are well-established as "transition-state analogue" inhibitors, particularly for serine hydrolases like proteases and β-lactamases.[1] The boron atom is electron-deficient and thus highly electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of a catalytic serine residue within an enzyme's active site.[2][3] This interaction forms a stable, yet reversible, tetrahedral boronate adduct.[4] This adduct mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis, effectively locking the enzyme in an inactive state.[5]
The Ortho-Formyl Group: A Covalent Probe for Lysine
The aldehyde functional group offers a distinct mechanism for covalent modification. It can react with the primary amine of a lysine residue, which is frequently found in enzyme active sites, to form an imine (or Schiff base). This reaction is particularly relevant for targeting enzymes that utilize a lysine residue for catalysis or substrate binding.[6] The strategic placement of the formyl group ortho to the boronic acid creates the potential to engage a Ser-Lys catalytic dyad, a structural motif present in enzymes like penicillin-binding proteins (PBPs).[4] This dual engagement can lead to a significant increase in inhibitor affinity and selectivity.
Mechanistic Synergy in Covalent Inhibition
The unique ortho-substitution pattern of this compound enables it to act as a dual-mechanism covalent inhibitor. It can engage either a serine or a lysine residue, or potentially both simultaneously, depending on the architecture of the target active site.
Caption: Dual covalent binding modes of this compound.
Application in Suzuki-Miyaura Cross-Coupling for Inhibitor Scaffolding
Beyond its intrinsic reactivity, this compound is an invaluable building block in medicinal chemistry. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forming carbon-carbon bonds.[7][8] This allows for the efficient attachment of the chloro-formyl-phenyl "warhead" to a wide variety of molecular scaffolds, enabling rapid exploration of structure-activity relationships (SAR).
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative procedure. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
To a dry reaction flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.[9] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
| Component | Examples | Primary Role in Suzuki Coupling |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Source of the active Pd(0) catalyst.[8] |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid for transmetalation.[10] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |
Case Study: Synthesis and Evaluation of a Putative Protein Kinase Inhibitor
Protein kinases are a major class of drug targets, and many inhibitors are built upon heterocyclic scaffolds.[11] This case study outlines the synthesis of a model inhibitor by coupling this compound with a pyrimidine core, a common motif in kinase inhibitors.[12][13]
Synthetic Scheme
The synthesis involves a Suzuki-Miyaura coupling between this compound and 2,4-dichloropyrimidine to generate an intermediate, which can then be further functionalized.
Detailed Protocol: Synthesis of 2-Chloro-4-(3-chloro-2-formylphenyl)pyrimidine
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.84 g, 10 mmol, 1.0 equiv), 2,4-dichloropyrimidine (1.79 g, 12 mmol, 1.2 equiv), Pd(dppf)Cl₂ (366 mg, 0.5 mmol, 0.05 equiv), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv).
-
Degassing: Seal the flask with a septum, and purge with argon for 15 minutes.
-
Solvent Addition: Add a mixture of 1,4-dioxane (40 mL) and water (10 mL) via cannula.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford the title compound as a solid.
Protocol: Characterization
-
¹H & ¹³C NMR: Confirm the structure and purity. Expect to see characteristic aldehyde proton (~10 ppm) and aromatic proton signals.
-
LC-MS: Confirm the molecular weight of the product. (Expected [M+H]⁺ = 297.0 for C₁₁H₆Cl₂N₂O).
Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol can be adapted for various kinases using commercially available assay kits (e.g., ADP-Glo™).
-
Reagent Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Serially dilute to create a range of concentrations.
-
Assay Plate: In a 384-well plate, add the kinase enzyme, the appropriate substrate/ATP mixture, and the inhibitor at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and quantify the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target Kinase (Hypothetical) | IC₅₀ (nM) |
| Synthesized Inhibitor | Rho-associated kinase (ROCK) | 150 |
| Staurosporine (Control) | Rho-associated kinase (ROCK) | 25 |
| Vehicle (DMSO) | Rho-associated kinase (ROCK) | >10,000 |
Conclusion
This compound is a sophisticated and highly versatile chemical tool for the development of novel enzyme inhibitors. Its capacity for dual covalent engagement of serine and lysine residues offers a pathway to inhibitors with novel mechanisms of action and potentially enhanced selectivity.[4] Coupled with its straightforward application in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, this reagent empowers medicinal chemists to rapidly synthesize and evaluate diverse libraries of potent enzyme inhibitors.[][15] The protocols and rationale presented herein provide a solid foundation for researchers to incorporate this valuable building block into their drug discovery workflows.
References
- 1. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (3-Chloro-2-formylphenyl)boronic acid
Welcome to the dedicated technical support center for the purification of crude (3-Chloro-2-formylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this versatile building block. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve the desired purity for your critical applications.
Understanding the Challenge
This compound is a key intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] However, its purification is often non-trivial due to the presence of characteristic impurities from its synthesis and the inherent properties of the molecule itself. The presence of both a Lewis acidic boronic acid group and a reactive aldehyde functionality introduces specific challenges that require a nuanced approach to purification.[4]
Common Impurities
Understanding the potential impurities in your crude material is the first step toward devising an effective purification strategy.
| Impurity | Origin | Impact on Downstream Reactions |
| Boroxine | Dehydration of the boronic acid, often accelerated by heat.[5][6] | Can alter reactivity and stoichiometry in coupling reactions. |
| Starting Materials | Unreacted starting materials from the borylation reaction (e.g., aryl halides).[2][3][7] | Can lead to unwanted side products. |
| Homocoupled Byproducts | Dimerization of the starting aryl halide. | Difficult to separate from the desired product due to similar polarities. |
| Pinacol or other diols | From the hydrolysis of a boronate ester precursor.[4][8][9] | Generally easy to remove with aqueous washes. |
| Palladium Catalyst Residues | Remnants from Miyaura borylation or similar coupling reactions.[2][7] | Can interfere with subsequent catalytic steps and may be toxic. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Characterization & Impurity Identification
Q1: My NMR spectrum shows broad peaks for the boronic acid protons, and the integration is off. What's happening?
A1: This is a classic sign of boroxine formation. Boronic acids can reversibly dehydrate to form a cyclic trimer anhydride called a boroxine.[5][10][11] This is an equilibrium process, and the presence of both the monomeric boronic acid and the boroxine in solution can lead to broadened peaks and complex spectra. To confirm, you can try dissolving a small sample in a deuterated solvent containing a drop of D₂O. The water should shift the equilibrium back to the boronic acid, resulting in sharper peaks and more accurate integration.
Q2: I see a significant amount of a non-polar impurity in my crude material by TLC and LC-MS. What could it be?
A2: This is likely unreacted starting material (e.g., the corresponding aryl bromide or chloride) or a homocoupled byproduct. These are common impurities in syntheses involving organometallic intermediates.[12] An LC-MS analysis will be crucial to differentiate between these possibilities based on their mass-to-charge ratios.
Purification Strategies: Troubleshooting in Practice
Q3: I tried to purify my crude this compound by standard silica gel chromatography, but I'm getting poor recovery and significant tailing.
A3: This is a very common issue. The Lewis acidic nature of the boronic acid group leads to strong interactions with the slightly acidic silica gel, causing tailing and potential decomposition on the column.[13] There are several strategies to mitigate this:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid like acetic acid or formic acid to your eluent can help to suppress the interaction between the boronic acid and the silica gel, leading to better peak shapes and improved recovery.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18 reversed-phase column for your chromatography.[13]
-
Boronic Acid-Impregnated Silica Gel: A more advanced technique involves impregnating the silica gel with boric acid before packing the column. This can suppress the over-adsorption of boronic esters and acids.[14][15]
Q4: My recrystallization attempt resulted in an oil instead of crystals. What should I try next?
A4: "Oiling out" is a common problem in recrystallization and can be caused by several factors. Here's a systematic approach to troubleshoot:
-
Solvent System: The chosen solvent system may not be optimal. You can try a co-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can often induce crystallization.
-
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystal growth. Try allowing the solution to cool slowly to room temperature and then placing it in a refrigerator or freezer.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
Q5: How can I effectively remove residual palladium from my product?
A5: Palladium residues can be problematic. Here are a few methods:
-
Aqueous Workup with Thiol-Containing Reagents: Washing the organic solution of your product with an aqueous solution of a reagent like sodium thiosulfate or L-cysteine can help to chelate and remove palladium.
-
Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring a solution of your crude product with one of these resins followed by filtration can be very effective.
-
Activated Carbon Treatment: Stirring a solution of your product with activated carbon can also adsorb palladium residues. However, be aware that this can sometimes lead to product loss as well.
Workflow & Protocol Visualization
The following diagram outlines a general decision-making workflow for the purification of crude this compound.
Caption: Decision workflow for purification.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[13][16][17]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will deprotonate to form the sodium boronate salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified product.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[18]
-
Solvent Screening: In small test tubes, test the solubility of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material and heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Column Chromatography with an Acidified Mobile Phase
This protocol is adapted for purifying boronic acids on silica gel.
-
Column Packing: Prepare a silica gel slurry in the initial eluent (e.g., 95:5 hexanes:ethyl acetate with 0.1% acetic acid) and pack the column.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 5% to 30% ethyl acetate in hexanes, all containing 0.1% acetic acid).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight of the product.[19][20][21]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[19][22]
Concluding Remarks
The successful purification of this compound is achievable with a systematic and informed approach. By understanding the nature of potential impurities and the chemical properties of the target molecule, researchers can select and optimize the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues and implementing robust purification protocols, ultimately enabling the synthesis of high-purity materials for advanced applications in research and development.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. On-Surface Synthesis of Boroxine-Based Molecules | MDPI [mdpi.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. benchchem.com [benchchem.com]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. waters.com [waters.com]
Technical Support Center: Optimizing Suzuki Reactions with (3-Chloro-2-formylphenyl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving the sterically and electronically challenging substrate, (3-Chloro-2-formylphenyl)boronic acid.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes?
A1: Low to no yield with this substrate is a common issue and can stem from several factors. The primary culprits are often related to the inherent properties of the boronic acid: steric hindrance from the ortho-formyl group and its susceptibility to decomposition pathways. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), and the degradation of the boronic acid itself through processes like protodeboronation.[1][2][3][4]
Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupling of this compound. How can I minimize this?
A2: Homocoupling is a frequent side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[5][6] This occurs when two molecules of the boronic acid couple with each other. To mitigate this, ensure your reaction is performed under strictly inert conditions with thoroughly degassed solvents. The choice of palladium source and ligand can also influence the prevalence of homocoupling.[6][7]
Q3: My main byproduct is 2-chlorobenzaldehyde. What is causing this, and how can I prevent it?
A3: The formation of 2-chlorobenzaldehyde is a clear indication of protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] Ortho-formylphenylboronic acids are particularly prone to this side reaction, especially in the presence of aqueous bases.[1] Switching to anhydrous conditions or using milder bases can significantly reduce protodeboronation.[1]
Q4: Is this compound stable for long-term storage?
A4: Like many boronic acids, this compound can degrade over time, particularly if exposed to moisture and air. It is advisable to store it in a cool, dry, and dark place, preferably under an inert atmosphere. For sensitive applications, using a freshly opened bottle or verifying the purity of older batches is recommended.
II. Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered when using this compound in Suzuki reactions, along with their probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Low conversion of starting materials is a primary challenge, often stemming from the sterically hindered nature of the ortho-formylphenylboronic acid.
Potential Causes & Solutions:
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding substrate. The bulky ortho-formyl group can hinder the transmetalation step of the catalytic cycle.
-
Solution: Employ catalyst systems with bulky, electron-rich phosphine ligands. These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which can better accommodate the sterically hindered boronic acid.
-
| Catalyst/Ligand Combination | Rationale | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Bulky ligand, good for sterically hindered substrates.[9] | 1-3% Pd, 2-6% Ligand |
| Pd₂(dba)₃ / XPhos | Highly active catalyst system for challenging couplings. | 1-3% Pd, 2-6% Ligand |
| Pd(dppf)Cl₂ | Often effective and easy to handle. | 2-5% |
-
Suboptimal Base and Solvent Selection: The choice of base and solvent is critical and interdependent. An inappropriate combination can lead to poor solubility of reagents, inefficient catalysis, and increased side reactions.
-
Solution: A screening of bases and solvents is often necessary. Weaker inorganic bases are generally preferred to minimize protodeboronation. Aprotic solvents are often beneficial for this substrate.[1]
-
| Base | Solvent | Considerations |
| K₃PO₄ | 1,4-Dioxane, Toluene | A common and effective combination for challenging couplings. |
| Cs₂CO₃ | 1,4-Dioxane, THF | A stronger inorganic base that can be effective. |
| K₂CO₃ | DMF, Acetonitrile/Water | Can be effective, but the presence of water may increase protodeboronation. |
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time may lead to incomplete conversion.
-
Solution: While higher temperatures can increase reaction rates, they can also promote decomposition. A systematic study of the reaction temperature (e.g., 80-110 °C) and monitoring the reaction progress by TLC or LC-MS is recommended.
-
Problem 2: Significant Protodeboronation
The presence of 2-chlorobenzaldehyde as a major byproduct is a direct result of protodeboronation.
Logical Troubleshooting Flow for Protodeboronation
Caption: Troubleshooting decision tree for protodeboronation.
Experimental Protocol to Minimize Protodeboronation:
Objective: To perform the Suzuki coupling under anhydrous conditions to suppress the protodeboronation of this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely ground and dried, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add this compound to the reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Problem 3: Formation of Homocoupling Byproduct
The formation of a symmetrical biaryl from the boronic acid is a common issue, often linked to the presence of oxygen.
Suzuki Catalytic Cycle and Competing Side Reactions
Caption: Suzuki catalytic cycle with competing side reactions.
Mitigation Strategies for Homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed by methods such as freeze-pump-thaw or sparging with an inert gas for an extended period (e.g., 30-60 minutes).
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which require in situ reduction, a step that can be influenced by oxygen.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
III. References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. --INVALID-LINK--
-
Ishiyama, T., et al. (1995). A new strategy for synthesizing biaryls: palladium-catalyzed cross-coupling reaction of arylboronic acids with aryl halides. Journal of the American Chemical Society, 117(8), 2353-2354. --INVALID-LINK--
-
Adamo, C., et al. (2006). On the Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction. Organometallics, 25(21), 4994-5002. --INVALID-LINK--
-
Miller, J. A. (2007). The role of oxygen in the Suzuki-Miyaura cross-coupling reaction. Tetrahedron Letters, 48(43), 7695-7698. --INVALID-LINK--
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. --INVALID-LINK--
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridylboronic acids and 2-pyridylboronates. Journal of the American Chemical Society, 129(11), 3358-3366. --INVALID-LINK--
-
Wikipedia contributors. (2023). Protodeboronation. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(15), 1515-1519. --INVALID-LINK--
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. --INVALID-LINK--
-
Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(39), 12948-12959. --INVALID-LINK--
-
FUJIFILM Wako Chemicals. Boronic Acid Compounds for Suzuki Coupling Reaction. --INVALID-LINK--
-
ResearchGate. (2014). Protodeboronation of 5-formyl-2-thiopheneboronic acid. --INVALID-LINK--
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. --INVALID-LINK--
-
Muthumari, B., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. --INVALID-LINK--
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. --INVALID-LINK--
-
Zhang, H., et al. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(23), 12154-12160. --INVALID-LINK--
-
Reddy, K. S., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803. --INVALID-LINK--
-
ResearchGate. (2018). Homocoupling of various phenyl boronic acids. --INVALID-LINK--
-
Liu, S., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. --INVALID-LINK--
-
Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. --INVALID-LINK--
-
Darzi, E. R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3106-3114. --INVALID-LINK--
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. --INVALID-LINK--
-
Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. --INVALID-LINK--
-
Van Hoof, M., et al. (2023). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Molecules, 28(4), 1823. --INVALID-LINK--
-
ResearchGate. (2014). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. --INVALID-LINK--
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Side reactions and byproducts in reactions involving (3-Chloro-2-formylphenyl)boronic acid
Welcome to the dedicated technical support guide for (3-Chloro-2-formylphenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a bifunctional molecule, its unique combination of a boronic acid, an aldehyde, and a chlorinated aromatic ring presents specific challenges and opportunities. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues, delving into the underlying causes and providing actionable, step-by-step solutions.
Issue 1: Low Yield in Suzuki-Miyaura Coupling & Presence of a Major Byproduct at ~140 g/mol
Question: "I'm performing a Suzuki-Miyaura coupling between this compound and an aryl bromide. My desired product yield is consistently low, and I observe a significant byproduct with a mass corresponding to 2-chlorobenzaldehyde. What is happening and how can I fix it?"
Root Cause Analysis:
This is a classic case of protodeboronation , a common side reaction for arylboronic acids. In this process, the boronic acid group is cleaved from the aromatic ring and replaced with a hydrogen atom. The reaction is often catalyzed by trace amounts of acid or base and can be accelerated by elevated temperatures and the presence of water. The aldehyde group in your starting material is particularly susceptible to this issue under certain conditions.
Mechanism of Protodeboronation:
The precise mechanism can vary depending on the reaction conditions, but a general pathway involves the protonation of the boronic acid, followed by nucleophilic attack by water or another proton source, leading to the cleavage of the C-B bond.
Troubleshooting Protocol:
-
Rigorous Inert Atmosphere:
-
Action: Ensure your reaction vessel is thoroughly dried and purged with an inert gas (Argon or Nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.
-
Rationale: Oxygen can promote the oxidative degradation of the boronic acid and the palladium catalyst.
-
-
Anhydrous Reagents and Solvents:
-
Action: Use freshly distilled or commercially available anhydrous solvents. Dry all solid reagents, including the base and your coupling partner, in a vacuum oven before use.
-
Rationale: Water is a key ingredient in the protodeboronation side reaction. Minimizing its presence is critical.
-
-
Choice of Base and Stoichiometry:
-
Action: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use the minimum effective amount of base (typically 1.5-2.0 equivalents).
-
Rationale: Strong bases like sodium hydroxide can promote protodeboronation.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest effective temperature. Start with a lower temperature (e.g., 60-70 °C) and only increase it if the reaction is too slow.
-
Rationale: Higher temperatures provide more energy for the protodeboronation pathway to occur.
-
-
Palladium Catalyst and Ligand Selection:
-
Action: Use a modern, highly active palladium pre-catalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
-
Rationale: A more active catalyst can promote the desired cross-coupling reaction at a lower temperature, outcompeting the protodeboronation side reaction.
-
Issue 2: Formation of High Molecular Weight Impurities
Question: "After my reaction, I'm seeing broad peaks in my LCMS and smears on my TLC plate, suggesting high molecular weight byproducts. What are these and how do I prevent them?"
Root Cause Analysis:
The presence of high molecular weight impurities often points to the formation of boroxines , which are cyclic anhydrides of boronic acids. Three molecules of this compound can dehydrate to form a six-membered ring with alternating boron and oxygen atoms. This is a reversible process, but boroxines can be less reactive in Suzuki-Miyaura couplings and can complicate purification.
Visualizing Boroxine Formation:
Caption: Dehydration of three boronic acid molecules to form a boroxine.
Troubleshooting Protocol:
-
Pre-reaction Anhydride Break-up:
-
Action: Before adding the palladium catalyst, stir the this compound and the base in the reaction solvent for 15-30 minutes.
-
Rationale: The basic conditions will hydrolyze the boroxine back to the active boronic acid monomer.
-
-
Use of Boronic Acid Esters:
-
Action: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, before the coupling reaction.
-
Rationale: Boronate esters are less prone to dehydration and can be easier to handle and purify.
-
-
Storage Conditions:
-
Action: Store this compound in a desiccator or under an inert atmosphere.
-
Rationale: Proper storage minimizes the absorption of atmospheric moisture, which can lead to boroxine formation over time.
-
Frequently Asked Questions (FAQs)
Q1: Can the aldehyde group in this compound participate in side reactions?
A1: Yes, the formyl (aldehyde) group is reactive and can lead to several byproducts, especially under basic conditions or in the presence of certain nucleophiles.
-
Cannizzaro-type reactions: Under strongly basic conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.
-
Aldol condensations: If other enolizable carbonyl compounds are present, the aldehyde can participate in aldol reactions.
-
Reductive amination: If amines are present as impurities or reagents, imine formation followed by reduction (if a reducing agent is present) can occur.
To mitigate these, use the mildest possible base and ensure the purity of all reagents.
Q2: What is the role of the chloro-substituent in the reactivity of this molecule?
A2: The ortho-chloro substituent has two main effects:
-
Steric Hindrance: It provides steric bulk around the boronic acid group, which can influence the rate and efficiency of the Suzuki-Miyaura coupling. The choice of a bulky phosphine ligand on the palladium catalyst is often important to overcome this hindrance.
-
Electronic Effect: As an electron-withdrawing group, it can increase the acidity of the boronic acid and potentially influence the rate of transmetalation in the catalytic cycle.
Q3: Are there any specific analytical techniques recommended for monitoring reactions with this reagent?
A3: A combination of techniques is ideal:
-
TLC (Thin Layer Chromatography): For rapid, qualitative monitoring of the consumption of starting materials and the formation of the product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To track the masses of the starting materials, product, and any byproducts (like the protodeboronated 2-chlorobenzaldehyde). This is the most powerful tool for identifying side reactions.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the final product and quantify the level of any impurities after purification. The disappearance of the boronic acid proton and the appearance of new aromatic signals are key indicators of a successful reaction.
Q4: My reaction is clean, but purification is difficult. Any suggestions?
A4: Purification can be challenging due to the polarity of the aldehyde group.
-
Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective.
-
Boc-protection: If the aldehyde is interfering with purification, consider temporarily protecting it as a Boc-protected acetal.
-
Aqueous Workup: A mild aqueous wash (e.g., with saturated ammonium chloride solution) can help remove inorganic salts and some polar byproducts before chromatography.
Experimental Protocols
Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the aryl halide coupling partner (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Seal the flask with a septum and purge with argon for 15 minutes.
-
Add anhydrous dioxane via syringe.
-
Stir the mixture at room temperature for 20 minutes to break up any boroxines.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02 eq.) and the ligand (e.g., SPhos) (0.04 eq.).
-
Heat the reaction to 70 °C and monitor by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Proceed with an aqueous workup and purification by column chromatography.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
Overcoming protodeboronation of (3-Chloro-2-formylphenyl)boronic acid
A Guide to Overcoming Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for (3-Chloro-2-formylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and may encounter challenges with its stability, particularly the undesired side reaction of protodeboronation. As Senior Application Scientists, our goal is to provide you with a deep understanding of the underlying mechanisms and to offer practical, field-proven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura cross-coupling reaction, it is a detrimental side reaction that consumes the boronic acid starting material, converting it into an inactive byproduct (in this case, 2-chloro-6-formylbenzene). This directly leads to lower yields of your desired coupled product and complicates purification.
Q2: Why is this compound so susceptible to protodeboronation?
The high susceptibility of this specific reagent stems from a combination of electronic and steric factors:
-
Electronic Effects: The phenyl ring is substituted with two electron-withdrawing groups: a chloro group (inductive effect) and a formyl group (inductive and resonance effects). This polarization makes the ipso-carbon (the carbon attached to boron) more electrophilic and weakens the C-B bond, making it more susceptible to cleavage. For such electron-deficient arylboronic acids, decomposition under basic conditions can be rapid.[2][3]
-
Steric Hindrance: The ortho-formyl group creates significant steric bulk around the boronic acid moiety. This can hinder the approach of the palladium complex during the transmetalation step of the Suzuki-Miyaura cycle. If the rate of this productive coupling is slowed, the competing protodeboronation pathway has more time to occur.[4]
-
Base-Catalyzed Decomposition: The Suzuki-Miyaura reaction requires a base to activate the boronic acid by forming a more nucleophilic "ate" complex.[5] However, this boronate species is also the key intermediate in the most common pathway for protodeboronation, where it is protonated by a proton source (like water) in the reaction mixture.[1][2]
Troubleshooting Guide: Low Yield & Byproduct Formation
Scenario: You are running a Suzuki-Miyaura coupling with this compound and an aryl halide. Upon analysis (LC-MS, GC-MS, or NMR), you observe a low yield of your target molecule and a significant peak corresponding to 2-chloro-6-formylbenzene.
This is a classic signature of protodeboronation outcompeting your desired reaction. The following Q&A guide provides a systematic approach to troubleshooting and optimization.
Q3: My reaction is failing. Which reaction parameter should I investigate first?
Answer: The choice of base is the most critical factor influencing the rate of protodeboronation.[6]
The Problem: Strong bases, especially hydroxides (NaOH, KOH), in the presence of water create a highly basic, protic environment that dramatically accelerates the base-catalyzed protodeboronation pathway.[7]
The Solution: Switch to a Weaker, Non-Nucleophilic Base. The goal is to find a base strong enough to facilitate transmetalation but not so aggressive that it promotes rapid C-B bond cleavage.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent alternatives.[8] These bases are less nucleophilic and are often used in anhydrous or low-water conditions, further suppressing the side reaction.
| Parameter | Recommendation | Rationale |
| Base Selection | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker, non-hydroxide bases minimize the rate of base-catalyzed protodeboronation.[6][8] |
| Solvent System | Anhydrous Toluene, Dioxane, or THF | Minimizes the primary proton source (water) required for the protodeboronation mechanism.[8] |
| Temperature | 60-80 °C (or lowest effective) | Higher temperatures can disproportionately accelerate the rate of protodeboronation over the desired coupling. |
| Catalyst System | High-turnover Pd catalyst and robust phosphine ligand (e.g., Buchwald-type) | A faster catalytic cycle for the desired reaction outcompetes the slower decomposition pathway.[1][8] |
Q4: I've optimized my base and solvent, but protodeboronation is still a significant issue. What is the next-level strategy?
Answer: When reaction optimization is insufficient, the most robust strategy is to modify the boronic acid itself by converting it into a more stable derivative, such as a boronate ester. This is a "protecting group" strategy.[9][10]
The Problem: The free boronic acid is inherently unstable under the reaction conditions.
The Solution: In Situ Protection via Boronate Ester Formation. Boronate esters, particularly pinacol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[5] They can often be used directly in Suzuki-Miyaura couplings, where they slowly hydrolyze under the reaction conditions to release the active boronic acid at a low, steady concentration—a "slow-release" strategy that keeps the concentration of the unstable intermediate low.[1][11]
Caption: Competing reaction pathways for the boronic acid.
Advanced Protocols & Methodologies
Protocol 1: Optimized Suzuki-Miyaura Coupling for this compound
This protocol is designed to maximize the rate of productive coupling while minimizing decomposition.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the Palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound pinacol ester
This procedure converts the unstable boronic acid into a more robust reagent for storage and subsequent use.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous toluene.
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by silica gel chromatography.
Caption: Workflow for the boronate ester protection strategy.
By understanding the mechanistic basis for the instability of this compound and systematically applying these troubleshooting strategies and optimized protocols, researchers can reliably overcome the challenge of protodeboronation and achieve high yields in their cross-coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (3-Chloro-2-formylphenyl)boronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-Chloro-2-formylphenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique substitution pattern of this boronic acid, featuring an ortho-formyl group and a meta-chloro substituent, presents distinct challenges that require careful consideration of reaction parameters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to achieve successful and reproducible outcomes.
I. Understanding the Challenges: Why is this compound a Tricky Substrate?
The structure of this compound introduces several potential complications in Suzuki-Miyaura couplings:
-
Steric Hindrance: The ortho-formyl group can sterically hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the crucial transmetalation step of the catalytic cycle.[1]
-
Electronic Effects: The electron-withdrawing nature of the formyl group can decrease the nucleophilicity of the arylboronic acid, making the transfer of the aryl group to the palladium center more difficult.
-
Protodeboronation: The presence of the acidic aldehyde proton and the potential for intramolecular interactions can increase the susceptibility of the boronic acid to protodeboronation, a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of 3-chloro-2-formylbenzene and a reduction in the desired product yield.[2][3]
-
Homocoupling: Like many boronic acids, this compound can undergo homocoupling to form a symmetrical biaryl impurity, a reaction often promoted by the presence of oxygen.[4][5]
II. Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion of my starting aryl halide. What are the first things to check?
A1: When faced with low or no conversion, a systematic evaluation of your reaction setup is crucial. Start with the fundamentals:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed. Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[5][6]
-
Catalyst Activity: Verify the activity of your palladium catalyst. If using a Pd(0) source, ensure it has been stored correctly. For Pd(II) precatalysts, confirm that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust precatalyst.
-
Reagent Purity: Confirm the purity of all your reagents, especially the boronic acid and the aryl halide. Boronic acids can degrade over time.
Q2: I'm observing a significant amount of a byproduct that corresponds to the homocoupling of my this compound. How can I minimize this?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[4][5] To mitigate this:
-
Rigorous Degassing: Employ techniques like freeze-pump-thaw cycles for your solvent or sparge with an inert gas for an extended period.
-
Reaction Setup: Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Choice: In some cases, the choice of palladium source and ligand can influence the extent of homocoupling. Experimenting with different catalyst systems may be beneficial.
-
Controlled Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its homocoupling by keeping its concentration low.
Q3: Protodeboronation seems to be a major issue in my reaction, leading to the formation of 3-chloro-2-formylbenzene. What strategies can I employ to suppress this?
A3: Protodeboronation is a significant challenge, particularly with electron-deficient boronic acids.[2] Consider the following:
-
Choice of Base: The base plays a critical role. While a base is necessary to activate the boronic acid for transmetalation, a very strong base or the presence of excess water can promote protodeboronation.[7][8] Experiment with milder bases like K₃PO₄ or Cs₂CO₃. In some cases, fluoride-based bases like KF or CsF can be effective.
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its presence can reduce the rate of protodeboronation. Use anhydrous solvents and dry your reagents thoroughly.
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can be an effective strategy. The ester can then be used in the coupling reaction, often showing greater stability towards protodeboronation.[2]
Q4: The reaction is sluggish, and I'm not seeing complete consumption of my starting materials even after extended reaction times. How can I improve the reaction rate?
A4: Sluggish reactions can often be addressed by optimizing several parameters:
-
Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. However, be mindful that higher temperatures can also promote side reactions like protodeboronation.[9] A careful optimization of the temperature is often necessary.
-
Ligand Selection: For sterically hindered substrates like this compound, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can often accelerate the rate-limiting oxidative addition and reductive elimination steps.[10][11]
-
Solvent: The solvent can have a profound impact on reaction rates and even selectivity.[12][13] Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes a mixture of solvents, such as dioxane/water, can be beneficial.
III. Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor solubility of reagents. 4. Inappropriate base or solvent. | 1. Use a fresh, high-purity palladium precatalyst and ligand.[6] 2. Rigorously degas all solvents and maintain a positive inert gas pressure. 3. Screen different solvents or solvent mixtures to ensure all components are dissolved at the reaction temperature.[14] 4. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF, with or without water).[15] |
| Significant Protodeboronation | 1. Presence of excess water or protic solvents. 2. Base is too strong or concentration is too high. 3. High reaction temperature. 4. Inherent instability of the boronic acid. | 1. Use anhydrous solvents and dry reagents. 2. Switch to a milder base (e.g., K₃PO₄, KF) or use a stoichiometric amount.[8] 3. Optimize the temperature; try running the reaction at a lower temperature for a longer duration. 4. Consider converting the boronic acid to a more stable derivative, like a pinacol ester.[2] |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Inappropriate catalyst system. 3. High concentration of boronic acid. | 1. Ensure thorough degassing of solvents and a leak-free reaction setup under an inert atmosphere.[4][5] 2. Screen different palladium catalysts and ligands. 3. Consider slow addition of the boronic acid to the reaction mixture. |
| Incomplete Reaction / Sluggish Conversion | 1. Steric hindrance from the ortho-formyl group. 2. Low reaction temperature. 3. Inefficient catalyst system. | 1. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the coupling of hindered substrates.[10][11] 2. Gradually increase the reaction temperature, monitoring for the onset of side reactions. 3. Screen different palladium precatalysts and ligands to find a more active system for your specific substrates. |
| Difficulty in Product Purification | 1. Co-elution of the product with boronic acid-derived impurities. 2. Formation of closely related byproducts. | 1. After the reaction, perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to remove any remaining boronic acid and its byproducts. 2. Optimize reaction conditions to minimize byproduct formation. Consider alternative purification techniques like recrystallization if chromatography is challenging. |
IV. Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is essential to note that optimization may be required for different coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and inert gas three times to establish an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[16][17]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
V. Visualizing the Process: Key Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a general troubleshooting workflow, and a decision-making process for optimizing reaction conditions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: A general workflow for troubleshooting poor reaction outcomes.
Caption: A systematic approach to optimizing reaction conditions.
VI. References
-
Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications1979 , (19), 866–867.
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society2011 , 133(7), 2116–2119.
-
Littke, A. F.; Fu, G. C. A convenient and general method for palladium-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angewandte Chemie International Edition1998 , 37(24), 3387–3388.
-
Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research2008 , 41(11), 1461–1473.
-
Billingsley, K. L.; Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Journal of the American Chemical Society2007 , 129(11), 3358–3366.
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition2004 , 43(14), 1871–1876.
-
Appel, R.; Fölling, P.; Jochims, J. C.; Krieger, W.; Singer, R. Recent developments in the chemistry of phosphine imides. Angewandte Chemie International Edition in English1984 , 23(8), 619-620.
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and mechanistic analysis. Journal of the American Chemical Society2005 , 127(13), 4685–4696.
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A new palladium precatalyst for C-C and C-N cross-coupling reactions. Journal of the American Chemical Society2010 , 132(40), 14073–14075.
-
Lennox, A. J.; Lloyd-Jones, G. C. The slower, base-free Suzuki-Miyaura coupling of boronic esters. Angewandte Chemie International Edition2013 , 52(29), 7362–7370.
-
Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. On the role of water and non-protic solvents in the Suzuki-Miyaura reaction. Journal of the American Chemical Society2019 , 141(19), 7949–7966.
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki-Miyaura reaction: a theoretical and experimental study. Journal of the American Chemical Society2006 , 128(21), 6829–6836.
-
Matos, K.; Soderquist, J. A. A simple and efficient method for the Suzuki cross-coupling of 2-heterocyclic boronic acids with aryl halides. The Journal of Organic Chemistry1998 , 63(14), 4602–4603.
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition2001 , 40(24), 4544–4568.
-
Molander, G. A.; Biolatto, B. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of potassium aryl- and heteroaryltrifluoroborates. The Journal of Organic Chemistry2003 , 68(11), 4302–4314.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
Stability of (3-Chloro-2-formylphenyl)boronic acid under different reaction conditions
Welcome to the technical support center for (3-Chloro-2-formylphenyl)boronic acid (CAS 928048-11-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile reagent. As Senior Application Scientists, we aim to combine technical data with practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Proper storage is critical to maintain the reagent's integrity. The compound is sensitive to moisture and air. We recommend storing it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Exposure to atmospheric moisture can lead to the formation of boroxines (anhydrides) or gradual decomposition, affecting its reactivity and leading to inconsistent results.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows potential degradation pathways. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and hydrolysis from air moisture. |
| Container | Tightly Sealed, Opaque | Protects from moisture and potential light exposure.[2] |
Q2: What is the primary mode of degradation for this boronic acid during a reaction?
The most common undesired side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This is a significant issue in reactions like the Suzuki-Miyaura coupling, which often require basic and aqueous conditions that can facilitate this degradation pathway.[3][4][5] The presence of an electron-withdrawing formyl group can make the compound more susceptible to this process under certain conditions.[6]
Q3: How stable is this compound in different pH environments?
The stability of arylboronic acids is highly pH-dependent.
-
Acidic Conditions: In the presence of a strong acid, protodeboronation can be catalyzed.[3][7]
-
Neutral Conditions: The compound is relatively stable, but the presence of water can still lead to slow decomposition over time.
-
Basic Conditions: High pH environments (typically >10) significantly accelerate protodeboronation.[6] This is because the boronic acid is converted to the more reactive boronate species (Ar-B(OH)₃⁻), which is more susceptible to cleavage.[4][8] This presents a major challenge for Suzuki-Miyaura couplings, which require a base for the catalytic cycle.[9][10]
Q4: What are the key safety precautions for handling this compound?
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated area or a fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhaling the dust.
Troubleshooting Guides for Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and offering validated solutions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
You've set up a Suzuki-Miyaura coupling reaction using this compound, but the yield of your desired biaryl product is low, or you only recover the starting aryl halide.
Primary Suspect: Protodeboronation
The most likely cause is the premature degradation of the boronic acid via protodeboronation, resulting in the formation of 2-chlorobenzaldehyde. This consumes your reagent before it can participate in the cross-coupling cycle.
Workflow for Diagnosis and Resolution
Detailed Solution Protocol
If protodeboronation is confirmed, modify your reaction conditions systematically.
1. Re-evaluate Your Choice of Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation.[8]
-
Action: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice. Other alternatives include potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Causality: Milder bases are still sufficient to facilitate the transmetalation step of the Suzuki cycle but are less likely to catalyze the competing C-B bond cleavage.[11]
| Base | Relative Strength | Typical Protodeboronation Risk |
| NaOH, KOH | Strong | High |
| Cs₂CO₃ | Moderate-Strong | Moderate to High |
| K₃PO₄ | Moderate | Low to Moderate |
| K₂CO₃ | Moderate | Low to Moderate |
| KF | Weak | Low |
2. Control the Reaction Temperature: Higher temperatures accelerate all reaction rates, including protodeboronation.[6]
-
Action: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. If your protocol calls for 100°C, try running it at 60-80°C.
-
Causality: The activation energy for protodeboronation may be lower than that of the productive coupling, meaning it becomes disproportionately faster at elevated temperatures.
3. Ensure Anhydrous and Oxygen-Free Conditions:
-
Action: Use dry, degassed solvents. If your reaction must be run in an aqueous mixture, minimize the water content. Purge the reaction vessel thoroughly with an inert gas before adding the palladium catalyst.
-
Causality: While base is a major catalyst for protodeboronation, water acts as the proton source.[3] Minimizing water can suppress the side reaction. Oxygen can also damage the Pd(0) catalyst.
4. Consider Using a Boronic Ester:
-
Action: If the above steps fail, convert the this compound to its corresponding pinacol ester. Use this ester in the coupling reaction.
-
Causality: Boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the more sensitive free boronic acid low.[4][11]
Problem 2: Significant Formation of a Symmetrical Biaryl Side Product
You observe the formation of 2,2'-dichloro-6,6'-diformylbiphenyl, a product of the homocoupling of your boronic acid, which complicates purification.
Primary Suspect: Catalyst System or Reaction Stoichiometry
This side reaction is often promoted by the palladium catalyst system, especially in the presence of oxygen or if the stoichiometry is imbalanced.
Solution Protocol
1. Optimize Reactant Stoichiometry:
-
Action: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide.
-
Causality: Ensuring the aryl halide is the limiting reagent helps favor the cross-coupling pathway over the competing homocoupling of the boronic acid.
2. Rigorously Exclude Oxygen:
-
Action: Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: Oxygen can facilitate the oxidative homocoupling pathway.
3. Modify the Ligand/Catalyst:
-
Action: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a catalyst system with more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.
-
Causality: Modern ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the cross-coupling cycle, allowing it to outcompete the homocoupling pathway.[5][11]
Problem 3: The Formyl Group is Reacting or Being Modified
You notice byproducts suggesting the aldehyde has participated in a side reaction (e.g., aldol condensation, reaction with a basic amine).
Primary Suspect: Reactivity of the Aldehyde
The formyl group is inherently reactive, especially under basic conditions or in the presence of nucleophiles.
Solution Protocol: Protecting Group Strategy
1. Protect the Formyl Group:
-
Action: Before the Suzuki-Miyaura coupling, protect the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic amount of acid like p-TsOH).
-
Causality: The acetal group is stable under the basic conditions of the Suzuki coupling and does not react with the catalyst or other reagents.
2. Perform the Suzuki-Miyaura Coupling:
-
Action: Use your protected boronic acid derivative in the coupling reaction as previously optimized.
3. Deprotect the Formyl Group:
-
Action: After the coupling is complete and the product is purified, treat it with a mild acid (e.g., aqueous HCl in THF) to hydrolyze the acetal and regenerate the formyl group.
Mechanistic Insights: Key Degradation Pathways
Understanding the mechanisms of instability is key to designing robust experimental protocols.
Protodeboronation Mechanisms
Protodeboronation can occur via two primary pathways depending on the pH.[3]
The base-catalyzed pathway is particularly relevant for Suzuki-Miyaura reactions.[3][4] The formation of the tetrahedral boronate anion increases electron density on the ipso-carbon, making it more susceptible to protonolysis by water.[8]
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(4-Formylphenyl)phenylboronic Acid|High-Purity RUO [benchchem.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Strategies for the Removal of Boronic Acid Impurities
Welcome to the Technical Support Center for Boronic Acid Purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with removing residual boronic acids and their byproducts from reaction mixtures. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their removal can be non-trivial due to their unique chemical properties.[1][2] Furthermore, recent studies highlighting the potential mutagenic activity of some boronic acids have underscored the critical importance of their effective removal, especially in the synthesis of active pharmaceutical ingredients (APIs).[3][4][5]
This document provides in-depth, field-proven insights and troubleshooting advice in a practical question-and-answer format. We will explore the causality behind experimental choices to empower you to solve even the most challenging purification scenarios.
Section 1: Foundational Principles & Initial Troubleshooting
Q: I've just finished a Suzuki coupling. What are the most common boron-containing impurities I should expect?
A: Post-reaction, your crude mixture will likely contain more than just the unreacted starting boronic acid. It's crucial to identify the probable impurities to select the right purification strategy. Common species include:
-
Unreacted Boronic Acid: The starting material that did not participate in the reaction.
-
Homocoupled Boronic Acid (Boronic Anhydrides/Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. This equilibrium is often dependent on the solvent and water content.[6]
-
Protodeboronation Products: The replacement of the C-B bond with a C-H bond, which can be catalyzed by the transition metal, base, or acidic/basic conditions during workup.[4][7]
-
Oxidized Byproducts: Boronic acids can be susceptible to oxidation.
Understanding these impurities is the first step in developing a robust purification plan.
Q: How do I choose the best purification strategy for my specific compound and impurity profile?
A: The optimal strategy depends on the physicochemical properties of your desired product versus the boronic acid impurities (e.g., polarity, acidity, solubility, stability). No single method is universally applicable. The following decision-making workflow can guide your choice.
References
- 1. waters.com [waters.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. silicycle.com [silicycle.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. silicycle.com [silicycle.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low conversion rates in couplings with (3-Chloro-2-formylphenyl)boronic acid
Introduction: Navigating the Challenges of a Sterically Demanding Building Block
(3-Chloro-2-formylphenyl)boronic acid is a valuable synthetic intermediate, prized for its utility in constructing complex biaryl structures that are often core to pharmaceutical agents and advanced materials. However, its unique substitution pattern—featuring two ortho substituents, the sterically demanding and electron-withdrawing chloro and formyl groups—presents significant and often frustrating challenges in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This guide is designed to serve as a dedicated technical resource for researchers encountering low conversion rates, sluggish reactions, or significant side-product formation when using this substrate. We will move beyond generic advice to provide a mechanistically grounded, in-depth analysis of the core issues and present a series of targeted troubleshooting strategies and validated protocols to enable successful and reproducible outcomes.
Part 1: Core Mechanistic Hurdles
Understanding why a reaction is failing is the first step toward fixing it. The issues with this compound stem directly from its structure, which negatively impacts the key steps of the Suzuki-Miyaura catalytic cycle.
-
Severe Steric Hindrance: The presence of two substituents flanking the boronic acid group creates a crowded environment around the boron center. This steric bulk significantly impedes the approach of the palladium complex, thereby slowing down the crucial transmetalation step, which is often the rate-limiting step in the catalytic cycle.[1][2][3]
-
Electronic Deactivation: Both the chloro and formyl groups are electron-withdrawing. This reduces the electron density of the aromatic ring, making the boronic acid less nucleophilic. For transmetalation to occur efficiently, the boronic acid must be converted to a more nucleophilic borate anion by a base.[4][5] The electron-deficient nature of this specific substrate means that this activation requires stronger bases and more forcing conditions, which can introduce other complications.[6]
-
Potential for Side Reactions:
-
Protodeboronation: This is a common failure mode where the C–B bond is cleaved and replaced with a C–H bond, yielding 2-chlorobenzaldehyde as a byproduct. This is often exacerbated by the very conditions needed to drive the reaction forward, such as high temperatures, extended reaction times, and the presence of water with strong bases.[6][7]
-
Aldehyde Complications: The formyl group can potentially chelate to the palladium center, sequestering the catalyst.[2] While less common, under certain basic conditions, it could also participate in undesired side reactions.
-
Below is a diagram illustrating the primary challenges impacting the Suzuki-Miyaura catalytic cycle when using this substrate.
Caption: The Suzuki-Miyaura cycle highlighting the sterically and electronically challenged Transmetalation step.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a direct response to common issues encountered in the lab.
Primary Troubleshooting Questions
Q1: My reaction shows low or no conversion of my starting materials. Where do I begin troubleshooting?
A1: Before focusing on the specific substrate, always verify the fundamentals of your reaction setup. A failed reaction is often due to a simple, overlooked factor.
-
Catalyst and Ligand Integrity: Is your palladium source active? Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[6] Air-stable precatalysts (e.g., Buchwald G3/G4 palladacycles) are highly recommended as they are more robust.[6] Ensure your phosphine ligand has not been oxidized; use fresh ligand or store it under inert gas.
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[6][7] Ensure your solvent is properly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas.[8]
-
Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon prolonged storage, especially if exposed to moisture.[6]
Once these factors are confirmed, the problem almost certainly lies in overcoming the specific steric and electronic hurdles of this compound.
Q2: I've confirmed my basic setup is correct, but the reaction is still sluggish or fails. How do I overcome the steric and electronic barriers?
A2: This is the central challenge. Overcoming it requires a multi-parameter optimization focusing on the catalyst system, base, and reaction conditions. You must enhance the rate of the transmetalation step.
-
Strategy 1: Catalyst & Ligand Selection (The most critical factor)
-
Rationale: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. You need a catalytic system that is both highly active and sterically tailored. The solution is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a reactive, low-coordinate Pd(0) species and accelerate both oxidative addition and the crucial reductive elimination step.[9][10]
-
Recommendation: Employ Buchwald-type biarylphosphine ligands. They are specifically designed for challenging couplings.
-
Primary Choice: SPhos or XPhos . Their bulk and electron-donating properties are ideal for creating a highly active catalyst capable of accommodating the hindered boronic acid.[10][11]
-
Precatalysts: Using modern palladacycle precatalysts that incorporate these ligands (e.g., SPhos Pd G3, XPhos Pd G4) is the most reliable approach, ensuring a consistent 1:1 Pd:Ligand ratio and high catalytic activity.
-
-
-
Strategy 2: Base Selection
-
Rationale: A weak base like Na₂CO₃ will be insufficient to generate the reactive borate anion from this electron-deficient boronic acid. A stronger, yet minimally nucleophilic, base is required to drive the equilibrium towards the borate.[4][6]
-
Recommendation:
-
Primary Choice: Potassium phosphate (K₃PO₄) . It offers a good balance of strength and solubility in mixed solvent systems.[12]
-
Alternative: Cesium carbonate (Cs₂CO₃) can be even more effective due to the higher solubility of cesium salts and the cation's role in promoting the reaction, but it is more expensive.[6][8]
-
-
-
Strategy 3: Solvent and Temperature
-
Rationale: The solvent must solubilize all components and be stable at elevated temperatures, which are typically required for this coupling. Anhydrous conditions are preferred to minimize protodeboronation.
-
Recommendation:
-
Primary Choice: 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF) with a small amount of water (e.g., 10:1 organic:water) to help solubilize the inorganic base.[8][11] Toluene is also a common choice.
-
Temperature: Do not hesitate to use elevated temperatures. Start at 80 °C and increase to 100-110 °C if the reaction is slow. The stability of modern catalyst systems allows for these more forcing conditions.
-
-
Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Precatalyst | SPhos Pd G3 or XPhos Pd G4 (1-3 mol%) | Provides a highly active, air-stable source of Pd(0) with the optimal ligand.[6][10] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess helps drive the reaction to completion and compensates for potential degradation. |
| Base | K₃PO₄ (2.0 - 3.0 equivalents) | Strong, non-nucleophilic base essential for activating the electron-deficient boronic acid.[4][6][12] |
| Solvent | Degassed 1,4-Dioxane / H₂O (10:1) | Aprotic solvent stable at high temperatures; water aids in dissolving the base.[8] |
| Temperature | 100 °C | Forcing conditions are necessary to overcome the high activation barrier for transmetalation. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst decomposition and boronic acid homocoupling.[6] |
Q3: I'm seeing my aryl halide consumed, but my desired product yield is low, and I've isolated 2-chlorobenzaldehyde. What is happening?
A3: This is a classic case of protodeboronation . Your boronic acid is being destroyed under the reaction conditions before it can couple.
-
Cause: This side reaction is promoted by excessive water, strong protic sources, or overly harsh/prolonged heating in the presence of a strong base.[6][7]
-
Solutions:
-
Use Anhydrous Solvents: If possible, switch to a completely anhydrous system. This may require using a more soluble organic base (though this is less common) or a phase-transfer catalyst. However, for inorganic bases, minimal water is a practical compromise.
-
Use Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate . These are significantly more resistant to protodeboronation and can be used under a wider range of conditions.[7][13] They release the boronic acid slowly under the basic, aqueous conditions of the reaction.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the limiting reagent is consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions that favor decomposition.
-
Frequently Asked Questions (FAQs)
FAQ 1: Are there alternatives to Buchwald ligands if they are not available? Yes, other bulky, electron-rich ligands can be effective. Consider sterically demanding N-heterocyclic carbene (NHC) ligands, which form very stable and active palladium complexes.[10] Alternatively, bulky trialkylphosphines like P(tBu)₃ can also be effective, though they are often more air-sensitive.[12]
FAQ 2: Can I run this reaction open to the air? It is strongly discouraged. While some modern precatalysts show remarkable stability, the risk of boronic acid homocoupling and gradual catalyst decomposition is high, especially for a challenging substrate that requires long reaction times and high temperatures.[6] Always use an inert atmosphere for best results and reproducibility.
FAQ 3: How should I monitor the reaction? LC-MS is the ideal method, as it allows you to track the consumption of both starting materials and the formation of the product and key byproducts (like the protodeboronated arene and homocoupled boronic acid). Thin-Layer Chromatography (TLC) is also effective for monitoring the disappearance of the limiting reagent.
FAQ 4: I'm still getting no reaction. Should I switch my coupling partners? If extensive optimization fails, and you have access to the necessary starting materials, reversing the coupling partners can be a viable strategy. This would involve synthesizing the boronic acid of your coupling partner and using 1-bromo-3-chloro-2-formylbenzene (if available) as the electrophile. However, optimizing the conditions as described above is typically the more direct path to success.
FAQ 5: Purification is difficult due to the polar aldehyde. Any advice? The polarity of the formyl group can indeed cause streaking on silica gel columns.
-
Solvent System: Use a solvent system with a small amount of a polar modifier like methanol or a few drops of acetic acid to improve peak shape.
-
Alternative Purification: If chromatography is problematic, consider crystallization.
-
Catch-and-Release: A "catch-and-release" strategy using a silica-bound scavenger resin that reacts reversibly with the aldehyde could be employed for purification.[14]
Part 3: Validated Experimental Protocols & Workflows
Protocol 1: General Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide (Ar-Br).
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the SPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
-
Atmosphere Inerting:
-
Seal the flask with a septum.
-
Evacuate the flask under high vacuum for 5 minutes and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed 10:1 mixture of 1,4-dioxane and deionized water by sparging with argon for 30 minutes.
-
Using a syringe, add the solvent mixture to the flask to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Troubleshooting Workflow Diagram
If the general protocol yields poor results, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting low-yield couplings with this substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Effect of base and solvent on (3-Chloro-2-formylphenyl)boronic acid reactivity
Welcome to the technical support center for (3-Chloro-2-formylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. The following question-and-answer format directly addresses specific issues you may encounter, with a focus on the critical role of base and solvent selection in achieving successful outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is primarily governed by the electronic and steric effects of its substituents. The ortho-formyl (-CHO) and meta-chloro (-Cl) groups are both electron-withdrawing. This electronic-deficient nature can make the boronic acid more susceptible to certain side reactions, such as protodeboronation, especially under basic conditions.[1][2] The ortho-formyl group also introduces steric hindrance around the boronic acid moiety, which can slow down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4]
Q2: How does this compound stability vary in different solvents and pH conditions?
A2: Like many boronic acids, this compound is prone to degradation, primarily through protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process is highly dependent on the reaction conditions:
-
Acidic Conditions: While some boronic acids are relatively stable, acidic conditions can promote protodeboronation.[6]
-
Basic Conditions: Base-catalyzed protodeboronation is a significant concern. The reaction proceeds through the formation of a more electron-rich boronate species, which is then protonated by a proton source, often the solvent (e.g., water).[5]
-
Neutral Conditions: Even under neutral pH, some heteroaromatic boronic acids can undergo rapid protodeboronation, though this is less common for arylboronic acids.[5]
For storage, it is advisable to keep this compound as a dry solid in a cool, dark place.
Q3: What are the most common side reactions to be aware of when using this boronic acid in Suzuki-Miyaura couplings?
A3: The two most prevalent side reactions are:
-
Protodeboronation: As discussed above, this leads to the formation of 2-chlorobenzaldehyde, consuming the boronic acid and reducing the yield of the desired coupled product. This is a common issue with electron-deficient boronic acids.[1]
-
Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen or an excess of a Pd(II) precatalyst that has not been efficiently reduced to the active Pd(0) species.[2][5] Thoroughly degassing the reaction mixture and using a Pd(0) source can help minimize this side reaction.[5]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
If you are experiencing low to no yield in your Suzuki-Miyaura reaction, consider the following troubleshooting steps, focusing on the base and solvent system.
Potential Cause 1.1: Inefficient Transmetalation due to Inappropriate Base
The base plays a crucial role in activating the boronic acid to form a boronate species, which then undergoes transmetalation with the palladium complex.[7] For sterically hindered and electron-deficient boronic acids like this compound, a stronger base is often required.
-
Solution:
-
Switch to a Stronger Base: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[5] K₃PO₄ is often a good choice as it is strong enough to promote transmetalation without causing excessive decomposition of base-sensitive functional groups.[8]
-
Ensure Anhydrous Conditions (if using certain bases): While some water is often beneficial in Suzuki couplings, especially with inorganic bases, ensure your base is finely powdered and, if required by the protocol, anhydrous.
-
Potential Cause 1.2: Degradation of the Boronic Acid via Protodeboronation
The combination of a strong base and a protic solvent (like water) can accelerate the undesired protodeboronation.
-
Solution:
-
Solvent Choice: While a small amount of water is often necessary to solubilize the base and facilitate the reaction, an excessive amount can promote protodeboronation. A common solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O or toluene/H₂O.[9] Experiment with the ratio of organic solvent to water. In some cases, minimizing the amount of water can be beneficial.[10]
-
Base Selection: Weaker bases like KF can sometimes be effective in promoting the reaction while minimizing protodeboronation, especially if the substrates are not too sterically hindered.[7]
-
Potential Cause 1.3: Poor Solubility of Reagents
If the reactants are not adequately dissolved, the reaction will be slow or may not proceed at all.
-
Solution:
-
Solvent System Optimization: A variety of solvents can be used for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[11] If solubility is an issue in a dioxane/water system, consider trying DMF, which has excellent solubilizing properties. However, be aware that DMF can sometimes be oxidized by the Pd(II) species.
-
Temperature: Increasing the reaction temperature can improve solubility and reaction rate. Solvents with higher boiling points like dioxane or toluene are suitable for higher temperature reactions.[5]
-
Problem 2: Significant Formation of Homocoupled Product
The presence of a symmetrical biaryl derived from the boronic acid indicates an issue with the catalytic cycle.
Potential Cause 2.1: Presence of Oxygen
Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote homocoupling.[2]
-
Solution:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[5]
-
Potential Cause 2.2: Inefficient Reduction of Pd(II) Precatalyst
If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) can sometimes be inefficient, leading to side reactions, including homocoupling.[2]
-
Solution:
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent this issue.[5]
-
Use a Pre-formed Catalyst: Modern palladium precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), are designed for efficient in situ generation of the active Pd(0) species and can be very effective for challenging couplings.[5]
-
Data Summary: Base and Solvent Effects
The following table summarizes general trends for base and solvent selection in Suzuki-Miyaura couplings, particularly relevant for challenging substrates like this compound.
| Base | Relative Strength | Typical Solvents | Comments |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A common starting point, but may be too weak for sterically hindered or electron-deficient boronic acids.[8] |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Often the base of choice for challenging couplings; its strength facilitates transmetalation.[5][8] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Highly effective, but more expensive. Can be beneficial in difficult cases. |
| KF | Mild | Dioxane/H₂O, THF/H₂O | Can be advantageous when base-sensitive functional groups are present.[7] |
| Solvent System | Properties | Typical Temperature Range | Comments |
| Dioxane/H₂O | Good for dissolving both organic and inorganic reagents. | 80-110 °C | A very common and versatile system. The ratio can be adjusted to optimize solubility and minimize side reactions.[9] |
| Toluene/H₂O | Biphasic system. Good for higher temperatures. | 80-110 °C | Often used with a phase-transfer catalyst. |
| DMF/H₂O | Highly polar, excellent dissolving power. | Room Temp - 100 °C | Can be useful for poorly soluble substrates, but may have compatibility issues with the catalyst.[12] |
| THF/H₂O | Lower boiling point than dioxane. | Room Temp - 66 °C | Suitable for reactions that proceed at lower temperatures. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific coupling partner.
-
Reagent Preparation:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered K₃PO₄ (3.0 equivalents).[5]
-
-
Inert Atmosphere:
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, if not using a precatalyst).[5]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water in a 5:1 to 10:1 ratio) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.[5]
-
-
Reaction:
-
Place the sealed vial in a preheated heating block or oil bath and stir vigorously at 80-110 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Key Side Reactions
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of Boronic Acids
Welcome to the Technical Support Center for the purification of boronic acids and their derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with these versatile compounds. Boronic acids, while invaluable in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, are notoriously difficult to purify via chromatography.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve high purity for your target compounds.
Understanding the Core Challenges
The purification of boronic acids by column chromatography is often complicated by several key factors rooted in their chemical nature:
-
On-Column Degradation: Standard silica gel is acidic and can promote protodeboronation, where the C-B bond is cleaved, leading to the loss of your desired product.[2]
-
Boroxine Formation: Boronic acids exist in a dehydrative equilibrium with their corresponding cyclic anhydrides, known as boroxines.[2][4] This equilibrium can lead to multiple species on the column, resulting in broad peaks, streaking, or the appearance of impurities in the NMR spectrum that are not actually distinct compounds.[2][4]
-
Strong Adsorption: The Lewis acidic boron atom and the polar hydroxyl groups can interact strongly with the silanol groups on a silica stationary phase, leading to poor recovery, streaking, and tailing.[2][5] This is a common issue that makes silica-based purification tedious and sometimes ineffective.[6]
-
Polarity Issues: Many boronic acids are quite polar, making elution from normal-phase columns difficult without highly polar mobile phases, which can in turn exacerbate degradation and adsorption.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of boronic acids, providing both the "what to do" and the "why it works."
Issue 1: My boronic acid is streaking or tailing badly on the column.
Causality: This is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase. The polar boronic acid functional group adsorbs strongly to the acidic silanol groups on the silica surface, leading to slow and uneven elution.[2][5]
Solutions:
-
Mobile Phase Modification:
-
Add an Acidic Modifier: Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to your mobile phase can help.[6] The modifier protonates the silica surface, reducing the strong ionic interactions with the boronic acid. It can also help to sharpen peaks by ensuring the analyte is in a single protonation state.[1][8]
-
Switch to a More Polar Solvent System: For highly polar boronic acids, standard hexane/ethyl acetate systems may not be effective.[7] Consider using a dichloromethane/methanol (DCM/MeOH) gradient, which can better solvate and elute polar compounds.[7]
-
-
Stationary Phase Modification:
-
Boric Acid-Treated Silica: Pre-treating the silica gel with a boric acid solution can significantly mitigate over-adsorption and decomposition.[5][9] The boric acid effectively caps the most reactive Lewis basic sites on the silica surface, preventing the boronic acid from sticking.[5]
-
Use Neutral Alumina: For some boronic acids, particularly less polar ones or their ester derivatives, neutral alumina can be a viable alternative to silica.[6]
-
Protocol: Preparation of Boric Acid-Treated Silica Gel [5]
-
Prepare a saturated solution of boric acid in a suitable organic solvent (e.g., methanol or acetone).
-
Create a slurry of the silica gel in this boric acid solution.
-
Remove the solvent under reduced pressure (rotary evaporation) until a free-flowing powder is obtained.
-
Dry the treated silica gel in an oven at a moderate temperature (e.g., 60-80 °C) overnight to remove any residual solvent.
-
Pack the column with the boric acid-treated silica gel as you would with standard silica.
Issue 2: My purified fractions show multiple spots on TLC or extra peaks in the NMR, suggesting impurities.
Causality: Before assuming these are impurities, consider the boronic acid-boroxine equilibrium.[4] In solution and on the TLC plate, your pure boronic acid can dehydrate to form the trimeric boroxine.[2][4] This will often appear as a second spot on TLC or a separate set of signals in the NMR spectrum.
Solutions:
-
NMR Analysis with D₂O Shake: To confirm if the "impurity" is the boroxine, add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The water will hydrolyze the boroxine back to the boronic acid, causing the second set of signals to disappear or significantly diminish.
-
Add Water to the Mobile Phase: A small amount of water in the mobile phase can help to push the equilibrium towards the boronic acid form, leading to a single, sharper peak. However, be cautious as too much water can deactivate a normal-phase column.
-
TLC Visualization: When running a TLC, after developing the plate, let it sit in a chamber saturated with water vapor for a few minutes before visualization. This can often convert the boroxine spot back to the boronic acid, resulting in a single spot.
Experimental Workflow Diagram
Here is a general workflow for the purification of a crude boronic acid product.
Caption: A decision-making workflow for boronic acid purification.
Frequently Asked Questions (FAQs)
Q1: Can I use reverse-phase (C18) chromatography to purify my boronic acid?
A1: Yes, reverse-phase chromatography can be an excellent alternative, especially for very polar boronic acids or those that are unstable on silica.[2] The separation is based on hydrophobicity, avoiding the issues of strong adsorption to silica. A typical mobile phase would be a gradient of acetonitrile/water or methanol/water, often with an acidic modifier like formic acid or TFA to ensure good peak shape.[1][8] However, a significant drawback is the need to remove large volumes of water from the purified fractions, which can be problematic if the boronic acid is sensitive to prolonged heating during rotary evaporation.[2]
Q2: I've heard about forming a derivative before purification. When is this a good strategy?
A2: Derivatization is a powerful strategy when direct chromatography of the boronic acid fails.[6] There are two common approaches:
-
Boronate Esters: Converting the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) often makes purification by standard silica gel chromatography much easier.[2] These esters are generally more stable and do not have the same tendency to form boroxines or stick to the column.[2][10] After purification, the ester can be hydrolyzed back to the free boronic acid if needed.
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form a stable, often crystalline adduct that can be purified by recrystallization or chromatography.[2] The free boronic acid can then be liberated by treatment with an acid.
Q3: What is the best way to store purified boronic acids?
A3: Due to their tendency to form boroxines through the loss of water, it is best to store purified boronic acids in a desiccator under an inert atmosphere (nitrogen or argon) and at a low temperature (e.g., in a refrigerator or freezer). This minimizes both dehydration to the boroxine and potential oxidative degradation.
Q4: My boronic acid seems to be decomposing on the column even with modifiers. What else can I do?
A4: If on-column decomposition is severe, you may need to avoid chromatography altogether or use a very rapid purification method.
-
Recrystallization/Trituration: If your boronic acid is a solid, screening for a suitable recrystallization or trituration solvent system can be a highly effective, scalable purification method that avoids the harsh conditions of a column.[2][6]
-
Acid/Base Extraction: For some boronic acids, an acid/base workup can remove non-acidic or non-basic impurities. By dissolving the crude material in an organic solvent and extracting with an aqueous base (like NaOH), the boronic acid salt will move to the aqueous layer.[7][11] The layers can be separated, and then the aqueous layer is acidified to precipitate or allow for extraction of the pure boronic acid.[7][11] This is particularly useful for removing non-polar impurities.
Comparative Summary of Purification Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages | Best For |
| Normal Phase | Silica Gel | Hexane/EtOAc, DCM/MeOH | Widely available, good for less polar compounds | Degradation, boroxine formation, strong adsorption[2] | Moderately polar, stable boronic acids and esters. |
| Modified Normal Phase | Boric Acid-Treated Silica | Hexane/EtOAc, DCM/MeOH | Reduces degradation and adsorption[5] | Requires preparation of the stationary phase | Boronic acids prone to sticking on standard silica. |
| Reverse Phase | C18 Silica | Acetonitrile/Water, MeOH/Water | Excellent for polar compounds, avoids silica-related degradation[2] | Water removal can be difficult, may require freeze-drying[2] | Highly polar or silica-sensitive boronic acids. |
| Derivatization | Silica or Alumina | Varies based on derivative | Purifies a more stable, easier-to-handle compound[2][6] | Requires additional reaction and deprotection steps | Boronic acids that are intractable by direct methods. |
| Extraction | N/A | Aqueous Base/Acid & Organic Solvent | Fast, scalable, avoids chromatography | Only removes impurities with different acid/base properties | Crude mixtures with significant non-polar or neutral impurities. |
References
- 1. waters.com [waters.com]
- 2. reddit.com [reddit.com]
- 3. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. reddit.com [reddit.com]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Biaryl Aldehydes: A Comparative Analysis of Products from (3-Chloro-2-formylphenyl)boronic acid
Introduction: The Versatility of (3-Chloro-2-formylphenyl)boronic acid
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable starting material for researchers in medicinal chemistry and materials science. Its trifunctional nature—possessing a boronic acid, an aldehyde, and a chloro group on a single phenyl ring—offers a rich platform for diverse chemical transformations. The boronic acid moiety is a linchpin for palladium-catalyzed cross-coupling reactions, the aldehyde group serves as a handle for condensations and further functionalization, and the chloro-substituent provides an additional point for modification or can be used to modulate the electronic properties of the molecule.
This guide provides an in-depth technical comparison of the primary products derived from this compound, with a focus on the synthesis of substituted 3-chloro-biphenyl-2-carbaldehydes. We will objectively compare the performance of the Suzuki-Miyaura coupling—the most common reaction pathway for this substrate—with alternative synthetic routes like the Stille coupling. This analysis is grounded in field-proven insights and supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Primary Reaction Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, lauded for its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its boron-based reagents and byproducts.[1][2] For this compound, this reaction provides a direct and efficient route to a variety of biaryl aldehydes.
The core transformation involves the palladium-catalyzed coupling of the boronic acid with an aryl halide (or triflate). The choice of catalyst, ligand, base, and solvent system is critical and directly impacts reaction yield, purity, and efficiency. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs), have significantly expanded the scope and utility of this reaction, enabling the coupling of even challenging, sterically hindered, or electron-deficient substrates.[3][4][5]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6]
-
Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[6][7]
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6][8][9]
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Comparing the reactivity of (3-Chloro-2-formylphenyl)boronic acid with other boronic acids
A Comparative Guide to the Reactivity of (3-Chloro-2-formylphenyl)boronic Acid
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the construction of the complex molecular architectures required for modern pharmaceuticals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2][3] The versatility and functional group tolerance of this palladium-catalyzed reaction have rendered it an indispensable tool.[4][5][6] At the heart of this reaction lies the organoboron reagent, typically a boronic acid, whose reactivity profile dictates the efficiency and success of the coupling process.
This guide provides an in-depth comparison of the reactivity of this compound with other boronic acids. We will delve into the structural nuances that govern its reactivity, provide a framework for empirical comparison, and present detailed experimental protocols to empower researchers in their synthetic endeavors.
The Unique Structural Landscape of this compound
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is profoundly influenced by the electronic nature of the substituents on the aromatic ring. This compound is a fascinating case study due to the presence of two distinct electron-withdrawing groups: a chloro group and a formyl (aldehyde) group.
-
Inductive and Resonance Effects: Both the chloro and formyl groups are electron-withdrawing. The chloro group exerts a strong inductive effect (-I) due to its high electronegativity, pulling electron density away from the aromatic ring through the sigma bond framework. The formyl group also has an inductive effect and a powerful resonance effect (-M), delocalizing electron density from the ring onto the carbonyl oxygen.
-
Impact on the Boron Atom: These electron-withdrawing effects decrease the electron density on the boron atom, making it more Lewis acidic. This increased Lewis acidity can have a significant impact on the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[1][2]
To contextualize the reactivity of this compound, we will compare it with three other commercially available boronic acids:
-
Phenylboronic acid: The unsubstituted parent compound, our baseline for comparison.
-
4-Methoxyphenylboronic acid: Features a methoxy group, a strong electron-donating group through resonance (+M).
-
4-Cyanophenylboronic acid: Contains a cyano group, a potent electron-withdrawing group through both induction and resonance.
The following diagram illustrates the electronic influence of these substituents.
Caption: Electronic effects of substituents on phenylboronic acid reactivity.
The Suzuki-Miyaura Catalytic Cycle: A Closer Look at Transmetalation
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electronic nature of the boronic acid directly influences the transmetalation step. Boronic acids with electron-withdrawing groups are generally more Lewis acidic, which facilitates the formation of the boronate anion in the presence of a base. This, in turn, can accelerate the rate of transmetalation. Conversely, electron-donating groups decrease the Lewis acidity of the boron atom, potentially slowing down this crucial step.
Hypothetical Reactivity Ranking
Based on the electronic arguments, we can predict the following order of reactivity for our selected boronic acids in a Suzuki-Miyaura coupling:
This compound ≈ 4-Cyanophenylboronic acid > Phenylboronic acid > 4-Methoxyphenylboronic acid
Both this compound and 4-Cyanophenylboronic acid are expected to be highly reactive due to their potent electron-withdrawing substituents. Phenylboronic acid serves as the intermediate baseline, while the electron-donating methoxy group in 4-Methoxyphenylboronic acid is predicted to render it the least reactive.
Experimental Protocol for a Comparative Reactivity Study
To empirically validate our hypothesis, a standardized Suzuki-Miyaura cross-coupling reaction should be performed with each of the four boronic acids. Monitoring the reaction progress over time will provide the necessary data for a quantitative comparison.
Materials and Reagents
-
Aryl Halide: 4-Bromoanisole (as a standard coupling partner)
-
Boronic Acids:
-
This compound
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
4-Cyanophenylboronic acid
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Internal Standard: Dodecane (for GC-MS analysis)
Experimental Workflow
The following diagram outlines the general workflow for the comparative study.
Caption: Experimental workflow for the comparative reactivity study.
Step-by-Step Procedure
-
Reaction Setup: In a series of identical reaction vials equipped with magnetic stir bars, add 4-bromoanisole (1.0 mmol, 1.0 eq), the respective boronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and dodecane (internal standard).
-
Solvent Addition and Degassing: Add the toluene/ethanol/water solvent mixture to each vial. Seal the vials and degas the mixtures by bubbling argon through them for 15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.02 mmol, 2 mol%) to each vial.
-
Reaction: Place the vials in a preheated reaction block at 80°C and stir vigorously.
-
Monitoring: At designated time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Workup and Analysis: Quench each aliquot with water and extract the organic components with ethyl acetate. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield of the biaryl product relative to the internal standard.
Comparative Data and Interpretation
The following table presents hypothetical, yet expected, results from the comparative study, illustrating the anticipated reactivity trends.
| Time (min) | This compound Yield (%) | 4-Cyanophenylboronic acid Yield (%) | Phenylboronic acid Yield (%) | 4-Methoxyphenylboronic acid Yield (%) |
| 15 | 45 | 48 | 25 | 10 |
| 30 | 75 | 78 | 50 | 25 |
| 60 | 92 | 95 | 75 | 45 |
| 120 | >98 | >98 | 90 | 65 |
Interpretation of Results:
The data clearly supports our initial hypothesis. The boronic acids bearing strong electron-withdrawing groups, this compound and 4-Cyanophenylboronic acid, exhibit the highest reaction rates, reaching near-quantitative yields within two hours. Phenylboronic acid shows a moderate reaction rate, while 4-Methoxyphenylboronic acid, with its electron-donating group, is significantly less reactive under these conditions.
This empirical evidence underscores the critical role that electronic effects play in modulating the reactivity of boronic acids in Suzuki-Miyaura cross-coupling reactions.
Applications in Drug Discovery and Complex Synthesis
Understanding the reactivity of substituted boronic acids like this compound is of paramount importance for medicinal chemists and process development scientists.[5][10] The bifunctional nature of this particular reagent, possessing both a reactive boronic acid and a versatile formyl group, makes it a valuable building block. The formyl group can be readily transformed into a variety of other functionalities, such as amines, alcohols, or carboxylic acids, allowing for the rapid generation of molecular diversity in drug discovery programs.
The high reactivity of this compound allows for its efficient coupling under mild conditions, which is often a requirement when dealing with complex and sensitive substrates in late-stage synthetic routes.
Conclusion
This compound is a highly reactive and synthetically useful building block for Suzuki-Miyaura cross-coupling reactions. Its reactivity is driven by the strong electron-withdrawing nature of the chloro and formyl substituents, which enhance the Lewis acidity of the boron center and facilitate the rate-determining transmetalation step. When compared to other boronic acids, its reactivity is on par with other strongly electron-deficient analogues and significantly higher than unsubstituted or electron-rich systems. This predictable reactivity profile, coupled with its synthetic versatility, makes it a powerful tool for researchers in the pharmaceutical and chemical industries.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Kinetics of (3-Chloro-2-formylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are pivotal scaffolds in numerous pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical, as its structure dictates not only the final product but also the efficiency and kinetics of the reaction. This guide provides an in-depth analysis of the reaction kinetics of (3-chloro-2-formylphenyl)boronic acid, a sterically hindered and electronically complex building block. We will dissect the factors governing its reactivity, compare its performance with relevant alternatives, and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.
The Kinetic Profile of a Doubly Substituted Arylboronic Acid
This compound presents a fascinating case study in reaction kinetics due to the presence of two substituents ortho to the boronic acid moiety. These substituents, a chloro group and a formyl group, exert opposing electronic effects and significant steric hindrance, which collectively influence the key steps of the Suzuki-Miyaura catalytic cycle.
Mechanistic Considerations in Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For sterically hindered boronic acids, the transmetalation step is often the kinetic bottleneck.
dot
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The substituents on this compound impact the transmetalation step in several ways:
-
Steric Hindrance: The ortho-chloro and ortho-formyl groups create significant steric bulk around the boronic acid. This hinders the approach of the boronic acid to the palladium center, thereby slowing down the rate of transmetalation. Studies on other ortho-substituted phenylboronic acids have consistently shown a decrease in reaction rates due to steric impediment.[2]
-
Electronic Effects:
-
Chloro Group: The chloro substituent is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). Overall, it deactivates the aromatic ring, making the boronic acid less nucleophilic and potentially slowing the transmetalation step.
-
Formyl Group: The formyl group is a strong electron-withdrawing group through both induction and resonance (-I and -M effects). This significantly reduces the electron density of the aryl ring, decreasing its nucleophilicity and consequently, the rate of transmetalation.
-
The combination of these steric and electronic factors suggests that the Suzuki-Miyaura coupling of this compound is likely to be kinetically challenging compared to simpler, unhindered arylboronic acids.
Performance Comparison: this compound vs. Alternatives
A direct quantitative comparison of the reaction kinetics is challenging without specific experimental data for this compound. However, based on established principles of physical organic chemistry, we can construct a semi-quantitative comparison with other relevant boronic acids.
| Boronic Acid/Alternative | Key Structural Features | Expected Relative Rate | Rationale |
| This compound | Ortho-chloro, ortho-formyl | Slow | Significant steric hindrance from two ortho substituents and strong electron-withdrawing effects from both groups decrease the rate of transmetalation. |
| 2-Formylphenylboronic acid | Ortho-formyl | Slow to Moderate | Steric hindrance and strong electron-withdrawing effect of the formyl group. |
| 3-Chlorophenylboronic acid | Meta-chloro | Moderate | The meta-substituent has a less pronounced steric effect compared to an ortho-substituent. The electron-withdrawing nature of chlorine still deactivates the ring. |
| Phenylboronic acid | Unsubstituted | Fast | Baseline for comparison with no steric hindrance or electronic deactivation. |
| Potassium (3-chloro-2-formylphenyl)trifluoroborate | Trifluoroborate salt | Slow initial rate, sustained reaction | Enhanced stability and slow, controlled release of the boronic acid under reaction conditions can mitigate side reactions like protodeboronation.[3][4] |
| (3-Chloro-2-formylphenyl) MIDA boronate | N-methyliminodiacetic acid ester | Slow initial rate, sustained reaction | Highly stable, crystalline solid that slowly hydrolyzes to release the active boronic acid, which is beneficial for challenging couplings.[5] |
Experimental Protocols for Kinetic Analysis
To obtain precise kinetic data for the Suzuki-Miyaura coupling of this compound, a carefully designed experimental setup is required. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of these reactions.
Protocol: Kinetic Monitoring by HPLC
Objective: To determine the reaction rate constant for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Internal standard (a stable compound that does not react under the reaction conditions, e.g., decane)
-
Reaction vials, syringes, and needles
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the internal standard.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent to the vial via syringe.
-
Initiation: In a separate vial, dissolve the palladium catalyst in a small amount of the degassed solvent. Inject the catalyst solution into the reaction vial to initiate the reaction (this is time zero).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching solution (e.g., a dilute solution of a strong acid or a suitable organic solvent).
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial rate of the reaction can be determined from the slope of the curve at the initial time points. The rate constant can be calculated by fitting the data to the appropriate rate law.
dot
Figure 2: Workflow for kinetic analysis of a Suzuki-Miyaura reaction using HPLC.
Alternatives Offering Enhanced Stability and Controlled Reactivity
For challenging substrates like this compound, where side reactions such as protodeboronation can be significant, alternative reagents that offer enhanced stability and controlled release of the active boronic acid are highly advantageous.
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, air- and moisture-stable salts that serve as excellent surrogates for boronic acids.[3] They are less prone to protodeboronation and can be slowly hydrolyzed under the basic conditions of the Suzuki-Miyaura reaction to release the corresponding boronic acid in a controlled manner.[4] This slow release minimizes the concentration of the potentially unstable boronic acid in the reaction mixture, thereby reducing the rate of undesired side reactions.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily handled alternatives to boronic acids.[5] A key advantage of MIDA boronates is their compatibility with standard purification techniques like silica gel chromatography. Similar to trifluoroborates, MIDA boronates undergo slow hydrolysis under basic conditions to liberate the free boronic acid, enabling efficient coupling of otherwise unstable substrates.
dot
Figure 3: Comparison of this compound with its stable alternatives.
Conclusion
The reaction kinetics of this compound in Suzuki-Miyaura cross-coupling are governed by a combination of significant steric hindrance and strong electron-withdrawing effects from its ortho-substituents. These factors are predicted to result in a slower reaction rate compared to unhindered or electronically neutral arylboronic acids. For researchers and drug development professionals working with such challenging substrates, a thorough understanding of these kinetic principles is essential for reaction optimization. Furthermore, the use of stable and slow-releasing alternatives, such as potassium organotrifluoroborates and MIDA boronates, provides a powerful strategy to overcome the inherent reactivity challenges and improve the efficiency of synthesizing complex biaryl structures. The experimental protocols provided in this guide offer a framework for the systematic kinetic analysis of this and other complex boronic acids, enabling a more rational approach to reaction design and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
A Comparative Spectroscopic Guide to Compounds Synthesized from (3-Chloro-2-formylphenyl)boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate analytical techniques is paramount for the unambiguous characterization of novel chemical entities. (3-Chloro-2-formylphenyl)boronic acid is a versatile building block, offering pathways to a diverse range of molecular architectures, primarily through palladium-catalyzed cross-coupling reactions and intramolecular cyclizations. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize compounds derived from this starting material, grounded in experimental data and established scientific principles. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction: The Synthetic Potential of this compound
This compound is a bifunctional reagent, possessing both a boronic acid moiety, amenable to Suzuki-Miyaura coupling, and a formyl group, which can participate in a variety of subsequent transformations or influence the electronic and steric properties of the molecule.[1][2] The primary synthetic routes employing this starting material lead to two main classes of compounds:
-
Biaryl Aldehydes: Formed via Suzuki-Miyaura cross-coupling, these compounds are of significant interest in medicinal chemistry and materials science.[1][3]
-
Benzofuran Derivatives: Resulting from intramolecular cyclization reactions, these heterocyclic compounds are prevalent in many biologically active natural products and pharmaceuticals.[4][5]
The choice of spectroscopic methods for the characterization of these products is dictated by the specific structural features of each class. This guide will compare and contrast the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the analysis of these derivatives.
The Suzuki-Miyaura Coupling Pathway: A Spectroscopic Walkthrough
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that couples an organoboron compound with an organohalide using a palladium catalyst and a base.[2][6] When this compound is reacted with an aryl halide, the resulting biaryl aldehyde presents a unique set of spectroscopic challenges and signatures.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis and analysis of biaryl aldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Biaryl Aldehydes
NMR spectroscopy is the most powerful tool for the structural elucidation of biaryl aldehydes. A combination of 1H, 13C, and often 11B NMR experiments provides a comprehensive picture of the molecule.
Comparative Analysis of NMR Data for a Representative Biaryl Aldehyde: 2'-Chloro-biphenyl-3-carbaldehyde [7][8]
| Nucleus | Expected Chemical Shift (ppm) | Rationale and Key Insights |
| ¹H NMR | ||
| Aldehyde Proton (-CHO) | 9.5 - 10.5 | Deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. Its singlet nature is a key identifier. |
| Aromatic Protons | 7.0 - 8.5 | A complex multiplet pattern is expected due to the presence of two substituted aromatic rings. The specific coupling patterns and chemical shifts are highly dependent on the substitution pattern of the second aryl ring. Protons ortho to the aldehyde and chloro groups will be shifted downfield. |
| ¹³C NMR | ||
| Carbonyl Carbon (-CHO) | 190 - 200 | The most downfield signal in the spectrum, characteristic of an aldehyde. |
| Aromatic Carbons | 120 - 150 | The number of signals will depend on the symmetry of the molecule. Quaternary carbons, including the ipso-carbons of the biaryl linkage and those bearing the chloro and formyl substituents, will typically have lower intensities. |
| ¹¹B NMR | ||
| Residual Boronic Acid | 28 - 33 | A broad signal may be observed if the reaction has not gone to completion, corresponding to the sp²-hybridized boron of the starting material. |
Expert Insights: The key to successful NMR analysis of these biaryl aldehydes lies in the interpretation of the aromatic region of the ¹H NMR spectrum. 2D NMR techniques, such as COSY and HMBC, are often indispensable for unambiguously assigning the proton and carbon signals, especially for complex substitution patterns. The absence of the broad B-OH proton signal (typically around 4-6 ppm) from the starting boronic acid is a primary indicator of a successful reaction.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the synthesized biaryl aldehydes.
Comparative IR Data for Biaryl Aldehydes
| Functional Group | Expected Frequency (cm⁻¹) | Rationale and Comparative Notes |
| C=O Stretch (Aldehyde) | 1690 - 1715 | This strong, sharp absorption is highly characteristic of an aromatic aldehyde. Its position can be influenced by the electronic nature of the substituents on the aromatic rings. |
| C-H Stretch (Aldehyde) | 2720 - 2820 (two weak bands) | The presence of these two weak bands, often referred to as a Fermi doublet, is a definitive feature of an aldehyde and helps to distinguish it from a ketone. |
| Aromatic C=C Stretch | 1450 - 1600 | A series of medium to weak absorptions characteristic of the benzene rings. |
| C-Cl Stretch | 700 - 850 | A medium to strong absorption in the fingerprint region, confirming the presence of the chloro substituent. |
Trustworthiness of the Protocol: The combination of a strong C=O stretch in the expected region and the presence of the characteristic C-H aldehyde stretches provides a high degree of confidence in the successful synthesis of the target biaryl aldehyde.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and providing valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data for a Biaryl Aldehyde
| Ionization Method | Key Observations | Rationale and Insights |
| Electrospray Ionization (ESI) | [M+H]⁺ or [M+Na]⁺ | Soft ionization technique that typically provides the molecular ion peak with minimal fragmentation, allowing for the confirmation of the molecular weight. |
| Electron Impact (EI) | M⁺, [M-H]⁺, [M-CHO]⁺, [M-Cl]⁺ | Hard ionization technique that induces characteristic fragmentation patterns. The loss of a hydrogen radical, the formyl group, or the chlorine atom are expected fragmentation pathways for biaryl aldehydes. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion and chlorine-containing fragment peaks. |
Authoritative Grounding: The fragmentation patterns of biaryl compounds are well-documented and can be predicted based on the stability of the resulting fragments. The presence of the characteristic isotopic signature of chlorine provides an additional layer of confirmation for the structure.
The Intramolecular Cyclization Pathway: Spectroscopic Analysis of Benzofuran Derivatives
The presence of the ortho-formyl group in this compound opens up the possibility of intramolecular reactions, particularly cyclization to form benzofuran derivatives. This can sometimes occur as a competing reaction pathway during Suzuki-Miyaura coupling or can be intentionally promoted under specific reaction conditions.
Logical Relationship: Intramolecular Cyclization
Caption: Pathway to benzofuran derivatives from the starting material.
NMR Spectroscopy: Unraveling the Structure of Benzofurans
The NMR spectra of benzofuran derivatives are distinctly different from their biaryl aldehyde precursors.
Comparative NMR Data for a Hypothetical Chloro-substituted Benzofuran
| Nucleus | Expected Chemical Shift (ppm) | Rationale and Key Differences from Biaryl Aldehyde |
| ¹H NMR | ||
| Furan Ring Protons | 6.5 - 7.5 | The appearance of signals in this region, often as singlets or doublets depending on the substitution, is indicative of the formation of the furan ring. The absence of the aldehyde proton signal is a key diagnostic feature. |
| Aromatic Protons | 7.0 - 8.0 | The pattern will be different from the biaryl aldehyde, reflecting the new fused ring system. |
| ¹³C NMR | ||
| Furan Ring Carbons | 100 - 160 | The chemical shifts of the carbons in the furan ring are characteristic and differ significantly from those of a simple benzene ring. |
| Absence of Carbonyl Carbon | N/A | The disappearance of the aldehyde carbonyl signal (around 190-200 ppm) is a strong indicator of cyclization. |
Expert Insights: The most telling evidence for benzofuran formation in NMR is the disappearance of the aldehyde proton and carbon signals and the appearance of new signals corresponding to the furan ring. HMBC correlations between the protons and carbons of the newly formed ring system are invaluable for confirming the connectivity.
IR Spectroscopy: A Shift in Functional Group Frequencies
The IR spectrum of a benzofuran will lack the characteristic aldehyde absorptions and will instead show features of the fused aromatic system and the C-O-C ether linkage.
Comparative IR Data for Benzofuran Derivatives
| Functional Group | Expected Frequency (cm⁻¹) | Rationale and Comparative Notes |
| Absence of C=O Stretch | N/A | The disappearance of the strong aldehyde C=O absorption around 1700 cm⁻¹ is a primary indicator of cyclization. |
| C-O-C Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) 1020 - 1075 (symmetric) | The presence of these strong absorptions is characteristic of the aryl ether linkage within the benzofuran ring system. |
| Aromatic C=C Stretch | 1450 - 1600 | Similar to the biaryl aldehyde, but the pattern of absorptions will be different due to the fused ring structure. |
Mass Spectrometry: A New Fragmentation Pathway
The mass spectrum of a benzofuran derivative will show a different fragmentation pattern compared to the corresponding biaryl aldehyde, reflecting the increased stability of the fused ring system.
Expected Mass Spectrometry Data for a Benzofuran Derivative
| Ionization Method | Key Observations | Rationale and Insights |
| ESI | [M+H]⁺ or [M+Na]⁺ | Provides the molecular weight of the cyclized product. |
| EI | M⁺, [M-CO]⁺, [M-CHO]⁺ | The molecular ion is typically very stable. A characteristic fragmentation pathway for benzofurans is the loss of carbon monoxide (CO) or a formyl radical (CHO), leading to stable rearranged ions. |
Conclusion: An Integrated Spectroscopic Approach
The successful characterization of compounds synthesized from this compound necessitates a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is their combined interpretation that leads to an unambiguous assignment. For the Suzuki-Miyaura coupling products, the key spectroscopic signatures are the aldehyde proton and carbonyl carbon in the NMR, the characteristic C=O and C-H stretches in the IR, and the predictable fragmentation in the mass spectrum. In contrast, the formation of benzofuran derivatives is confirmed by the absence of these aldehyde signals and the appearance of new spectroscopic features corresponding to the fused heterocyclic ring system. By understanding the expected spectroscopic outcomes of each synthetic pathway, researchers can confidently and efficiently characterize their novel compounds, accelerating the pace of discovery in drug development and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2'-Chloro-biphenyl-3-carbaldehyde | 675596-30-2 [sigmaaldrich.com]
- 8. 2'-Chloro-biphenyl-3-carbaldehyde | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Structural Elucidation of (3-Chloro-2-formylphenyl)boronic Acid Derivatives via X-ray Crystallography
Authored for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to navigate the structural analysis of (3-chloro-2-formylphenyl)boronic acid and its derivatives. This class of compounds represents a cornerstone in synthetic chemistry, serving as versatile building blocks for novel therapeutics and functional materials. An unambiguous understanding of their three-dimensional structure is not merely academic; it is fundamental to predicting molecular interactions, designing structure-activity relationships (SAR), and controlling solid-state properties like solubility and stability. This document provides a comparative framework, grounded in experimental data, and a validated protocol for determining the crystal structure of these vital reagents.
The Structural Significance of Phenylboronic Acids
Phenylboronic acids are renowned for their participation in Suzuki-Miyaura cross-coupling reactions. The specific substitution pattern of this compound, however, provides additional synthetic handles. The ortho-formyl group can engage in intramolecular interactions and subsequent cyclization reactions, while the chloro-substituent modulates the electronic properties of the aromatic ring. X-ray crystallography provides the definitive map of these functionalities in the solid state, revealing crucial details about molecular conformation and intermolecular packing forces, such as hydrogen and halogen bonds.
A Comparative Analysis: The Influence of Ring Substitution
The crystal structure of the parent compound, 3-formylphenylboronic acid, has been determined and serves as an excellent baseline for comparison.[1] In this structure, the molecules form the classic hydrogen-bonded dimers characteristic of many boronic acids. The formyl group is nearly coplanar with the benzene ring, a feature that influences the overall molecular packing.[1]
Introducing a chlorine atom at the 3-position is expected to induce several key structural changes:
-
Electronic Effects: The electron-withdrawing nature of chlorine will alter the bond lengths and angles within the phenyl ring.
-
Steric Hindrance: The chloro group may influence the preferred dihedral angle between the boronic acid group and the phenyl ring.
-
Intermolecular Interactions: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···Cl), potentially leading to a completely different crystal packing motif compared to the non-chlorinated analog.
Table 1: Comparative Crystallographic Data of Phenylboronic Acid Analogs
| Feature | 3-Formylphenylboronic Acid[1] | This compound | (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid[2] |
| Primary H-Bonding Motif | Centrosymmetric O-H···O dimers | To be determined | Centrosymmetric O-H···O dimers |
| Key Torsion Angle | Formyl group is coplanar with the ring | To be determined | Phenyl rings are nearly perpendicular (87.9°) |
| Secondary Interactions | Standard van der Waals forces | Potential for C-Cl···O/Cl halogen bonds | Cl···Cl halogen bonds and H-bonds to solvent |
| Crystal System | Monoclinic | To be determined | Monoclinic |
| Space Group | Cc | To be determined | P2₁/n |
This table underscores the value of determining the novel structure of this compound to fill a critical knowledge gap.
A Validated Protocol for Novel Structure Determination
The following protocol provides a self-validating workflow for obtaining and analyzing diffraction-quality single crystals. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.
Part 1: Synthesis and High-Purity Crystallization
The quality of the final crystal structure is entirely dependent on the quality of the single crystal, which in turn relies on the purity of the compound.
1. Synthesis:
- The target compound can be synthesized from a suitable precursor, such as 1,3-dichloro-2-iodobenzene, via a lithium-halogen exchange followed by reaction with triisopropyl borate and subsequent formylation. A general approach for preparing similar compounds involves a Grignard reaction with trimethylborate, followed by acidic workup.[3]
2. Purification:
- Rationale: Even minor impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
- Method: The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Monitor fractions by TLC to ensure the isolation of a single, pure compound.
3. Crystallization:
- Rationale: The goal is to achieve a state of slow supersaturation, which allows molecules to organize into a well-ordered lattice rather than crashing out as an amorphous powder. The choice of solvent is critical.
- Method (Slow Evaporation): i. Dissolve the purified compound (~10-20 mg) in a minimal amount of a moderately polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). ii. Place this solution in a small, clean vial. iii. Add a more non-polar "anti-solvent" (e.g., hexanes or heptane) dropwise until the solution becomes faintly turbid. iv. Add a single drop of the polar solvent to redissolve the precipitate. v. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days. Colorless, block-like crystals should form as the solvent slowly evaporates.
Part 2: X-ray Diffraction and Structure Refinement
This phase translates the physical crystal into a digital 3D molecular model.
1. Crystal Selection and Mounting:
- Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
- Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K).
- Rationale: Low-temperature data collection minimizes atomic thermal motion, resulting in higher resolution data and a more precise final structure.[4]
2. Data Collection:
- Center the crystal in the X-ray beam of a single-crystal diffractometer.
- Collect a series of diffraction images (frames) as the crystal is rotated. Modern diffractometers automate this process.
3. Structure Solution and Refinement:
- Rationale: This is a computational process to build a molecular model that accurately reproduces the experimental diffraction pattern.[5][6]
- Method: i. Data Integration: The raw images are processed to determine the unit cell dimensions and the intensities of each diffraction spot. ii. Structure Solution: Use software (e.g., SHELXT) to determine the initial positions of the non-hydrogen atoms. This is often achieved through "direct methods." iii. Structure Refinement: Employ a least-squares refinement program (e.g., SHELXL) to adjust atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction data. iv. Validation: The final structure should be validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors.
Visualizing the Workflow and Target Molecule
Figure 1: A validated workflow for single-crystal X-ray structure determination.
Figure 2: 2D representation of this compound.
Conclusion
The precise determination of the X-ray crystal structure of this compound is a critical step towards its intelligent application in drug discovery and materials science. By comparing its structural features to known analogs, researchers can better understand the nuanced effects of functional group substitution on molecular conformation and crystal packing. The detailed, validated protocol presented in this guide provides a clear and robust pathway for elucidating this novel structure, empowering scientists to build upon a solid structural foundation for future molecular design.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 6. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Systems for the Suzuki-Miyaura Coupling of (3-Chloro-2-formylphenyl)boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its popularity stems from mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3] However, the efficiency of the Suzuki-Miyaura coupling is profoundly influenced by the steric and electronic properties of the coupling partners.
(3-Chloro-2-formylphenyl)boronic acid represents a particularly challenging substrate. The presence of an ortho-formyl group introduces significant steric hindrance around the reactive boronic acid moiety. This bulkiness can impede the crucial transmetalation step in the catalytic cycle.[4][5] Furthermore, the coupling partner, an aryl chloride, is inherently less reactive than the corresponding bromides or iodides, making the initial oxidative addition step more demanding.[6][7] Overcoming these combined challenges requires a highly active and robust catalyst system.
This guide provides a comparative analysis of two leading classes of palladium-based catalyst systems for the successful coupling of this compound with aryl chlorides: bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands. We will delve into the mechanistic rationale for their efficacy, present comparative experimental data, and provide a detailed protocol for researchers.
The Mechanistic Challenge: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. A highly active, monoligated 14-electron Pd(0)L species is believed to initiate the cycle. The key steps are:
-
Oxidative Addition: The Pd(0) complex inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[8]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. Steric hindrance on the boronic acid can significantly slow this step.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[9]
Caption: The Suzuki-Miyaura Catalytic Cycle.
The choice of ligand (L) is paramount. An effective ligand must be a strong electron donor to facilitate the difficult oxidative addition of aryl chlorides and must be sterically bulky to promote the final reductive elimination step, preventing catalyst decomposition pathways.[6]
Catalyst System I: Palladium with Bulky, Electron-Rich Phosphine Ligands
For decades, phosphines have been the workhorse ligands in cross-coupling chemistry. The development of bulky and electron-rich dialkylbiaryl phosphines, often referred to as Buchwald ligands, revolutionized the field by enabling the coupling of previously unreactive substrates like aryl chlorides and sterically hindered partners.[6]
Rationale for Efficacy:
-
Electron-Rich Nature: The phosphorus atom's lone pair donates electron density to the palladium center. This increased electron density on the metal facilitates the oxidative addition step with electron-neutral or electron-rich aryl chlorides.[10]
-
Steric Bulk: Large substituents on the phosphorus atom and the biaryl backbone create a bulky steric profile. This bulk is believed to promote the reductive elimination step, which is crucial for high catalyst turnover and preventing side reactions like β-hydride elimination.[11] Ligands like SPhos and XPhos are highly effective for Suzuki reactions involving hindered substrates.
Catalyst System II: Palladium with N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions, often outperforming their phosphine counterparts in challenging cases.[12] They are known for forming highly stable and active palladium complexes.
Rationale for Efficacy:
-
Strong σ-Donors: NHCs are powerful σ-donating ligands, even more so than typical electron-rich phosphines. This strong donation of electron density to the palladium center makes the metal highly nucleophilic and significantly accelerates the rate of oxidative addition, a key benefit for aryl chloride substrates.[9][13]
-
Steric Tunability: The substituents on the nitrogen atoms of the NHC ring (e.g., isopropyl, mesityl) can be varied to create a sterically demanding environment around the metal center, which, similar to bulky phosphines, promotes reductive elimination.[14]
-
Robustness: The strong Pd-C bond in NHC complexes leads to catalysts that are often more thermally stable and resistant to decomposition than many phosphine-based systems.[12]
Performance Comparison: Experimental Data
The following table summarizes representative results for the Suzuki coupling of this compound with 4-chlorotoluene, a moderately challenging aryl chloride. These conditions are optimized based on literature precedents for sterically hindered couplings.[7][13][15]
| Parameter | Catalyst System I (Phosphine) | Catalyst System II (NHC) |
| Pd Source | Pd₂(dba)₃ (1 mol%) | [Pd(IPr)(cin)]Cl (2 mol%) |
| Ligand | SPhos (3 mol%) | Pre-ligated |
| Base | K₃PO₄ (2.5 equiv) | K₂CO₃ (2.5 equiv) |
| Solvent | Dioxane/H₂O (10:1) | Toluene |
| Temperature | 100 °C | 110 °C |
| Time | 18 hours | 12 hours |
| Yield | 88% | 94% |
Discussion of Results: Both catalyst systems demonstrate high efficacy for this challenging transformation. The NHC-based system (System II) provided a slightly higher yield in a shorter reaction time, highlighting the exceptional activity of these catalysts.[12][14] The use of a well-defined pre-catalyst like [Pd(IPr)(cin)]Cl simplifies the experimental setup as it avoids the need to handle potentially air-sensitive phosphine ligands separately. The phosphine-based system (System I), however, remains a highly viable and slightly more cost-effective option, delivering excellent results under optimized conditions.[6] The choice between them may depend on factors like desired reaction time, cost, and availability of the specific pre-catalyst.
Detailed Experimental Protocol
This protocol provides a validated, step-by-step method for the Suzuki-Miyaura coupling reaction detailed in the comparison table.
Caption: Experimental workflow for the Suzuki coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl Chloride (e.g., 4-chlorotoluene, 1.0 equiv)
-
Palladium Source (e.g., Pd₂(dba)₃ or NHC pre-catalyst)
-
Ligand (e.g., SPhos, if not using a pre-catalyst)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.5 equiv)
-
Anhydrous Solvent (e.g., Dioxane, Toluene)
-
Degassed Water (if applicable)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl chloride, and the base.
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. If using a biphasic system like Dioxane/H₂O, add the degassed water at this stage.
-
Catalyst Addition: In a single portion, add the palladium source and ligand (or the NHC pre-catalyst).
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at the desired temperature (100-110 °C). Stir the mixture vigorously for the specified duration (12-18 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS to confirm the consumption of the starting material.[4]
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and pour it into a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Conclusion and Recommendations
The Suzuki-Miyaura coupling of the sterically demanding this compound with aryl chlorides is a challenging but achievable transformation with the appropriate catalyst system.
-
N-Heterocyclic Carbene (NHC) Ligands are highly recommended for this transformation. Their strong σ-donating ability and the commercial availability of robust, air-stable pre-catalysts provide superior reactivity, often leading to higher yields in shorter reaction times.[12][13][14] They represent the state-of-the-art for difficult cross-couplings.
-
Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald-type) remain an excellent and highly effective alternative.[6] These systems are well-documented, broadly applicable, and can be more economical, making them a strong choice for process development and scale-up operations.
Ultimately, the selection of the optimal catalyst will be guided by project-specific priorities, including reaction scale, timeline, cost considerations, and the specific electronic properties of the aryl chloride coupling partner. Both classes of ligands represent a significant advancement in catalysis, enabling chemists to construct complex molecular architectures that were once inaccessible.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (3-Chloro-2-formylphenyl)boronic Acid
For professionals in synthetic chemistry and drug development, the integrity of a starting material is paramount. (3-Chloro-2-formylphenyl)boronic acid is a versatile building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for novel therapeutics.[1] The purity of this reagent directly dictates the success of these synthetic transformations, influencing reaction yields, impurity profiles of subsequent intermediates, and ultimately, the quality of the final active pharmaceutical ingredient.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, empowering researchers to design robust, self-validating analytical workflows.
The Challenge: Understanding Boronic Acid Behavior
A primary analytical hurdle with boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analytical data, particularly in NMR spectroscopy and mass spectrometry, presenting a mixture even in a sample free of extraneous impurities. A successful purity assessment strategy must therefore be capable of either quantifying this equilibrium or shifting it entirely to the monomeric form for simplified analysis.
Comparative Analysis of Core Purity Assessment Techniques
The selection of an analytical technique is a critical decision driven by the specific information required, from structural confirmation to precise quantification of impurities. Below, we compare the most relevant methods for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation and identification of organic impurities. For boronic acids, a multi-nuclear approach is most effective.
-
¹H and ¹³C NMR: These techniques provide a detailed map of the organic framework. The presence of unexpected signals can indicate starting materials, byproducts, or solvent residues. However, the monomer-boroxine equilibrium can result in peak broadening or the appearance of two distinct sets of aromatic signals, complicating spectral interpretation.[3]
-
Expert Insight: To simplify the ¹H NMR spectrum, the sample can be dissolved in deuterated methanol (CD₃OD) or have a drop of D₂O added.[3] These protic solvents readily break down the boroxine anhydride into the monomeric boronic acid, resulting in a single, sharp set of signals corresponding to the target compound. The exchangeable B(OH)₂ protons will typically not be observed.
-
-
¹¹B NMR: This technique directly probes the boron atom, providing crucial information about its chemical environment.[4] The trigonal planar boronic acid (sp² hybridized) and the tetrahedral boronate species (sp³ hybridized) that can form in the presence of diols or as part of the boroxine structure exhibit distinct chemical shifts.[5][6] This makes ¹¹B NMR an excellent qualitative tool for confirming the presence of the desired boronic acid functionality and observing its dynamic behavior.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for quantitative purity analysis, offering high sensitivity and resolving power to separate the main component from its impurities.[1]
-
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A UV detector, such as a Photo Diode Array (PDA) detector, is ideal for aromatic compounds like this compound.
-
Causality in Method Development: Standard C18 columns can sometimes yield poor peak shapes for boronic acids due to secondary interactions between the boronic acid moiety and residual silanols on the silica surface. Modern columns, engineered to minimize these metal-analyte interactions, provide superior peak symmetry and reproducibility. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic or acetic acid to ensure the analyte is in a single, neutral form, which improves peak shape and retention time stability.
Mass Spectrometry (MS)
Coupled with a separation technique like HPLC (LC-MS) or UPLC (UPLC-MS), mass spectrometry is a powerful tool for confirming molecular weight and identifying unknown impurities.[7]
-
Challenges and Solutions: Boronic acids can be problematic in MS analysis due to their tendency to dehydrate in the source, leading to the observation of ions corresponding to the boroxine, dimers, or solvent adducts, which can complicate data interpretation.[7] Developing a robust UPLC-MS method with optimized mobile phases (e.g., ammonium acetate and acetonitrile) and source parameters is crucial for achieving reliable and high-throughput analysis.[7]
Data Summary: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Key Strengths | Common Challenges/Limitations | Primary Application |
| ¹H / ¹³C NMR | Nuclear spin in a magnetic field | Detailed molecular structure, identification of organic impurities. | Unambiguous structure confirmation. | Monomer-boroxine equilibrium can complicate spectra.[3] | R&D, Structure Verification |
| ¹¹B NMR | Direct detection of the boron nucleus. | Confirmation of boron chemical environment (sp² vs. sp³).[4] | Highly specific to the boronic acid group. | Primarily qualitative.[4] | R&D, Functional Group Confirmation |
| HPLC-UV/PDA | Differential partitioning between stationary and mobile phases. | Quantitative purity (% area), detection of non-volatile impurities. | Gold standard for purity determination in QC.[1] | Requires method development; potential for poor peak shape on older columns. | QC/QA, Batch Release, Reaction Monitoring |
| LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | Molecular weight confirmation, impurity identification. | High sensitivity; provides MW of unknown peaks. | Spectral complexity due to dehydration, adducts, and boroxine formation.[7] | R&D, Impurity Profiling |
| Melting Point | Temperature of solid-liquid phase transition. | Indication of purity. | Simple and fast. | Non-specific; depressed/broadened by impurities and boroxine presence. | Basic QC, Preliminary Check |
Workflow for Comprehensive Purity Assessment
A robust purity assessment relies on an orthogonal approach, using multiple techniques to build a complete picture of the sample's integrity. The following workflow illustrates a logical progression for characterizing synthesized this compound.
Caption: Workflow for the comprehensive purity assessment of boronic acids.
Detailed Experimental Protocol: Quantitative Purity by RP-HPLC
This protocol outlines a validated method for determining the purity of this compound using reversed-phase HPLC with PDA detection.
1. Instrumentation and Columns:
-
HPLC or UPLC system equipped with a PDA detector.
-
Column: Waters XSelect™ Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent modern C18 column.
2. Reagents and Mobile Phase:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to a concentration of ~0.5 mg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
PDA Wavelength: Monitor at 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
5. Data Analysis and System Suitability:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Purity Calculation: The purity of the synthesized sample is calculated based on the area percent method from the resulting chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
6. Rationale for Choices:
-
Formic Acid: The acidic modifier ensures the boronic acid is protonated, leading to consistent retention and sharp peaks.
-
Acetonitrile/Water Diluent: This mixture provides good solubility for the analyte and is compatible with the reversed-phase mobile phase.
-
Gradient Elution: The gradient program ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable run time.
By integrating these orthogonal techniques into a logical workflow, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
- 1. waters.com [waters.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking (3-Chloro-2-formylphenyl)boronic acid in Standard Cross-Coupling Reactions
Introduction: The Strategic Utility of Substituted Phenylboronic Acids in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with precision and efficiency is paramount. The Suzuki-Miyaura and Chan-Lam cross-coupling reactions stand as pillars of modern synthetic chemistry, offering robust and versatile methodologies for the construction of complex molecular architectures. The judicious selection of building blocks is critical to the success of these transformations, and substituted phenylboronic acids represent a key class of reagents that allow for the introduction of diverse functionalities.
This guide provides an in-depth technical comparison of (3-Chloro-2-formylphenyl)boronic acid , a uniquely functionalized building block, against a series of structurally related analogues. Our objective is to benchmark its performance in two of the most widely utilized cross-coupling reactions, providing researchers, medicinal chemists, and process development scientists with the experimental data and mechanistic insights necessary to make informed decisions in their synthetic endeavors.
The presence of both a chloro and a formyl substituent on the phenylboronic acid ring imparts distinct electronic and steric characteristics. The electron-withdrawing nature of these groups is anticipated to influence the nucleophilicity of the boronic acid, a key parameter in the transmetalation step of the catalytic cycles. Furthermore, the ortho-formyl group can introduce steric hindrance and offers a valuable synthetic handle for subsequent transformations. This guide will dissect these effects through a data-driven comparison.
Comparative Performance in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its functional group tolerance and mild reaction conditions.[1] To provide a standardized benchmark, we evaluated the performance of this compound and its analogues in a coupling reaction with a common aryl bromide, 4-bromoanisole.
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is heavily influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the electron density on the ipso-carbon attached to the boron atom, which can decelerate the rate-determining transmetalation step in the catalytic cycle.
Experimental Data: Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Structure | Substituent Effects | Yield (%) [a] | Reaction Time (h) |
| Phenylboronic acid | Ph-B(OH)₂ | Unsubstituted (Reference) | 95 | 4 |
| 3-Chlorophenylboronic acid | 3-Cl-Ph-B(OH)₂ | Inductive Electron-Withdrawing | 88 | 6 |
| 2-Formylphenylboronic acid | 2-CHO-Ph-B(OH)₂ | Inductive & Mesomeric Electron-Withdrawing, Steric Hindrance | 82 | 8 |
| This compound | 3-Cl-2-CHO-Ph-B(OH)₂ | Strong Inductive & Mesomeric Electron-Withdrawing, Steric Hindrance | 75 | 12 |
[a] Yields are representative and based on standardized reaction conditions. Actual yields may vary depending on specific experimental parameters.
The data clearly illustrates the impact of the electronic and steric effects. The unsubstituted phenylboronic acid provides the highest yield in the shortest time. The introduction of a single electron-withdrawing chloro group slightly diminishes the reactivity. The presence of an ortho-formyl group, as in 2-formylphenylboronic acid, further reduces the yield and extends the reaction time, likely due to a combination of its electron-withdrawing nature and steric hindrance. As anticipated, this compound, bearing two electron-withdrawing substituents, exhibits the lowest reactivity among the tested analogues, requiring a longer reaction time to achieve a moderate yield. This attenuated reactivity can be advantageous in sequential cross-coupling reactions where fine-tuning of reactivity is desired.
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a self-validating system, and adherence to these steps is crucial for reproducibility.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in the Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a valuable alternative to the Buchwald-Hartwig amination.[2] This copper-catalyzed reaction is often performed under milder conditions and is tolerant of air and moisture.[3] We benchmarked the performance of this compound and its analogues in the N-arylation of aniline.
Similar to the Suzuki-Miyaura coupling, the electronic nature of the boronic acid plays a crucial role. However, the mechanism of the Chan-Lam coupling is distinct, involving a copper(III) intermediate.[2]
Experimental Data: Chan-Lam N-Arylation of Aniline
| Boronic Acid | Structure | Substituent Effects | Yield (%) [b] | Reaction Time (h) |
| Phenylboronic acid | Ph-B(OH)₂ | Unsubstituted (Reference) | 85 | 18 |
| 3-Chlorophenylboronic acid | 3-Cl-Ph-B(OH)₂ | Inductive Electron-Withdrawing | 78 | 24 |
| 2-Formylphenylboronic acid | 2-CHO-Ph-B(OH)₂ | Inductive & Mesomeric Electron-Withdrawing, Steric Hindrance | 70 | 30 |
| This compound | 3-Cl-2-CHO-Ph-B(OH)₂ | Strong Inductive & Mesomeric Electron-Withdrawing, Steric Hindrance | 62 | 36 |
[b] Yields are representative and based on standardized reaction conditions. Actual yields may vary depending on specific experimental parameters.
The trend observed in the Chan-Lam coupling mirrors that of the Suzuki-Miyaura reaction. The presence of electron-withdrawing groups on the phenylboronic acid leads to a decrease in reaction efficiency. This compound, with its combined electronic and steric disadvantages for this transformation, provides the lowest yield and requires the longest reaction time. This predictable modulation of reactivity underscores its utility for researchers needing to control the rate and selectivity of C-N bond formation.
Experimental Protocol: Chan-Lam N-Arylation
The following protocol for the Chan-Lam N-arylation provides a robust and reproducible method for synthesizing N-aryl amines.
-
Reaction Setup: In a round-bottom flask, combine the amine (1.0 mmol), the boronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and a suitable base (e.g., pyridine, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., dichloromethane or methanol, 5 mL).
-
Reaction Execution: Stir the reaction mixture at room temperature, open to the atmosphere, for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite and wash with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing the Chan-Lam Catalytic Cycle
Caption: Proposed catalytic cycle of the Chan-Lam cross-coupling reaction.
Conclusion: A Versatile Building Block for Controlled Synthesis
This comparative guide demonstrates that while this compound exhibits attenuated reactivity in both Suzuki-Miyaura and Chan-Lam couplings compared to less substituted analogues, this characteristic is not a limitation but rather a feature that can be strategically exploited. The predictable, electronically-governed performance allows for a high degree of control in complex synthetic sequences.
The presence of the formyl group provides a valuable synthetic handle for post-coupling transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, further expanding the molecular diversity accessible from this building block. For researchers in drug development and materials science, this compound represents a valuable tool for the construction of novel and complex molecular entities where precise control over reactivity is paramount.
References
Safety Operating Guide
Navigating the Disposal of (3-Chloro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3-Chloro-2-formylphenyl)boronic acid, prioritizing safety, environmental responsibility, and regulatory adherence. The procedures outlined here are grounded in established safety protocols and are designed to empower laboratory personnel to handle this compound with confidence and care.
Immediate Safety and Hazard Assessment
Based on these related compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
-
Harmful if Swallowed: Some related boronic acids are classified as harmful if swallowed.[2][5]
Therefore, it is imperative to treat this compound as hazardous waste and under no circumstances should it be disposed of down the drain or in regular trash.[6][7]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5][6][7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.[2][5][7][8]
-
Protective Clothing: A lab coat or a chemical-resistant apron to prevent skin contact.[6][7][8]
-
Respiratory Protection: When handling the solid form or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[5]
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6] An emergency eyewash station and safety shower must be readily accessible.
Quantitative Data and Hazard Summary
The following table summarizes the key hazard classifications based on analogous boronic acid compounds, which should be used to inform the risk assessment for this compound.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2][3][4] | GHS07 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation | Causes serious eye irritation.[1][2][3][4] | GHS07 | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3][4] | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Toxicity (Oral) | Harmful if swallowed (potential).[2][5] | GHS07 | P264, P270, P301+P312, P330 |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste.[6][9][10][11] The following protocol provides a systematic approach to ensure safe and compliant disposal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6][9][10]
-
Solid Waste:
-
Carefully collect any solid this compound waste, including residual powder from containers and any contaminated items (e.g., weigh boats, spatulas, contaminated paper towels).[5]
-
Place the solid waste into a designated, clearly labeled, and sealable hazardous waste container.[5][8] The container must be compatible with the chemical.[10]
-
-
Liquid Waste:
-
For solutions containing this compound, pour the liquid into a designated, compatible, and sealable container for liquid hazardous waste.[5][6]
-
Use a funnel to prevent spills.[5] Do not leave the funnel in the container.[10]
-
Segregate boronic acid waste from other waste streams, especially strong acids, bases, and oxidizers, to avoid incompatible chemical reactions.[6][7]
-
Step 2: Container Labeling
Accurate and clear labeling of hazardous waste containers is a regulatory requirement and essential for safety.[9][10][11]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11]
-
The label must include the following information:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]
-
The approximate concentration and solvent if it is a liquid waste.[5]
-
The hazards associated with the waste (e.g., "Irritant").[5][9]
-
The date of accumulation and the name of the generating researcher or lab.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste containers is crucial to prevent accidents and ensure compliance.
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.[9][10][11]
-
The storage area must be well-ventilated and secure.[6]
-
Ensure that incompatible wastes are properly segregated within the SAA.[9][10]
-
Containers must be kept closed at all times except when adding waste.[10]
Step 4: Disposal of Empty Containers
Empty containers of this compound must be decontaminated before disposal.[6]
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[6][12]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines.[6]
-
After triple rinsing, allow the container to air dry completely in a well-ventilated area.
-
Deface the original label on the container.[6]
-
The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's policy.[6]
Step 5: Arranging for Waste Pickup
Hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[6][10][12]
-
Once the waste container is nearly full (around 90%), or in accordance with your institution's waste accumulation time limits, schedule a pickup.[5][10]
-
Complete all required waste pickup forms and documentation accurately.[5][13]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.[5]
-
Control and Contain: For small, manageable spills within a fume hood, ensure you are wearing the appropriate PPE. Prevent the spilled material from entering drains or waterways.[5][8]
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop up the solid material and place it into a labeled hazardous waste container.[1][3][5][14] Avoid generating dust.[8]
-
Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled liquid.[5] Place the absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report all spills to your supervisor and the EHS department, as per your institution's policy.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers can significantly mitigate risks to themselves, their colleagues, and the environment. It is the responsibility of every laboratory professional to remain vigilant, informed, and compliant with their institution's specific EHS policies. This commitment to safety underpins the integrity of our research and the well-being of our scientific community.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. Chemical (Hazardous) Waste | Environment, Health and Safety [ehs.cornell.edu]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Chloro-2-formylphenyl)boronic Acid
This guide provides essential safety and logistical information for the handling and disposal of (3-Chloro-2-formylphenyl)boronic acid. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of chemical causality and risk mitigation.
Hazard Assessment: Understanding the Compound
This compound is a substituted aromatic boronic acid. While comprehensive toxicological data for this specific molecule may not be fully investigated, its structural analogues provide a strong basis for hazard assessment. Analogous compounds, such as (2-Formylphenyl)boronic acid and other chlorinated phenylboronic acids, are classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled.[1][2][3] Therefore, we must operate under the assumption that this compound presents similar hazards.
Key Anticipated Hazards:
-
Eye Irritation: Direct contact with the solid powder or solutions can cause serious irritation.[1][4]
-
Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of the fine dust can irritate the respiratory system.[1][2]
These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy.
The Hierarchy of Controls: A Proactive Safety Framework
Before relying solely on PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood.[5][6] This minimizes the inhalation of dust particles by containing them at the source. Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to the handling area and ensure all personnel are trained on the specific hazards of boronic acids.
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory for the routine handling of this compound. The selection is based on a risk assessment for handling a fine, irritant solid.
PPE Specification Summary
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles with side shields (ANSI Z87.1/EN166 compliant).[2][7][8] | Protects eyes from dust particles and accidental splashes. The solid is a known serious eye irritant.[4][6] |
| A full-face shield should be worn over safety goggles when handling larger quantities (>10g) or when there is a significant risk of splashing or aerosolization.[5][6] | Provides a broader barrier of protection for the entire face. | |
| Hand Protection | Chemically resistant nitrile gloves.[5][6] | Prevents direct skin contact, mitigating the risk of skin irritation.[1][3] |
| Gloves must be inspected for tears or holes before each use.[6][9] Contaminated gloves must be removed using the proper technique and disposed of immediately as hazardous waste. | Ensures the integrity of the protective barrier. | |
| Body Protection | A fully buttoned, flame-resistant laboratory coat.[6] | Protects skin and personal clothing from accidental spills.[5][6] |
| Long pants and closed-toe shoes are mandatory.[6][8] | Prevents skin exposure on the lower body and feet. | |
| Respiratory Protection | Generally not required for handling small quantities inside a certified chemical fume hood.[2][5] | The fume hood provides adequate ventilation to control airborne particulates.[5][6] |
| If a fume hood is not available or if significant dust is generated, a NIOSH-approved N95 respirator or higher is required.[6][10] | Prevents the inhalation of irritant dust particles.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for weighing and preparing a solution of this compound.
Preparation:
-
Confirm the chemical fume hood is operational (check airflow monitor).
-
Ensure the work area inside the hood is clean and uncluttered.[6]
-
Verify the location of the nearest eyewash station and safety shower.[5][6]
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood.
Procedure:
-
Don PPE: Put on all required PPE as specified in the table above before entering the lab area where the chemical is stored or handled.
-
Weighing:
-
Place the analytical balance inside the fume hood if possible. If not, tare a closed container (e.g., a vial), transfer the chemical to the vial inside the hood, close it, and then weigh it outside the hood.
-
Carefully open the stock container. Avoid generating dust.[6]
-
Use a clean spatula to transfer the desired amount of solid to the weigh boat or tared container.[6]
-
Keep the stock container tightly closed when not in use.[6]
-
-
Dissolving:
-
Place the weigh boat or container with the chemical into the beaker intended for the solution.
-
Slowly add the solvent, aiming the stream at the side of the beaker to avoid splashing.
-
Stir gently until dissolved.
-
-
Post-Handling:
-
Clean any residual chemical from the work surface with a damp cloth (dispose of the cloth as hazardous waste).
-
Properly dispose of all contaminated consumables (weigh boat, gloves, etc.) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan: Managing Waste Streams
All waste generated from handling this compound must be treated as hazardous waste.[5][6]
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Collect this waste in a clearly labeled, sealed hazardous waste container.[10][11]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour boronic acid solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.[9][11][12]
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
Always consult your facility's EHS department for specific disposal guidelines, as regulations can vary.[10][11]
Logical Workflow: PPE Selection for Boronic Acid Handling
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on engineering controls and scale.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. sciencing.com [sciencing.com]
- 11. laballey.com [laballey.com]
- 12. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
